molecular formula C74H73N8O16S4+ B14750483 Texas Red C2 maleimide

Texas Red C2 maleimide

Cat. No.: B14750483
M. Wt: 1458.7 g/mol
InChI Key: KQVWOVKBCWJWAB-UHFFFAOYSA-O
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Description

Texas Red C2 Maleimide, also known as Sulforhodamine 101 C2 Maleimide, is a thiol-reactive fluorescent dye used to create bright red-fluorescent conjugates with peptides, proteins, and thiol-modified oligonucleotides . This reagent selectively reacts with sulfhydryl groups on cysteine residues to form stable thioether bonds . The resulting bioconjugates exhibit excitation and emission maxima at approximately 595/615 nm, making them ideal for red channel detection . With its high extinction coefficient and excellent quantum yield, it is a superb choice for applications including fluorescence microscopy, flow cytometry, and FRET studies, particularly in multi-color experiments due to minimal spectral overlap with fluorophores like FITC . The product is supplied as a purple solid and must be stored desiccated in a freezer at -5 to -30°C, protected from light to maintain stability . This product is intended for Research Use Only and is not approved for use in diagnostic or therapeutic procedures .

Properties

Molecular Formula

C74H73N8O16S4+

Molecular Weight

1458.7 g/mol

IUPAC Name

5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1

InChI Key

KQVWOVKBCWJWAB-UHFFFAOYSA-O

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Texas Red C2 Maleimide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Texas Red C2 maleimide (B117702), a widely used thiol-reactive fluorescent dye. It details experimental protocols for its application in labeling biomolecules and presents a workflow for studying protein conformational changes using single-molecule Förster Resonance Energy Transfer (smFRET).

Core Chemical and Physical Properties

Texas Red C2 maleimide is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high quantum yield. Its maleimide group allows for specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins and thiolated oligonucleotides. This specificity makes it an invaluable tool for site-specific labeling and subsequent visualization and analysis of biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers.

PropertyValueReference
Molecular Weight 728.83 g/mol --INVALID-LINK--
728.84 g/mol --INVALID-LINK--
Excitation Maximum 586 nm - 595 nmMultiple Sources
Emission Maximum 603 nm - 615 nmMultiple Sources
Extinction Coefficient ~85,000 - 116,000 M⁻¹cm⁻¹ at ~595 nmMultiple Sources
Quantum Yield ~0.93 - 0.97Multiple Sources
Solubility Soluble in DMSO and DMFMultiple Sources
Storage Conditions Store at -20°C, protected from lightMultiple Sources

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer at pH 7.0-7.5

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Size-exclusion chromatography column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide dye.

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.

  • Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Texas Red (~595 nm).

Oligonucleotide Labeling

Thiol-modified oligonucleotides can be labeled with this compound using a similar protocol. A primary amine-modified oligonucleotide can also be used, followed by conjugation with a heterobifunctional crosslinker to introduce a thiol group for subsequent reaction with the maleimide dye.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying protein dynamics using smFRET and a conceptual signaling pathway involving a G-protein coupled receptor (GPCR).

ProteinLabeling_smFRET_Workflow cluster_prep Protein Preparation & Labeling cluster_smfret Single-Molecule FRET Analysis Protein Protein with Cysteine Residue(s) Reduction Reduction of Disulfides (optional, with TCEP) Protein->Reduction Expose thiols Purification1 Removal of Reducing Agent Reduction->Purification1 Labeling Incubation with this compound Purification1->Labeling Purification2 Purification of Labeled Protein Labeling->Purification2 Immobilization Immobilization on Microscope Slide Purification2->Immobilization Labeled Protein Excitation Laser Excitation of Donor Fluorophore Immobilization->Excitation FRET Förster Resonance Energy Transfer Excitation->FRET Detection Detection of Donor and Acceptor Fluorescence FRET->Detection Analysis Data Analysis: FRET Efficiency & Conformational Dynamics Detection->Analysis GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (Labeled with Donor) Ligand->GPCR Binds G_Protein G-Protein (Labeled with Texas Red - Acceptor) GPCR->G_Protein Activates (Induces FRET) Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

The Application of Texas Red C2 Maleimide in Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent probe that has become an invaluable tool in biological research and drug development. Its bright red fluorescence, high quantum yield, and specific reactivity towards sulfhydryl groups make it an excellent choice for labeling proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview of the core applications of Texas Red C2 maleimide, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its effective use in the laboratory.

Core Properties and Data Presentation

This compound is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high photostability. The maleimide group enables specific covalent attachment to free thiol groups, which are predominantly found in the cysteine residues of proteins.

PropertyValueReference
Molecular Weight 728.83 g/mol --INVALID-LINK--
Excitation Maximum (λex) ~595 nm--INVALID-LINK--
Emission Maximum (λem) ~615 nm--INVALID-LINK--
Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹--INVALID-LINK--
Quantum Yield (Φ) ~0.6-0.9--INVALID-LINK--
Reactive Group Maleimide
Target Functional Group Thiol (Sulfhydryl, -SH)
Solubility Soluble in DMSO, DMF

Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with this compound relies on the highly specific and efficient reaction between the maleimide group and a thiol group. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] The selectivity for thiols over other nucleophilic groups like amines is significantly higher within this pH range, minimizing non-specific labeling.[1][2]

Thiol_Maleimide_Reaction Molecule Protein-SH (Thiol group on Cysteine) Intermediate Thiolate Anion Attack Molecule->Intermediate pH 6.5-7.5 Dye Texas Red-C2-Maleimide Dye->Intermediate Product Texas Red-Labeled Protein (Stable Thioether Bond) Intermediate->Product

Mechanism of Thiol-Maleimide Conjugation.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins containing free cysteine residues.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: It is not necessary to remove TCEP before adding the maleimide dye.[3][4]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for Texas Red).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Protein_Labeling_Workflow Start Start: Purified Protein Reduce Optional: Reduce Disulfide Bonds with TCEP Start->Reduce React Incubate Protein with Dye (2h RT or O/N 4°C) Reduce->React Prepare_Dye Prepare this compound Stock in DMSO Prepare_Dye->React Purify Purify Labeled Protein (Size-Exclusion Chromatography) React->Purify Analyze Analyze: Determine Degree of Labeling (DOL) Purify->Analyze End End: Labeled Protein for Downstream Applications Analyze->End

Experimental Workflow for Protein Labeling.
Protocol 2: Visualizing Subcellular Localization of a Labeled Protein

This protocol outlines the steps for imaging the localization of a protein that has been directly labeled with this compound in cultured cells.

Materials:

  • Cells cultured on glass coverslips or imaging dishes

  • This compound-labeled protein

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Texas Red and DAPI

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency on a suitable imaging surface.

    • Introduce the this compound-labeled protein to the cells. The method of introduction will depend on the protein and cell type (e.g., microinjection, electroporation, or cell-penetrating peptide fusion).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary to allow antibodies or other large molecules to access intracellular structures, but may not be required if only visualizing the directly labeled protein.

  • Blocking (Optional but Recommended):

    • Wash the cells twice with PBS.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

Applications in Research and Drug Development

Visualizing Protein Localization and Trafficking

A primary application of this compound is in the visualization of protein localization and dynamics within cells. By labeling a protein of interest, researchers can track its movement between different cellular compartments in response to various stimuli, providing insights into its function and regulation.

Studying G-Protein Coupled Receptor (GPCR) Signaling

Thiol-reactive probes like this compound are valuable for studying GPCRs, a major class of drug targets. Site-specific labeling of cysteine residues in a GPCR can be used to monitor conformational changes associated with ligand binding and receptor activation.[1][5] This allows for the investigation of receptor dynamics and the screening of potential drug candidates that modulate GPCR function.

GPCR_Signaling_Visualization cluster_0 Cell Membrane GPCR GPCR with Cysteine Residue Labeled_GPCR Texas Red Labeled GPCR GPCR->Labeled_GPCR Labeling with This compound Ligand Ligand Ligand->GPCR Binding Conformational_Change Conformational Change Labeled_GPCR->Conformational_Change Fluorescence Change Signaling Downstream Signaling Conformational_Change->Signaling

Visualization of GPCR Signaling Dynamics.
Förster Resonance Energy Transfer (FRET) Microscopy

Texas Red can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.[6][7] By labeling two interacting proteins (or two domains of a single protein) with a donor and an acceptor fluorophore (e.g., a green fluorescent protein as the donor and Texas Red as the acceptor), the proximity of the two molecules can be measured. When the donor and acceptor are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.

FRET_Workflow Start Start: Two Proteins of Interest (A and B) Label_A Label Protein A with Donor Fluorophore (e.g., GFP) Start->Label_A Label_B Label Protein B with Acceptor Fluorophore (this compound) Start->Label_B Interact Induce Protein-Protein Interaction Label_A->Interact Label_B->Interact Excite Excite Donor Fluorophore Interact->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Analyze Analyze FRET Efficiency Measure->Analyze Conclusion Determine Proximity and Interaction Analyze->Conclusion

Experimental Workflow for FRET Microscopy.
Studying Protein Conformational Changes

Changes in the local environment of a fluorophore can alter its fluorescence properties. By strategically labeling a specific cysteine residue within a protein with this compound, conformational changes can be monitored as changes in fluorescence intensity, lifetime, or polarization.[8][9] This is particularly useful for studying enzyme kinetics, protein folding, and the mechanism of action of allosteric modulators.

Conclusion

This compound is a versatile and powerful fluorescent probe for the site-specific labeling of biomolecules. Its robust photophysical properties and specific reactivity make it a valuable tool for a wide range of applications, from visualizing protein localization to elucidating complex signaling pathways and protein dynamics. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this important fluorescent reagent.

References

An In-depth Technical Guide to the Core Mechanism of Action of Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data for Texas Red C2 maleimide (B117702), a widely used thiol-reactive fluorescent probe. The information presented herein is intended to equip researchers with the necessary knowledge for the effective application of this reagent in studying protein structure, function, and dynamics within various biological systems.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The fundamental principle behind the utility of Texas Red C2 maleimide lies in the highly specific and efficient reaction between its maleimide functional group and the thiol (sulfhydryl) group of cysteine residues in proteins and other biomolecules. This reaction, a Michael addition, results in the formation of a stable, covalent thioether bond, thereby permanently labeling the target molecule with the fluorescent Texas Red moiety.

The reaction is most efficient and specific within a pH range of 6.5 to 7.5. Below this range, the protonated state of the thiol group diminishes its nucleophilicity, slowing the reaction rate. Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also lose its specificity by reacting with primary amines, such as the side chain of lysine (B10760008) residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues.

The process begins with the deprotonation of the thiol group (R-SH) to the more nucleophilic thiolate anion (R-S⁻). This anion then attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring of the this compound molecule. This nucleophilic attack leads to the formation of a stable thiosuccinimide linkage.

Figure 1: Thiol-Maleimide Reaction Mechanism.

Quantitative Data for this compound

For accurate and reproducible experimental design and data analysis, a thorough understanding of the quantitative properties of this compound is essential. The following table summarizes the key spectral and physical characteristics of the Texas Red fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex) ~595 nm[1][2]
Emission Maximum (λem) ~615 nm[1][2]
Molar Extinction Coefficient (ε) ~85,000 - 116,000 M-1cm-1[1][2]
Quantum Yield (Φ) ~0.93 - 0.97[2]
Correction Factor at 280 nm (CF280) 0.36
Molecular Weight ~728.83 g/mol

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.

Preparation of Reagents
  • Protein Solution: Dissolve the protein of interest in a suitable, degassed buffer at a pH between 7.0 and 7.5. Commonly used buffers include phosphate-buffered saline (PBS), Tris, or HEPES. The protein concentration should typically be in the range of 1-10 mg/mL. It is crucial that the buffer does not contain any thiol-containing compounds.

  • Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 20-30 minutes at room temperature. If dithiothreitol (B142953) (DTT) is used, it must be removed prior to the addition of the maleimide reagent, as it will compete for the dye.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM. Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Procedure
  • Molar Ratio: A 10- to 20-fold molar excess of this compound to protein is generally recommended to ensure efficient labeling. The optimal ratio should be determined empirically for each specific protein.

  • Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Following incubation, it is critical to remove the unreacted dye. Common purification methods include:

    • Gel Filtration Chromatography (Size Exclusion Chromatography): This is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

    • Dialysis: This method is also suitable for removing small molecules, though it can be more time-consuming.

    • High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation for a very pure product.

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Texas Red (~595 nm, Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

    Where:

    • CF280 is the correction factor for the dye at 280 nm (0.36 for Texas Red).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = Amax / εdye

    Where:

    • εdye is the molar extinction coefficient of Texas Red at its Amax.

  • The Degree of Labeling is the molar ratio of the dye to the protein:

    DOL = Dye Concentration / Protein Concentration

Application in Signaling Pathway Analysis: Visualizing Protein-Protein Interactions

This compound is a valuable tool for studying signaling pathways by enabling the visualization and tracking of specific proteins. By labeling a protein of interest, researchers can monitor its localization, conformational changes, and interactions with other proteins in response to cellular signals.

A common application is in the study of G-protein coupled receptor (GPCR) signaling. For instance, a specific cysteine residue in a GPCR or a G-protein subunit can be labeled with this compound. This allows for the investigation of ligand-induced conformational changes, receptor dimerization, or the association and dissociation of G-protein subunits using techniques like Förster Resonance Energy Transfer (FRET) when paired with a suitable donor fluorophore.

The following diagram illustrates a generic workflow for studying protein-protein interactions within a signaling cascade using a this compound-labeled protein.

ProteinA Protein A (with Cys) LabeledProteinA Texas Red-Labeled Protein A ProteinA->LabeledProteinA Thiol-Maleimide Reaction TexasRed This compound TexasRed->LabeledProteinA CellSystem Introduce into Cellular System LabeledProteinA->CellSystem Stimulus Apply Cellular Stimulus CellSystem->Stimulus Interaction Protein A-Protein B Interaction Stimulus->Interaction ProteinB Protein B (Interaction Partner) ProteinB->Interaction Microscopy Fluorescence Microscopy / FRET Analysis Interaction->Microscopy Data Analyze Localization and Interaction Microscopy->Data

Figure 2: Workflow for Studying Protein-Protein Interactions.

In a hypothetical signaling pathway, an external stimulus (e.g., a ligand binding to a receptor) could induce the translocation of a Texas Red-labeled protein from the cytoplasm to the nucleus, or its co-localization with another signaling partner at the cell membrane. These events can be visualized and quantified using fluorescence microscopy, providing insights into the dynamics of the signaling cascade.

Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding SignalingProtein_cyto Texas Red-Signaling Protein (Cytoplasm) Receptor->SignalingProtein_cyto Activation SignalingProtein_nucleus Texas Red-Signaling Protein (Nucleus) SignalingProtein_cyto->SignalingProtein_nucleus Translocation DownstreamEffector Downstream Effector SignalingProtein_nucleus->DownstreamEffector Interaction GeneExpression Changes in Gene Expression DownstreamEffector->GeneExpression

Figure 3: Hypothetical Signaling Pathway Visualization.

By leveraging the specific reactivity and bright fluorescence of this compound, researchers can effectively elucidate the complex mechanisms of cellular signaling, contributing to advancements in both basic science and drug development.

References

thiol-reactive fluorescent dyes for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling

Introduction to Thiol-Reactive Fluorescent Dyes

Thiol-reactive fluorescent dyes are instrumental in molecular biology and drug development for the specific labeling of proteins. These dyes selectively form covalent bonds with the thiol groups of cysteine residues within proteins. This specificity allows for precise attachment of fluorescent probes, enabling the study of protein structure, function, localization, and interactions. The most common thiol-reactive functional groups are maleimides, haloacetamides (such as iodoacetamides), and pyridyl disulfides. The choice of dye depends on the specific application, considering factors like brightness, photostability, pH sensitivity, and steric hindrance.

Major Classes of Thiol-Reactive Dyes

The primary classes of thiol-reactive dyes are distinguished by their reactive groups:

  • Maleimides: These are the most widely used thiol-reactive dyes due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5). The reaction involves the formation of a stable thioether bond through Michael addition.

  • Haloacetamides: Iodoacetamides and bromoacetamides react with thiols through a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is generally faster than that of maleimides but can also exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH.

  • Pyridyl Disulfides: These dyes react with thiols via a disulfide exchange reaction, resulting in a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents, which can be advantageous in certain applications.

Quantitative Properties of Common Thiol-Reactive Dyes

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for some commonly used thiol-reactive fluorescent dyes.

Dye ClassSpecific DyeReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cyanine Dyes Cy3-MaleimideMaleimide (B117702)550570150,0000.15
Cy5-MaleimideMaleimide649670250,0000.20
Alexa Fluor Dyes Alexa Fluor 488 C5 MaleimideMaleimide49551971,0000.92
Alexa Fluor 546 C5 MaleimideMaleimide556573104,0000.79
Alexa Fluor 647 C5 MaleimideMaleimide650668239,0000.33
Other Dyes Fluorescein-5-MaleimideMaleimide49451883,0000.92
Tetramethylrhodamine-5-MaleimideMaleimide55558095,0000.40
BODIPY FL IodoacetamideIodoacetamide50351280,0000.90

Experimental Protocols

General Protein Labeling with Maleimide Dyes

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.

Materials:

  • Protein of interest with accessible cysteine residues

  • Maleimide-functionalized fluorescent dye

  • Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5

  • Reducing agent (e.g., DTT, TCEP) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol group that can react with the dye.

  • Dye Preparation: Dissolve the maleimide dye in a small amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the dye to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorption wavelength.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (Adye × εprotein) / [(A280 - Adye × CF) × εdye]

Where:

  • Adye is the absorbance of the dye at its λmax.

  • A280 is the absorbance of the protein-dye conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of the dye at its λmax.

  • CF is the correction factor (A280/Adye) for the dye's absorbance at 280 nm.

Visualizations

Thiol-Reactive Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix Protein and Dye Protein->Mix Dye Dye Stock Solution Dye->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (SEC) Quench->Purify Analyze Analyze (DOL) Purify->Analyze

Caption: Workflow for labeling proteins with thiol-reactive dyes.

Maleimide Reaction with Cysteine

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine) Product Protein-S-Dye (Stable Thioether Bond) Protein->Product pH 6.5-7.5 Maleimide Dye-Maleimide Maleimide->Product

Caption: Reaction of a maleimide dye with a protein cysteine residue.

FRET-Based Kinase Activity Assay

Thiol-reactive dyes are often used to label proteins for Förster Resonance Energy Transfer (FRET) assays. For example, a kinase substrate can be labeled with a donor fluorophore and an antibody that recognizes the phosphorylated substrate can be labeled with an acceptor fluorophore.

G cluster_state1 No Kinase Activity cluster_state2 Kinase Activity Substrate_D Substrate-Donor NoFRET No FRET (Donor Emission) Substrate_D->NoFRET No Phosphorylation Kinase Kinase + ATP Antibody_A Antibody-Acceptor Substrate_P_D Phospho-Substrate-Donor FRET FRET (Acceptor Emission) Substrate_P_D->FRET Binding Antibody_A2 Antibody-Acceptor Antibody_A2->FRET Binding Kinase->Substrate_P_D

Caption: FRET-based assay for kinase activity using labeled substrate and antibody.

An In-depth Technical Guide to Sulforhodamine 101 C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulforhodamine 101 C2 maleimide (B117702), a fluorescent probe widely utilized in biological research. This document details its chemical structure, physicochemical properties, and applications in bioconjugation and cellular imaging. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

Sulforhodamine 101 C2 maleimide is a thiol-reactive fluorescent dye. Its structure consists of the bright and photostable Sulforhodamine 101 fluorophore linked to a maleimide group via a C2 spacer. The maleimide moiety allows for covalent attachment to sulfhydryl groups, which are predominantly found in the cysteine residues of proteins and peptides. This specific reactivity makes it an invaluable tool for labeling and visualizing biomolecules.

The chemical structure of Sulforhodamine 101 C2 maleimide is presented below:

Chemical Structure: (Image of the chemical structure of Sulforhodamine 101 C2 maleimide would be inserted here in a real document. For this text-based output, a description is provided.)

The core of the molecule is the rigid xanthene structure characteristic of rhodamine dyes, which is responsible for its high fluorescence quantum yield and photostability. Two sulfonate groups enhance its water solubility. The maleimide group, a five-membered heterocyclic imide, is the key to its thiol-reactivity.

Data Presentation

The following tables summarize the key quantitative data for Sulforhodamine 101 C2 maleimide and its parent fluorophore, Sulforhodamine 101.

Table 1: Physicochemical Properties of Sulforhodamine 101 C2 Maleimide

PropertyValueReference
Molecular Formula C37H36N4O8S2[1]
Molecular Weight 728.8 g/mol [1]
Solubility Soluble in DMF or DMSO[1]
Storage Conditions -20°C, protected from light[1]
Purity (typical) ≥95% (HPLC)[1]

Table 2: Spectroscopic Properties of Sulforhodamine 101 Conjugates

PropertyValueReference
Excitation Maximum (λex) ~588 nm[1]
Emission Maximum (λem) ~601 nm[1]
Molar Extinction Coefficient (ε) ~110,000 cm⁻¹M⁻¹ (in ethanol)[2]
Fluorescence Quantum Yield (Φ) ~0.9 (for Sulforhodamine 101 in ethanol)[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of Sulforhodamine 101 C2 maleimide in protein labeling.

General Protein Labeling with Sulforhodamine 101 C2 Maleimide

This protocol outlines the fundamental steps for conjugating Sulforhodamine 101 C2 maleimide to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest with at least one free sulfhydryl group

  • Sulforhodamine 101 C2 maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES) at pH 7.0-7.5, degassed.[4]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Glutathione (B108866) or β-mercaptoethanol

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[5]

  • Dye Preparation: Prepare a stock solution of Sulforhodamine 101 C2 maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[4]

  • Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved Sulforhodamine 101 C2 maleimide.[4][5] The reaction should be protected from light.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][6]

  • Quenching: Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in excess to quench any unreacted maleimide.[6]

  • Purification: Remove the unconjugated dye and quenching reagents by gel filtration, dialysis, or other suitable chromatographic techniques.[4]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (~588 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = Amax / (ε × path length)

      • where ε is the molar extinction coefficient of Sulforhodamine 101 (~110,000 cm⁻¹M⁻¹).

  • Calculate the concentration of the protein. A correction factor for the dye's absorbance at 280 nm is needed. The corrected protein absorbance (A280,corr) is calculated as:

    • A280,corr = A280 - (Amax × CF)

      • The correction factor (CF) for Sulforhodamine 101 is approximately 0.3.

    • [Protein Concentration (M)] = A280,corr / (ε_protein × path length)

  • The Degree of Labeling is the molar ratio of the dye to the protein:

    • DOL = [Dye Concentration] / [Protein Concentration]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Sulforhodamine 101 C2 maleimide.

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Analysis Protein_Solution 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) Reduce_Disulfides 2. (Optional) Reduce Disulfides (Add TCEP, incubate 20-30 min) Protein_Solution->Reduce_Disulfides Add_Dye 4. Add Dye to Protein (10-20x molar excess) Reduce_Disulfides->Add_Dye Dye_Solution 3. Prepare Dye Stock Solution (1-10 mg/mL in DMSO/DMF) Incubate 5. Incubate (2h at RT or overnight at 4°C, protect from light) Add_Dye->Incubate Quench 6. Quench Reaction (Add excess glutathione) Incubate->Quench Purify 7. Purify Conjugate (Gel filtration or dialysis) Quench->Purify Analyze 8. Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: A flowchart illustrating the key steps in labeling a protein with Sulforhodamine 101 C2 maleimide.

logical_relationship Logical Relationship of Components SR101 Sulforhodamine 101 (Fluorophore) SR101_C2_Maleimide Sulforhodamine 101 C2 Maleimide SR101->SR101_C2_Maleimide C2_Spacer C2 Spacer (Linker) C2_Spacer->SR101_C2_Maleimide Maleimide Maleimide (Thiol-Reactive Group) Maleimide->SR101_C2_Maleimide Labeled_Protein Fluorescently Labeled Protein SR101_C2_Maleimide->Labeled_Protein Protein Protein with Cysteine Protein->Labeled_Protein

References

An In-Depth Technical Guide to Texas Red C2 Maleimide: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Texas Red C2 maleimide (B117702) is a widely utilized thiol-reactive fluorescent dye essential for the creation of bioconjugates in various scientific disciplines, including cell biology, immunology, and proteomics. Its bright red fluorescence, characterized by excitation and emission maxima around 595 nm and 615 nm respectively, makes it a valuable tool for visualizing, tracking, and quantifying biological molecules.[1] This technical guide provides a comprehensive overview of the critical physicochemical properties of Texas Red C2 maleimide, focusing on its solubility in common laboratory solvents and its stability under various experimental conditions. Understanding these parameters is paramount for the successful design and execution of labeling experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound belongs to the sulforhodamine family of dyes, known for their high fluorescence quantum yields and good photostability. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups, commonly found in the cysteine residues of proteins.

Solubility of this compound

The solubility of a fluorescent dye is a critical factor in the preparation of stock solutions and the execution of conjugation reactions. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its parent compound, sulforhodamine 101, and general observations for maleimide dyes.

Organic Solvents: this compound exhibits good solubility in polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing high-concentration stock solutions. These stock solutions can then be added to aqueous reaction buffers in small volumes to minimize the impact of the organic solvent on the biomolecule of interest.

Aqueous Solvents: The solubility of this compound in aqueous buffers is generally low. Direct dissolution in buffers such as Phosphate Buffered Saline (PBS), Tris, or HEPES can be challenging. Therefore, the standard practice is to first dissolve the dye in an organic solvent like DMSO and then dilute it into the desired aqueous buffer for conjugation.

The following table summarizes the approximate solubility of the parent compound, sulforhodamine 101, in various organic solvents, which serves as a useful guide for this compound.

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)20
Ethanol (B145695)1
Methanol1

Data is for the parent compound Sulforhodamine 101 and should be considered an estimate for this compound.

Stability of this compound

The stability of the maleimide group is crucial for efficient conjugation. Maleimides are susceptible to hydrolysis, particularly at elevated pH and temperature. Understanding the factors that affect its stability is key to optimizing labeling protocols and ensuring the integrity of the final conjugate.

pH Stability

The pH of the reaction buffer is a critical parameter influencing both the rate of the thiol-maleimide reaction and the stability of the maleimide ring. The optimal pH range for the conjugation of maleimides to thiols is between 6.5 and 7.5 .

  • Below pH 6.5: The thiol group is predominantly protonated (-SH), rendering it less nucleophilic and significantly slowing down the conjugation reaction.

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid. This side reaction reduces the concentration of the active dye and can lead to lower conjugation efficiencies. Furthermore, at higher pH, the maleimide can also react non-specifically with primary amines, such as the side chain of lysine (B10760008) residues.

The following table provides an estimate of the half-life of a maleimide compound at different pH values, illustrating the significant impact of pH on its stability.

pHEstimated Half-life of Maleimide at 37°C (hours)
5.5Very Stable
7.4~2.9
9.0Rapid Degradation

Data adapted from a study on 8-arm-PEG10k-maleimide and should be considered as a general guideline for maleimide stability.

Temperature Stability

Temperature influences both the desired conjugation reaction and the undesired hydrolysis of the maleimide.

  • Conjugation Reaction: The rate of the thiol-maleimide reaction increases with temperature. Reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.

  • Hydrolysis: The rate of maleimide hydrolysis also increases with temperature. Therefore, for sensitive proteins or to minimize hydrolysis during longer incubation times, performing the reaction at 4°C is recommended.

The following table shows the effect of temperature on the pseudo-first-order rate constant of maleimide hydrolysis at a constant pH.

Temperature (°C)Observed Pseudo-First-Order Rate Constant (k, s⁻¹) at pH 7.4
201.24 x 10⁻⁵
376.55 x 10⁻⁵

Data adapted from a study on 8-arm-PEG10k-maleimide, demonstrating a significant increase in hydrolysis rate with temperature.

Photostability

Texas Red and its derivatives are known for their relatively good photostability, making them suitable for various fluorescence microscopy applications.[1] However, like all fluorophores, this compound will undergo photobleaching upon prolonged exposure to high-intensity light. The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φ_b), which is the probability that a molecule will be photochemically altered per absorbed photon. A lower Φ_b indicates higher photostability.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

  • Micro-cuvettes or UV-transparent microplates

Methodology:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow it to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of Texas Red (~595 nm).

  • Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Texas Red (~85,000 cm⁻¹M⁻¹), b is the path length of the cuvette, and c is the concentration.

  • The calculated concentration represents the solubility of the dye in the tested solvent.

Protocol for Assessing Maleimide Hydrolysis

This protocol describes a method to monitor the hydrolysis of this compound over time using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)

  • Spectrophotometer

  • Quartz cuvettes

  • Temperature-controlled cuvette holder

Methodology:

  • Prepare a stock solution of this compound in a minimal amount of anhydrous DMSO.

  • Add a small aliquot of the stock solution to the buffer of a specific pH in a quartz cuvette to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Immediately record the initial absorbance spectrum of the solution. The hydrolysis of the maleimide ring can lead to a change in the absorption spectrum.

  • Incubate the cuvette at a constant temperature.

  • Record the absorbance spectrum at regular time intervals (e.g., every 30 minutes) over a period of several hours.

  • Monitor the change in absorbance at a wavelength that shows a significant difference between the intact maleimide and the hydrolyzed product.

  • Plot the absorbance change versus time. The rate of hydrolysis can be determined by fitting the data to a first-order decay model to calculate the rate constant (k) and the half-life (t₁/₂) of the maleimide at that specific pH and temperature.

Protocol for Evaluating Photostability

This protocol provides a general method for assessing the photostability of this compound by measuring its photobleaching rate.

Materials:

  • This compound conjugated to a biomolecule (e.g., a protein)

  • Aqueous buffer (e.g., PBS)

  • Fluorescence microscope with a suitable filter set for Texas Red

  • High-intensity light source (e.g., mercury or xenon arc lamp, or a laser)

  • Digital camera capable of time-lapse imaging

  • Image analysis software

Methodology:

  • Prepare a sample of the Texas Red-labeled biomolecule on a microscope slide.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for photobleaching.

  • Acquire an initial image (t=0) using a low light intensity to minimize photobleaching during this step.

  • Continuously illuminate the ROI with a high-intensity light source.

  • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from this plot.

Visualizations

Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Dye_Stock Prepare Texas Red C2 Maleimide Stock in DMSO Add_Dye Add Dye Stock to Protein Solution Dye_Stock->Add_Dye Protein_Solution Prepare Protein Solution in pH 7.0-7.5 Buffer Protein_Solution->Add_Dye Incubate Incubate (RT or 4°C) Protect from Light Add_Dye->Incubate Purify Purify Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Spectroscopy) Purify->Characterize

Experimental workflow for protein conjugation.

Stability_Factors Stability Maleimide Stability pH pH pH->Stability Hydrolysis Temperature Temperature Temperature->Stability Hydrolysis Rate Light Light Exposure Light->Stability Photobleaching (Fluorophore)

Factors affecting this compound stability.

Thiol_Maleimide_Reaction Reactants Protein-SH + Texas Red-Maleimide Product Protein-S-Texas Red Conjugate Reactants->Product pH 6.5-7.5

Thiol-maleimide conjugation reaction.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its effective use in bioconjugation. By carefully controlling solvent choice, pH, temperature, and light exposure, researchers can optimize labeling efficiency and obtain high-quality, reproducible data. The information and protocols provided in this technical guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research, enabling them to harness the full potential of this powerful fluorescent probe.

References

An In-depth Technical Guide to Maleimide-Thiol Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. Among the array of bioconjugation techniques, the maleimide-thiol reaction has emerged as a cornerstone, prized for its high selectivity, efficiency, and mild reaction conditions.[1] This guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, detailed experimental protocols, and quantitative data to empower the design and execution of successful bioconjugation strategies.

Core Principles: The Michael Addition Reaction

The foundation of maleimide-thiol chemistry lies in a Michael addition reaction.[2] In this process, a nucleophilic thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[2][3] This reaction results in the formation of a stable covalent thioether bond, creating a thiosuccinimide product.[3] The efficiency of this reaction is propelled by the ring strain and the cis-conformation of the carbonyl groups within the maleimide (B117702) structure, allowing the reaction to proceed rapidly without a catalyst, particularly in polar solvents.[1][4]

This reaction is celebrated for its "click chemistry" characteristics: high efficiency, selectivity, and the ability to proceed under gentle, aqueous conditions.[1][2]

Reaction Kinetics and pH Dependence

The rate of the maleimide-thiol reaction is critically dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5.[3] Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (R-S⁻), which readily reacts with the maleimide.[2]

  • Below pH 6.5: The concentration of the reactive thiolate species decreases, leading to a significantly slower reaction rate.[2][5]

  • Above pH 7.5: While the reaction with thiols may be faster, two undesirable side reactions become more prominent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][5] Secondly, the deprotonation of primary amines, such as those on lysine (B10760008) residues, increases, leading to a loss of chemoselectivity as these amines begin to compete with thiols in reacting with the maleimide.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for specificity.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data to facilitate experimental design and optimization.

Table 1: Key Parameters for Maleimide-Thiol Conjugation

ParameterOptimal Range/ValueNotesReference(s)
pH6.5 - 7.5Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[2][3]
Temperature4°C to 25°C (Room Temp)Reactions are typically faster at room temperature (30 min - 2 hours) but can be performed at 4°C overnight (8-16 hours) for sensitive proteins.[1]
Maleimide:Thiol Molar Ratio10:1 to 20:1A molar excess of the maleimide reagent is commonly used to drive the reaction to completion. The optimal ratio should be determined empirically.[1][3]
Reaction BuffersPhosphate, Tris, HEPESBuffers should be free of extraneous thiols and should be degassed to prevent thiol oxidation.[3]

Table 2: Reaction Rates and Stability of Thioether Adducts

ParameterValueConditionsReference(s)
Relative Reaction RateThiol reaction is ~1,000x faster than amine reactionpH 7.0[1][2]
Conjugation Efficiency (cRGDfK peptide)84 ± 4%2:1 maleimide:thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0[3][6]
Conjugation Efficiency (11A4 nanobody)58 ± 12%5:1 maleimide to protein molar ratio, 2 h, RT, PBS pH 7.4[3][6]

Challenges and Side Reactions

Despite its numerous advantages, the maleimide-thiol reaction is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining homogenous and stable conjugates.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2] This hydrolysis is more pronounced at pH values above 7.5.[2] To minimize this, it is recommended to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in anhydrous solvents like DMSO or DMF.[2]

Retro-Michael Reaction and Adduct Instability

The thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in a biological environment.[7][8] This can lead to the transfer of the conjugated molecule to other thiol-containing species, resulting in off-target effects and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).[7][9]

Strategies for Enhancing Stability

To counteract the retro-Michael reaction, strategies have been developed to create more stable conjugates. One common approach is to induce the hydrolysis of the thiosuccinimide ring after conjugation.[7][8] The resulting succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[7][10] Additionally, next-generation maleimides have been designed to promote this stabilizing hydrolysis or to form alternative, more stable linkages.[7][8]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks a carbonyl group of the succinimide (B58015) ring, leading to a thiazine rearrangement.[11] This can complicate purification and characterization of the final product.[11]

Experimental Protocols

The following are detailed methodologies for key experiments in maleimide-thiol bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

  • Protein solution (1-10 mg/mL)

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[3]

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1]

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Dissolve the protein in the degassed buffer to the desired concentration.[1]

  • To prevent re-oxidation of thiols, flush the reaction vessel with an inert gas.[1]

  • Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent.[1] If DTT is used, it must be removed prior to conjugation, typically by dialysis or gel filtration.

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Reduced, thiol-containing protein solution (from Protocol 1)

  • Maleimide-functionalized reagent

  • Anhydrous solvent for maleimide reagent (e.g., DMSO or DMF)[3]

  • Degassed reaction buffer (pH 7.0-7.5)[1]

Methodology:

  • Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. This solution should be prepared fresh.[1]

  • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][3] Add the maleimide solution dropwise while gently stirring.[1]

  • Flush the reaction vessel with inert gas, seal, and protect from light if using a light-sensitive reagent.[1]

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[12]

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[1]

Protocol 3: Purification of the Conjugate

Purification is necessary to remove excess unreacted maleimide reagent and any byproducts.

Materials:

  • Conjugated protein solution

  • Purification system (e.g., size-exclusion chromatography/gel filtration, dialysis, HPLC, or ultrafiltration vials)[3]

Methodology:

  • Select a purification method based on the properties of the conjugate and the unreacted reagents.

  • For removing excess small molecule maleimide reagents from a protein conjugate, size-exclusion chromatography (e.g., Zeba™ Spin desalting columns or PD MiniTrap™ G-25) is a common and effective method.

  • Dialysis can also be used, particularly for maleimides with good water solubility.[3][13]

  • HPLC or FPLC can provide higher resolution purification if needed.[3]

Visualizing the Chemistry: Diagrams

To better illustrate the processes involved in maleimide-thiol chemistry, the following diagrams are provided.

MaleimideThiolReaction cluster_reactants Reactants cluster_product Product Thiol Thiol (R-SH) Thioether Thioether Adduct (Thiosuccinimide) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thioether

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

ReactionWorkflow Start Start: Protein with Disulfide Bonds Reduction 1. Reduction of Disulfide Bonds (TCEP or DTT) Start->Reduction ReducedProtein Protein with Free Thiols Reduction->ReducedProtein Conjugation 2. Addition of Maleimide Reagent (pH 6.5-7.5) ReducedProtein->Conjugation CrudeConjugate Crude Conjugate Mixture Conjugation->CrudeConjugate Purification 3. Purification (e.g., SEC) CrudeConjugate->Purification FinalProduct Purified Bioconjugate Purification->FinalProduct

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

SideReactions Maleimide Maleimide DesiredReaction Desired Reaction with Thiol (pH 6.5-7.5) Maleimide->DesiredReaction Hydrolysis Side Reaction: Hydrolysis (pH > 7.5) Maleimide->Hydrolysis AmineReaction Side Reaction: Reaction with Amines (pH > 7.5) Maleimide->AmineReaction ThioetherAdduct Stable Thioether Adduct DesiredReaction->ThioetherAdduct InactiveProduct Inactive Maleamic Acid Hydrolysis->InactiveProduct AmineAdduct Amine Adduct AmineReaction->AmineAdduct

Caption: Competing reaction pathways for maleimides in bioconjugation.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugation toolbox.[3] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is critical for leveraging this chemistry to its full potential in creating next-generation therapeutics, diagnostics, and research tools. By carefully controlling experimental parameters and being mindful of the stability of the resulting conjugate, researchers can confidently employ maleimide-thiol chemistry to advance their scientific endeavors.

References

An In-depth Technical Guide to the Fluorescent Properties of Texas Red Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescent properties of Texas Red and its key derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these fluorophores in their work. This document details their spectral characteristics, provides methodologies for key experiments, and visualizes common experimental workflows.

Core Fluorescent Properties

Texas Red, a derivative of sulforhodamine 101, is a bright red-emitting fluorescent dye widely used for a variety of biological applications.[1] Its derivatives have been developed to improve upon its solubility, stability, and conjugation efficiency.[2][3] The "X" designation in derivatives like Texas Red-X indicates the presence of a seven-atom aminohexanoyl spacer, which separates the fluorophore from its point of attachment, potentially reducing interactions with the conjugated biomolecule.[4][5]

The following table summarizes the key quantitative fluorescent properties of Texas Red and its common derivatives. These values are crucial for selecting the appropriate fluorophore and for designing experiments with optimal signal detection.

DerivativeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
Texas Red (Sulforhodamine 101) 586 - 596[6][7][8]603 - 615[6][7][8]~85,000 at 596 nm[9]0.9 (in ethanol)[10]Sulfonyl Chloride[11]
Texas Red-X, Succinimidyl Ester 586 - 595[12][13]603 - 615[12][13]~116,000[9]0.93 - 0.97[9]Succinimidyl Ester[14]
Texas Red Maleimide (B117702) 586 - 592[15][16]603 - 614[15][16]~116,000[17]0.93 - 0.97[17]Maleimide[16]

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. This section provides detailed methodologies for common procedures involving Texas Red derivatives.

Protocol 1: Protein Labeling with Texas Red-X, Succinimidyl Ester

This protocol outlines the steps for conjugating Texas Red-X, succinimidyl ester to a protein, such as an antibody.[18][19]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer like PBS)

  • Texas Red-X, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

    • Adjust the protein concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer.[18]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Texas Red-X, succinimidyl ester to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[19]

  • Perform the Labeling Reaction:

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate.[18]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A typical molar ratio of dye to protein is between 10:1 and 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[19]

  • Stop the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 30 minutes at room temperature.[19]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column or dialysis against PBS.[19]

    • The first colored band to elute from the column is the conjugated protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of Texas Red (~595 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol 2: Immunohistochemistry (IHC) using a Texas Red-Conjugated Secondary Antibody

This protocol describes the use of a Texas Red-conjugated secondary antibody for the fluorescent detection of a target antigen in paraffin-embedded tissue sections.[6][20][21]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% normal goat serum in PBST

  • Primary antibody (specific to the target antigen)

  • Texas Red-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-Texas Red)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.[22]

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.[22]

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a microwave or water bath) according to the primary antibody manufacturer's recommendations.[5]

    • Allow slides to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash slides with PBST.

    • Incubate with blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.[20]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation:

    • Wash slides extensively with PBST.

    • Dilute the Texas Red-conjugated secondary antibody in blocking buffer.

    • Incubate the slides with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBST.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash slides again with PBST.

    • Mount the coverslip with an appropriate mounting medium.

  • Visualization:

    • Visualize the staining using a fluorescence microscope with appropriate filters for Texas Red and the counterstain.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with a Texas Red-Labeled Probe

This protocol provides a general workflow for detecting specific DNA sequences in cells or tissues using a Texas Red-labeled DNA probe.[22][23][24]

Materials:

  • Specimen on a glass slide (e.g., metaphase chromosomes, tissue section)

  • 2x SSC, 0.4x SSC, and 20x SSC buffers

  • Denaturation solution (e.g., 70% formamide (B127407) in 2x SSC)

  • Texas Red-labeled DNA probe in hybridization buffer

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Rubber cement

Procedure:

  • Sample Preparation and Pretreatment:

    • Prepare the slides with the biological sample. For FFPE tissues, deparaffinization and rehydration are necessary.[22]

    • Treat slides with pepsin or other proteases to increase probe accessibility.[22]

  • Denaturation:

    • Denature the cellular DNA by immersing the slides in a denaturation solution at 70-75°C for 5-10 minutes.[22][25]

    • Denature the Texas Red-labeled probe by heating it at 75°C for 5-10 minutes and then placing it on ice.

  • Hybridization:

    • Apply the denatured probe solution to the denatured slide.

    • Cover with a coverslip and seal with rubber cement to prevent evaporation.

    • Incubate overnight at 37°C in a humidified chamber.[22]

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in a series of SSC buffers of increasing stringency to remove unbound and non-specifically bound probes (e.g., 0.4x SSC at 72°C followed by 2x SSC at room temperature).[24]

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslip with an antifade mounting medium.

  • Visualization:

    • Examine the slides using a fluorescence microscope equipped with filters for Texas Red and DAPI. The Texas Red signal will indicate the location of the target DNA sequence.[26]

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction Labeling Reaction (1 hr, RT, protected from light) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO) prep_dye->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purify Conjugate (Size-exclusion chromatography) quench->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze end End analyze->end start Start start->prep_protein start->prep_dye

Antibody Labeling Workflow

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Texas Red-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mounting counterstain->mount visualize Fluorescence Microscopy mount->visualize FISH_Workflow start Sample on Slide pretreatment Sample Pretreatment (e.g., Protease Digestion) start->pretreatment denaturation Denaturation (Sample and Probe) pretreatment->denaturation hybridization Hybridization (Texas Red-labeled Probe) denaturation->hybridization washes Post-Hybridization Washes hybridization->washes counterstain Counterstain (e.g., DAPI) washes->counterstain mount Mounting counterstain->mount visualize Fluorescence Microscopy mount->visualize

References

An In-depth Technical Guide to Labeling Cysteine Residues with Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for labeling cysteine residues in proteins and other biomolecules using Texas Red C2 maleimide (B117702). It is designed to be a valuable resource for researchers in academia and industry, offering detailed protocols, quantitative data, and visual guides to facilitate successful bioconjugation experiments.

Core Principles of Thiol-Reactive Labeling with Texas Red C2 Maleimide

This compound is a thiol-reactive fluorescent probe that enables the covalent attachment of the bright, red-emitting Texas Red fluorophore to proteins, peptides, and other molecules containing free sulfhydryl groups, most notably cysteine residues. The high selectivity and efficiency of the maleimide-thiol reaction under physiological conditions make it a cornerstone of bioconjugation chemistry.

The underlying mechanism of this reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond. The reaction is highly specific for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.

Quantitative Data and Spectral Properties

A thorough understanding of the quantitative characteristics of this compound is crucial for experimental design and data interpretation. The following tables summarize key data for this compound and provide a comparison with other common red-emitting fluorescent dyes.

PropertyValue
Molecular Weight ~728.83 g/mol
Excitation Maximum (λex) ~595 nm
Emission Maximum (λem) ~615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm[1]
Solubility Soluble in DMSO and DMF

Table 1: Physicochemical and spectral properties of this compound.

DyeExcitation (nm)Emission (nm)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
Texas Red Maleimide ~595~615~0.6-0.9HighGood
Alexa Fluor 594 Maleimide ~590~617~0.66[2]Very HighExcellent[3]
Cy3B maleimide ~559~571~0.68HighGood
Cy5 maleimide ~650~670~0.2ModerateGood

Table 2: Comparative data of common red-emitting maleimide dyes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling

This protocol outlines the fundamental steps for labeling a protein with this compound.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.

  • Conjugation Reaction: While gently vortexing, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent in a 2-5 fold molar excess over the maleimide to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for Texas Red).

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a more specialized workflow for the synthesis of an ADC using a this compound-linker-drug construct.

Materials:

  • Monoclonal antibody (mAb)

  • This compound-linker-drug construct

  • Reduction Buffer: e.g., 50 mM Tris, 2 mM EDTA, pH 8.0

  • Reducing Agent: TCEP

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Reagent: N-acetylcysteine

  • Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Antibody Reduction: Incubate the mAb (e.g., 10 mg/mL) with a 10-fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the conjugation buffer using a desalting column.

  • Conjugation: Add the this compound-linker-drug construct (dissolved in DMSO) to the reduced antibody at a desired molar ratio (e.g., 5:1). Incubate for 1 hour at room temperature in the dark.

  • Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Purification: Purify the ADC using HIC to separate unbound drug-linker and different drug-to-antibody ratio (DAR) species.

  • Characterization: Analyze the purified ADC for DAR, aggregation (by size-exclusion chromatography), and purity.

Mandatory Visualizations

Signaling Pathway: Redox Regulation of EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. The activity of key proteins in this pathway, such as EGFR itself and the phosphatase PTEN, can be modulated by the oxidation of specific cysteine residues.[4][5] Thiol-reactive probes like this compound can be used to label these cysteines and study their redox state.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (Cys797) EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Proliferation PTEN PTEN (Cys124) PTEN->PIP3 Inhibits (dephosphorylates) ROS ROS (H2O2) ROS->EGFR Oxidation (Modulation) ROS->PTEN Oxidation (Inactivation)

Redox regulation of the EGFR signaling pathway.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates the key steps in the development of an antibody-drug conjugate using maleimide chemistry.

ADC_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (TCEP) Conjugation Conjugation (pH 6.5-7.5) Reduced_mAb->Conjugation DrugLinker Maleimide-Linker-Drug (e.g., with Texas Red) DrugLinker->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., HIC) Quenching->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Workflow for ADC synthesis via maleimide chemistry.

Logical Relationship: Troubleshooting Maleimide Labeling

This diagram outlines common issues encountered during maleimide labeling and their potential solutions, providing a logical framework for troubleshooting.

Troubleshooting_Maleimide_Labeling cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Low or No Labeling Inactive_Dye Inactive Maleimide Dye (Hydrolysis) Problem->Inactive_Dye Insufficient_Reduction Insufficiently Reduced Protein (Disulfide Bonds Intact) Problem->Insufficient_Reduction Interfering_Substances Interfering Substances in Buffer Problem->Interfering_Substances Reoxidation Re-oxidation of Thiols Problem->Reoxidation Suboptimal_Conditions Suboptimal Reaction Conditions Problem->Suboptimal_Conditions Fresh_Dye Use fresh, anhydrous DMSO/DMF stock Inactive_Dye->Fresh_Dye Check_Reduction Optimize reducing agent (TCEP) concentration/time Insufficient_Reduction->Check_Reduction Buffer_Exchange Buffer exchange to remove interfering substances (e.g., DTT) Interfering_Substances->Buffer_Exchange Degas_Buffer Use degassed buffers and work quickly post-reduction Reoxidation->Degas_Buffer Optimize_pH Optimize pH (6.5-7.5), dye:protein ratio, and incubation time/temp Suboptimal_Conditions->Optimize_pH

Troubleshooting guide for maleimide labeling.

References

Methodological & Application

Application Notes: Texas Red C2 Maleimide Protein Labeling Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye commonly used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond.[2] This specific conjugation chemistry makes it an invaluable tool for producing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4] The Texas Red fluorophore is a bright, red-emitting dye with excitation and emission maxima around 595 nm and 615 nm, respectively, making it suitable for multiplexing with other fluorophores like fluorescein.[3]

This document provides a detailed protocol for the successful labeling of proteins with Texas Red C2 maleimide, including protein preparation, conjugation, and purification of the final product.

Principle of Reaction

The labeling reaction is a Michael addition where the maleimide group of the Texas Red C2 dye reacts with the sulfhydryl group (-SH) of a cysteine residue on the protein. This reaction is highly specific for thiols within the optimal pH range of 7.0-7.5.[5] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide, while minimizing side reactions with other amino acid residues such as lysines.

Data Presentation: Key Reaction Parameters

Successful protein labeling with this compound is dependent on several critical parameters. The following table summarizes the recommended ranges for these parameters, which may require optimization for specific proteins.

ParameterRecommended RangeNotes
pH 7.0 - 7.5Optimizes reaction with thiols while minimizing maleimide hydrolysis and reactions with amines.[6]
Protein Concentration 1 - 10 mg/mLA common starting range for efficient labeling.[2]
Molar Ratio (Dye:Protein) 10:1 to 20:1A typical starting point; may need optimization.[6]
Reaction Temperature 4°C or Room Temperature (20-25°C)Room temperature reactions are faster (1-3 hours); 4°C can be used for overnight incubations.[7]
Reaction Time 1 hour to overnightShorter times are often sufficient at room temperature.
Reaction Buffer Amine-free and thiol-free buffers (e.g., PBS, HEPES, MOPS)Buffers containing amines (e.g., Tris) or thiols (e.g., DTT) will compete with the reaction.[8]
Dye Solvent Anhydrous DMSO or DMFPrevents hydrolysis of the maleimide group before addition to the aqueous reaction buffer.[9][6]

Experimental Protocols

Protein Preparation

For optimal labeling, the protein must be in a suitable buffer, free of ammonium (B1175870) ions and primary amines.[10] If the protein buffer contains interfering substances (e.g., Tris, glycine, or thiol-containing reducing agents like DTT), the buffer should be exchanged to a suitable reaction buffer (e.g., PBS pH 7.2) by dialysis or gel filtration.[9][10]

Optional: Reduction of Disulfide Bonds

If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.[5][2]

  • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[5][9]

  • For reduction, use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][9][6]

  • Incubate the mixture for 20-30 minutes at room temperature.[6] It is beneficial to flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize the re-oxidation of thiols.[9]

Preparation of this compound Stock Solution

The maleimide dye is sensitive to moisture and should be handled accordingly.[6]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a stock solution of the maleimide (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][6]

  • Vortex the vial to ensure the dye is completely dissolved.[11] This stock solution should be prepared fresh immediately before use.[9][6]

Protein Labeling Reaction
  • Add the calculated amount of the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.[9]

  • Gently mix the reaction solution immediately.

  • Protect the reaction from light.

  • Incubate the reaction for 1-3 hours at room temperature or overnight at 4°C with occasional stirring.[5][9][7]

Purification of the Labeled Protein

After the incubation period, it is crucial to separate the fluorescently labeled protein from unreacted dye and any reaction byproducts.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate from the column. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

  • Alternatively, dialysis can be used to remove the unreacted dye.[5][7]

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C, protected from light.[10] For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into small aliquots, and store at -20°C.[10] Avoid repeated freeze-thaw cycles.[10]

Mandatory Visualizations

Signaling Pathway of Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction Protein_SH Protein with Free Thiol (-SH) Thioether_Bond Stable Thioether Bond (Protein-S-Maleimide-TexasRed) Protein_SH->Thioether_Bond Michael Addition (pH 7.0-7.5) TexasRed_Maleimide This compound TexasRed_Maleimide->Thioether_Bond Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep 1. Protein Preparation (Buffer Exchange) Disulfide_Reduction 2. Disulfide Reduction (Optional) (with TCEP) Protein_Prep->Disulfide_Reduction Labeling 4. Labeling Reaction (Incubate 1-3h at RT) Disulfide_Reduction->Labeling Dye_Prep 3. Prepare Dye Stock Solution (in anhydrous DMSO) Dye_Prep->Labeling Purification 5. Purification (Gel Filtration or Dialysis) Labeling->Purification Storage 6. Storage (4°C or -20°C, protected from light) Purification->Storage

References

Application Notes and Protocols for Texas Red C2 Maleimide in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye belonging to the rhodamine family of fluorophores. Its bright red fluorescence, high quantum yield, and reactivity towards sulfhydryl groups make it an excellent choice for labeling proteins, peptides, and other thiol-containing biomolecules.[1][2][3] This document provides detailed application notes and protocols for the use of Texas Red C2 maleimide in immunofluorescence microscopy, a powerful technique for visualizing the subcellular localization of specific proteins.[4][5]

Properties of this compound

Understanding the physicochemical and spectral properties of this compound is crucial for its effective use in immunofluorescence experiments.

PropertyValueReference
Molecular Weight ~729 g/mol [1]
Excitation Maximum ~595 nm[1][6]
Emission Maximum ~615 nm[1][6]
Quantum Yield ~0.93 - 0.97[2]
Reactive Group Maleimide[1][3]
Reactivity Thiols (Sulfhydryl groups, -SH)[1][3]
Solubility Soluble in organic solvents like DMSO and DMF

Experimental Protocols

I. Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody. The maleimide group reacts with free sulfhydryl groups on the antibody, typically from cysteine residues, to form a stable thioether bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol - DTT) (Optional, for exposing sulfhydryl groups)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.

    • If the antibody has no free sulfhydryl groups or if they are inaccessible, a mild reduction step may be necessary. Incubate the antibody with 10-20 mM DTT for 30 minutes at room temperature.

    • Crucially, remove the DTT using a desalting column before adding the maleimide dye, as DTT will react with the maleimide.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW ~729) in approximately 137 µL of DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A molar ratio of 10-20 moles of dye per mole of antibody is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the red-colored labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 595 nm (for Texas Red).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A280 - (A595 x 0.3)] / (ε_protein x path length)

      • Dye Concentration (M) = A595 / (ε_dye x path length)

      • DOL = Dye Concentration / Protein Concentration

    • (ε_protein for IgG is ~210,000 M⁻¹cm⁻¹; ε_dye for Texas Red is ~85,000 M⁻¹cm⁻¹)

II. Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using a this compound-labeled antibody for indirect immunofluorescence staining of a target antigen in cultured cells. For direct immunofluorescence, the labeled primary antibody would be used in place of the secondary antibody.

Materials:

  • Cultured cells on coverslips or chamber slides

  • This compound-labeled secondary antibody

  • Unlabeled primary antibody specific to the target antigen

  • Phosphate Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to 50-80% confluency on sterile coverslips or chamber slides.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the cells with the permeabilization solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with the blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the unlabeled primary antibody to its optimal concentration in the blocking solution.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-labeled secondary antibody in the blocking solution.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Microscopy:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and the counterstain.

Visualizing the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in cell structure, motility, and division.[8][9][10] Visualizing the actin cytoskeleton using immunofluorescence is a common application.

Below is a DOT diagram illustrating the workflow for visualizing the actin cytoskeleton using an anti-actin antibody labeled with this compound.

immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound Conjugate) primary_ab->secondary_ab mounting Mounting with Antifade Medium secondary_ab->mounting microscopy Fluorescence Microscopy (Ex: 595nm, Em: 615nm) mounting->microscopy

Caption: Workflow for visualizing the actin cytoskeleton using immunofluorescence.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence.[7][11][12] Here are some troubleshooting tips specific to using this compound-labeled antibodies.

ProblemPossible CauseSuggested Solution
High Background Staining Antibody concentration is too high.Optimize the concentration of the primary and/or secondary antibody by performing a titration.[7]
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum if the secondary is goat anti-mouse).[7]
Non-specific binding of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Insufficient washing.Increase the number and duration of wash steps.
Weak or No Signal Inefficient antibody labeling.Verify the degree of labeling (DOL). If too low, optimize the labeling reaction conditions (e.g., molar ratio of dye to protein).
Low primary antibody concentration.Increase the concentration of the primary antibody or the incubation time.[7]
Photobleaching of the fluorophore.Minimize exposure of the sample to light during and after staining. Use an antifade mounting medium.
Incorrect filter set on the microscope.Ensure the excitation and emission filters are appropriate for Texas Red (Ex: ~595 nm, Em: ~615 nm).
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-mouse secondary for a mouse primary).[7]

Signaling Pathway Visualization

Immunofluorescence is a key technique for studying cellular signaling pathways by visualizing the localization and co-localization of proteins involved in these pathways. For instance, in a simplified signaling cascade, the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation can be observed.

Below is a conceptual DOT diagram illustrating the visualization of a generic signaling pathway leading to transcription factor activation.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor_inactive Inactive Transcription Factor kinase_cascade->transcription_factor_inactive Phosphorylation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active Translocation dna DNA transcription_factor_active->dna Binding gene_expression Gene Expression dna->gene_expression Transcription ligand Ligand ligand->receptor Binding

Caption: Generic signaling pathway visualization with immunofluorescence.

References

Application Notes and Protocols for Texas Red C2 Maleimide in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent probe that enables the quantification and analysis of free sulfhydryl groups (thiols) on and within cells using flow cytometry. The maleimide functional group selectively and covalently binds to the thiol group of cysteine residues on proteins, forming a stable thioether bond. This specific labeling allows for the investigation of cellular redox states, protein modifications, and drug-target interactions. The bright red fluorescence of Texas Red, with its excitation and emission maxima around 595 nm and 615 nm respectively, makes it well-suited for detection by flow cytometers equipped with a yellow-green (561 nm) or red (633 nm, sub-optimally) laser. These application notes provide detailed protocols for using Texas Red C2 maleimide to label cell surface and intracellular thiols for flow cytometric analysis.

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular Weight~729 g/mol --INVALID-LINK--
Excitation Maximum (λex)~595 nm--INVALID-LINK--
Emission Maximum (λem)~615 nm--INVALID-LINK--
Recommended LaserYellow-Green (561 nm)Inferred from spectral properties
Recommended Emission Filter610/20 nm or similar bandpassInferred from spectral properties
Solvent for Stock SolutionAnhydrous Dimethyl Sulfoxide (DMSO)--INVALID-LINK--
Table 2: Comparison of Common Thiol-Reactive Fluorescent Probes
ProbeExcitation (nm)Emission (nm)Quantum YieldKey Features
This compound ~595~615HighBright red fluorescence, suitable for 561 nm laser.
Fluorescein-5-Maleimide (FITC) ~494~518HighBright green fluorescence, prone to photobleaching and pH sensitivity.
Alexa Fluor™ 488 C5 Maleimide ~495~519HighPhotostable and pH-insensitive alternative to FITC.
6-TAMRA Maleimide ~555~580HighBright orange fluorescence, compatible with 561 nm laser.
BODIPY™ FL Maleimide ~503~512HighNarrow emission spectrum, less spectral overlap.

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (10 mM):

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (MW ~729 g/mol ), add 137 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. The stock solution in anhydrous DMSO is stable for at least one month.

1.2. Flow Cytometry Staining Buffer:

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • 2% (w/v) Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • 0.05% (w/v) Sodium Azide (optional, as a preservative)

1.3. N-Ethylmaleimide (NEM) Solution (for Negative Control):

  • Prepare a 100 mM stock solution of NEM in a suitable buffer (e.g., PBS).

  • This solution should be prepared fresh for each experiment.

Protocol for Labeling Cell Surface Thiols

This protocol is designed for labeling accessible thiol groups on the extracellular domains of membrane proteins in viable cells.

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration range of 10-50 µM should be optimized for your specific cell type and application.

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 15-30 minutes on ice or at 4°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.

  • Quenching and Washing:

    • To stop the labeling reaction, add an excess of Flow Cytometry Staining Buffer (containing BSA). The thiol groups in BSA will react with any remaining this compound.

    • Incubate for 5-10 minutes on ice.

    • Wash the cells three times with ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a 561 nm laser and a 610/20 nm bandpass filter (or similar).

  • Negative Control:

    • Pre-treat a sample of cells with 1-5 mM N-ethylmaleimide (NEM) for 15-30 minutes at room temperature to block the available thiol groups.

    • Wash the cells to remove excess NEM.

    • Proceed with the this compound labeling protocol as described above. This sample should exhibit significantly lower fluorescence compared to the test sample.

Protocol for Labeling Intracellular Thiols

This protocol is for labeling total protein thiols within fixed and permeabilized cells.

  • Cell Preparation and Fixation:

    • Harvest and wash cells as described for cell surface labeling.

    • Resuspend the cell pellet in 100 µL of a suitable fixation buffer (e.g., 2-4% paraformaldehyde in PBS).

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Permeabilization and Labeling:

    • Resuspend the fixed cell pellet in 100 µL of a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS).

    • Prepare the this compound working solution in permeabilization buffer at the desired final concentration (optimization is recommended, starting with a range of 10-50 µM).

    • Add the this compound working solution to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells three times with Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at room temperature between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer as described for cell surface labeling.

  • Negative Control:

    • Following permeabilization, pre-treat a sample of cells with 1-5 mM N-ethylmaleimide (NEM) for 15-30 minutes at room temperature.

    • Wash the cells to remove excess NEM.

    • Proceed with the this compound labeling protocol.

Mandatory Visualizations

experimental_workflow cluster_surface Cell Surface Thiol Labeling cluster_intracellular Intracellular Thiol Labeling s_start Start: Viable Cells s_wash1 Wash with ice-cold PBS s_start->s_wash1 s_label Label with this compound (10-50 µM, 15-30 min, 4°C) s_wash1->s_label s_quench Quench with BSA-containing buffer s_label->s_quench s_wash2 Wash 3x with Staining Buffer s_quench->s_wash2 s_analyze Analyze by Flow Cytometry s_wash2->s_analyze i_start Start: Viable Cells i_fix Fix with Paraformaldehyde i_start->i_fix i_perm Permeabilize with Triton X-100 i_fix->i_perm i_label Label with this compound (10-50 µM, 30-60 min, RT) i_perm->i_label i_wash Wash 3x with Staining Buffer i_label->i_wash i_analyze Analyze by Flow Cytometry i_wash->i_analyze

Caption: Experimental workflows for cell surface and intracellular thiol labeling.

s_glutathionylation_pathway cluster_main Protein S-Glutathionylation Signaling cluster_detection Detection by Flow Cytometry ros Oxidative Stress (e.g., H2O2) protein_sh Protein with reduced Cysteine (Protein-SH) ros->protein_sh Oxidation protein_ssg S-Glutathionylated Protein (Protein-S-SG) protein_sh->protein_ssg S-Glutathionylation labeled_protein Fluorescently Labeled Protein protein_sh->labeled_protein Covalent Labeling gsh Glutathione (GSH) gsh->protein_ssg protein_ssg->protein_sh Deglutathionylation gssg Glutathione Disulfide (GSSG) protein_ssg->gssg grx Glutaredoxin (Grx) grx->protein_sh gr Glutathione Reductase gssg->gr nadph NADPH nadph->gr nadp NADP+ gr->gsh Reduction gr->nadp probe This compound probe->labeled_protein

Caption: Protein S-glutathionylation pathway and its detection.

Application Notes and Protocols: Labeling Thiol-Modified Oligonucleotides with Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of thiol-modified oligonucleotides with Texas Red C2 maleimide (B117702). This method is widely used to fluorescently tag oligonucleotides for a variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging. The protocol is based on the highly specific and efficient Michael addition reaction between the maleimide group of the Texas Red dye and the thiol group on the oligonucleotide, forming a stable thioether bond.[1] Texas Red is a bright red-fluorescent dye with excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making it suitable for multiplexing with other fluorophores.[2][3][4]

Quantitative Data Summary

Successful labeling of oligonucleotides requires optimization of reaction conditions. The following table summarizes key quantitative parameters for the labeling reaction and the properties of Texas Red C2 maleimide. The labeling efficiency is dependent on factors such as the molar ratio of dye to oligonucleotide, reaction time, and temperature. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific oligonucleotide.

ParameterRecommended ValueNotes
This compound Properties
Excitation Maximum (λmax)~595 nm[2][3][4]
Emission Maximum (λem)~615 nm[2][3][4]
Molar Extinction Coefficient (ε) at λmax~116,000 cm⁻¹M⁻¹
Reaction Conditions
Molar Excess of this compound10 to 20-foldA higher excess may be needed for dilute oligonucleotide solutions.
pH of Reaction Buffer6.5 - 7.5[1]
Reaction TemperatureRoom Temperature (20-25°C) or 4°C
Reaction Time2 hours to overnightLonger incubation times may increase yield but also risk of side reactions.
Illustrative Labeling Efficiencies
10-fold molar excess, 2h at RT> 80%These are typical, expected values and should be empirically determined.
20-fold molar excess, overnight at 4°C> 90%These are typical, expected values and should be empirically determined.

Experimental Protocols

This section details the step-by-step methodology for labeling thiol-modified oligonucleotides with this compound, followed by purification and characterization of the conjugate.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo_Prep Prepare Thiol-Modified Oligonucleotide Solution Reduction Reduce Disulfide Bonds (if necessary) Oligo_Prep->Reduction Dye_Prep Prepare Texas Red C2 Maleimide Stock Solution Incubation Incubate Oligo and Dye Dye_Prep->Incubation Reduction->Incubation Purify Purify Labeled Oligonucleotide (e.g., HPLC, Gel Filtration) Incubation->Purify Characterize Characterize Conjugate (Spectroscopy, Mass Spec) Purify->Characterize Quantify Quantify and Calculate Degree of Labeling Characterize->Quantify

Caption: Workflow for labeling thiol-modified oligonucleotides.

Materials
  • Thiol-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., HPLC with a C18 column, size-exclusion chromatography column)

  • Spectrophotometer

  • Fluorometer

Procedure

1. Preparation of Thiol-Modified Oligonucleotide

a. Dissolve the lyophilized thiol-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mM.

b. (Optional but Recommended) Thiol groups can form disulfide bonds during storage. To ensure the availability of free thiols for labeling, reduction of the oligonucleotide is recommended. i. Add a 10-20 fold molar excess of TCEP to the oligonucleotide solution. ii. Incubate at room temperature for 60 minutes. TCEP does not need to be removed before adding the maleimide dye.

2. Preparation of this compound Stock Solution

a. Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. Vortex briefly to ensure complete dissolution. Protect the stock solution from light.

3. Labeling Reaction

a. To the (reduced) thiol-modified oligonucleotide solution, add a 10 to 20-fold molar excess of the this compound stock solution. b. Mix thoroughly by vortexing and then centrifuge briefly to collect the reaction mixture at the bottom of the tube. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light.

4. Purification of the Labeled Oligonucleotide

a. The purification method of choice will depend on the scale of the reaction and the required purity of the final product. High-performance liquid chromatography (HPLC) is highly recommended for obtaining high-purity labeled oligonucleotides. b. Reverse-Phase HPLC (RP-HPLC): i. Use a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate). ii. Monitor the elution profile at 260 nm (for the oligonucleotide) and ~595 nm (for Texas Red). iii. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. iv. Collect the fractions corresponding to the dual-absorbance peak. c. Size-Exclusion Chromatography (e.g., Gel Filtration): i. This method is suitable for removing unconjugated dye from the labeled oligonucleotide. ii. Use a resin with an appropriate molecular weight cutoff. iii. The labeled oligonucleotide will elute in the void volume, while the smaller, unconjugated dye will be retained.

5. Characterization and Quantification

a. Spectroscopic Analysis: i. Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~595 nm (A₅₉₅) using a spectrophotometer. b. Calculation of Oligonucleotide Concentration: i. The concentration of the oligonucleotide can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm. ii. Corrected A₂₆₀ = A₂₆₀ - (A₅₉₅ × CF₂₆₀), where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm. c. Calculation of Dye Concentration: i. The concentration of the Texas Red dye is calculated using its molar extinction coefficient (ε ≈ 116,000 cm⁻¹M⁻¹ at 595 nm). ii. Dye Concentration (M) = A₅₉₅ / ε₅₉₅ d. Degree of Labeling (DOL): i. DOL = (Molar concentration of the dye) / (Molar concentration of the oligonucleotide) ii. A DOL of 1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule. e. Mass Spectrometry: i. For unambiguous confirmation of successful conjugation, the molecular weight of the labeled oligonucleotide can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Thiol-Maleimide Reaction Pathway

The labeling reaction proceeds via a Michael addition mechanism. The nucleophilic thiol group of the oligonucleotide attacks the electron-deficient double bond of the maleimide ring on the Texas Red C2 molecule. This results in the formation of a stable, covalent thioether linkage.[1]

G cluster_reactants Reactants cluster_product Product Oligo_SH Oligonucleotide-SH Conjugate Oligonucleotide-S-Texas Red (Stable Thioether Bond) Oligo_SH->Conjugate Michael Addition (pH 6.5-7.5) TR_Maleimide Texas Red-Maleimide TR_Maleimide->Conjugate

References

Application Note: Texas Red C2 Maleimide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent probe used for covalently labeling proteins and other molecules containing free sulfhydryl groups.[1] Its maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.[2][3] This specific reactivity makes it an invaluable tool for site-specific labeling of proteins, enabling researchers to track protein localization, dynamics, and interactions in living cells.[4] With excitation and emission maxima around 595 nm and 615 nm respectively, Texas Red C2 maleimide provides a bright, red fluorescence suitable for various imaging applications.[5][6]

Principle of Labeling

The core of the labeling technique is the Michael addition reaction between the maleimide moiety of the dye and the sulfhydryl group (-SH) of a cysteine residue on the target protein.[2] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[2][7] Above pH 7.5, reactivity with primary amines (like lysine) can increase, leading to non-specific labeling.[2] The covalent bond formed is stable, allowing for long-term imaging studies.

G cluster_reaction Labeling Reaction (pH 6.5 - 7.5) Protein Protein with Cysteine Residue (-SH) Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Protein->Conjugate Michael Addition Dye Texas Red C2 Maleimide Dye->Conjugate

Properties and Specifications

Quantitative data for this compound is crucial for experimental design. The table below summarizes its key characteristics.

PropertyValueReference(s)
Molecular Weight ~728.83 g/mol
Excitation Maximum 588 - 595 nm[5][6]
Emission Maximum 601 - 615 nm[5][6]
Reactive Group Maleimide[1]
Target Group Sulfhydryl (-SH)[1]
Solubility DMSO, DMF[3]
General Experimental Workflow

Successful live-cell imaging requires careful planning from cell preparation to final image acquisition. The workflow involves preparing the cells and dye, performing the labeling reaction, washing away unbound dye, and finally, imaging the cells under conditions that maintain their health.

G prep_cells prep_cells add_dye add_dye prep_cells->add_dye wash wash add_dye->wash prep_dye prep_dye prep_dye->add_dye prep_buffer prep_buffer prep_buffer->add_dye image image wash->image

Detailed Protocol for Live-Cell Imaging

This protocol provides a general framework for labeling surface-exposed cysteines on proteins in living cells. Optimization is recommended for specific cell types and proteins of interest.

Materials and Reagents
  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium, pH 7.0-7.5)[8][9]

  • Cells cultured on imaging-grade glass-bottom dishes or plates

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[4][10]

Protocol Steps

1. Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening.[7] b. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[7][8] Mix by vortexing. Note: This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[8]

2. Cell Preparation: a. Culture cells to a desired confluency (typically 60-80%) on imaging-grade dishes. b. Gently wash the cells twice with pre-warmed (37°C) imaging buffer to remove serum proteins that may contain reactive thiols.

3. (Optional) Reduction of Disulfide Bonds: a. If the target cysteine is in a disulfide bond, it must be reduced.[10] b. Incubate cells with a fresh solution of TCEP (e.g., 100-500 µM in buffer) for 15-20 minutes at room temperature.[3][10] c. Crucially , wash the cells thoroughly (3-4 times) with degassed buffer to completely remove the TCEP, as it will react with the maleimide dye.[4]

4. Labeling Reaction: a. Dilute the 10 mM this compound stock solution into fresh, pre-warmed imaging buffer to the desired final concentration. A starting concentration of 5-10 µM is recommended, but this should be optimized (range 1-20 µM). b. Remove the buffer from the cells and add the dye-containing labeling solution. c. Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation time may need optimization.[7]

5. Washing and Imaging: a. Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any unbound dye.[9] b. Replace the wash buffer with a final volume of imaging buffer. c. Proceed with imaging on a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~590 nm, Emission: ~615 nm). Maintain physiological conditions (37°C, 5% CO2) if performing time-lapse experiments.[9]

Key Experimental Parameters & Troubleshooting
ParameterRecommended RangeNotes & Troubleshooting
pH of Buffer 6.5 - 7.5High pH (>7.5): Increases non-specific labeling of amines (lysine). Low pH (<6.5): Slows down the reaction rate.[2][7]
Dye Concentration 1 - 20 µMToo High: May cause cytotoxicity or high background. Too Low: Insufficient signal. Optimize for your specific protein and cell line.
Incubation Time 15 - 60 minToo Long: Can increase non-specific binding and background. Too Short: Incomplete labeling.[7]
Temperature Room Temp to 37°CReaction is faster at 37°C. For sensitive cells, labeling can be done at 4°C overnight, though this is less common for live imaging.[7]
High Background -Ensure thorough washing. Use phenol red-free media. Check for dye precipitation. Reduce dye concentration or incubation time.[9][11]
No/Low Signal -Confirm the presence and accessibility of a free cysteine. If necessary, perform a reduction step with TCEP. Ensure dye stock is fresh and active.[3][4]

References

Application Notes and Protocols: A Step-by-Step Guide to Texas Red C2 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of Texas Red C2 maleimide (B117702) to thiol-containing molecules, such as proteins, peptides, and antibodies. Texas Red C2 maleimide is a thiol-reactive fluorescent dye widely used in biological research for labeling and detection.[1][2][3][4][5] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.[6][7][8][9] This specific reactivity allows for targeted labeling of biomolecules.[7][10] This protocol will cover the necessary reagents, equipment, a detailed step-by-step procedure, and methods for purification and characterization of the resulting conjugate.

Chemical Properties and Reaction Mechanism

This compound is a derivative of sulforhodamine 101 and exhibits bright red fluorescence with excitation and emission maxima around 595 nm and 615 nm, respectively.[11] The maleimide moiety is highly selective for thiol groups within a pH range of 6.5-7.5.[8][12] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the double bond of the maleimide ring, resulting in a stable covalent bond.[8][12]

Protein Protein-SH (Thiol Group) Intermediate Thiol-Maleimide Adduct (Intermediate) Protein->Intermediate pH 6.5-7.5 TexasRed This compound TexasRed->Intermediate Conjugate Stable Thioether Bond (Texas Red-Protein Conjugate) Intermediate->Conjugate Covalent Bond Formation

Figure 1. Reaction mechanism of this compound with a thiol group on a protein.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its conjugation.

ParameterValueReference
Molecular Weight 728.83 g/mol [3][5]
Excitation Maximum (λex) ~595 nm[11]
Emission Maximum (λem) ~615 nm[11]
Recommended pH Range 6.5 - 7.5[8][12]
Recommended Dye:Protein Molar Ratio 10:1 to 20:1
Reaction Time 2 hours at room temperature or overnight at 4°C[13]

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with this compound.

Materials and Reagents
  • This compound

  • Protein or other thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer (e.g., HEPES)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Purification column (e.g., gel filtration, desalting column)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes

Experimental Workflow

The overall workflow for the conjugation process is illustrated below.

start Start prep_protein 1. Prepare Protein Solution start->prep_protein reduce 2. (Optional) Reduce Disulfide Bonds with TCEP prep_protein->reduce prep_dye 3. Prepare this compound Stock Solution reduce->prep_dye conjugate 4. Conjugation Reaction prep_dye->conjugate purify 5. Purify the Conjugate conjugate->purify characterize 6. Characterize the Conjugate (DOL) purify->characterize end End characterize->end

Figure 2. Experimental workflow for this compound conjugation.

Detailed Protocol

Step 1: Preparation of Protein Solution

  • Dissolve the protein to be labeled in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[9]

  • Ensure the buffer is free of amines and thiols, as these can compete with the reaction.

  • Degas the buffer to minimize oxidation of free thiols.

Step 2: (Optional) Reduction of Disulfide Bonds

If the protein's cysteine residues are involved in disulfide bonds, they will not be available for conjugation. To increase the number of available thiol groups, a reduction step can be performed.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[9]

  • Incubate at room temperature for 20-30 minutes.

  • It is not necessary to remove the TCEP before adding the maleimide dye.

Step 3: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[13]

  • Vortex briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C, protected from light.

Step 4: Conjugation Reaction

  • Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye is recommended as a starting point. The optimal ratio may need to be determined empirically for each specific protein.

  • Mix gently by pipetting or vortexing.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

Step 5: Purification of the Conjugate

It is crucial to remove any unreacted dye from the labeled protein.

  • Purify the conjugate using a gel filtration or desalting column appropriate for the size of the protein.[14][15]

  • Equilibrate the column with the desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

Step 6: Characterization of the Conjugate - Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[14]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Texas Red (~595 nm, Amax).[16]

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at ~595 nm.

    • CF: Correction factor (A280 of the free dye / Amax of the free dye). The CF for Texas Red is approximately 0.18.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = Amax / ε_dye

    • ε_dye: Molar extinction coefficient of this compound at ~595 nm (approximately 85,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Storage of the Conjugate

For short-term storage, the purified conjugate can be kept at 4°C for up to one week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[13] Adding a bacteriostatic agent such as sodium azide (B81097) (0.01–0.03%) can prevent microbial growth.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL Insufficient free thiolsPerform reduction step with TCEP.
Low dye:protein ratioIncrease the molar excess of the dye.
Inactive dyeUse fresh dye stock solution.
High Background Incomplete removal of free dyeRepeat purification step or use a different purification method.
Protein Precipitation Over-labelingDecrease the dye:protein molar ratio.
Hydrophobic nature of the dyePerform conjugation and purification in a buffer with appropriate ionic strength.

By following this detailed guide, researchers can successfully conjugate this compound to their molecules of interest for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

Application Notes and Protocols for Calculating the Degree of Labeling of Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye commonly used to label proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group reacts specifically with thiols at a neutral pH to form a stable thioether bond.[1] Accurately determining the degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is critical for ensuring the quality, consistency, and reproducibility of fluorescently labeled conjugates.[2] An optimal DOL is essential for maximizing the fluorescent signal while avoiding issues such as self-quenching and potential interference with the biomolecule's biological activity that can arise from over-labeling.[3] These application notes provide a detailed protocol for labeling proteins with Texas Red C2 maleimide and subsequently calculating the DOL using absorbance spectroscopy.

Key Quantitative Data

Accurate DOL calculation relies on precise values for the molar extinction coefficients of both the protein and the dye, as well as a correction factor to account for the dye's absorbance at 280 nm. The following table summarizes the necessary quantitative data for this compound and a generic IgG antibody as an example protein.

ParameterValueReference
This compound
Molecular Weight728.83 g/mol [1]
Maximum Excitation Wavelength (λmax)586 nm[1]
Molar Extinction Coefficient at λmax (ε_dye_)116,000 M⁻¹cm⁻¹[1]
Correction Factor (CF) at 280 nm0.36[1]
Immunoglobulin G (IgG)
Approximate Molecular Weight150,000 g/mol
Molar Extinction Coefficient at 280 nm (ε_protein_)210,000 M⁻¹cm⁻¹[4]

Experimental Protocols

Part 1: Protein Preparation and Thiol-Maleimide Labeling Reaction

This protocol outlines the steps for conjugating this compound to a protein containing free thiol groups. If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.

Materials:

  • Protein to be labeled (e.g., IgG)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Anhydrous Dimethylsulfoxide (DMSO)

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., gel filtration or size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the protein solution to reduce disulfide bonds and expose free thiol groups. Incubate for approximately 30 minutes at room temperature.[1]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO.[1]

  • Labeling Reaction: While gently stirring the protein solution, add a 10-20 fold molar excess of the this compound stock solution.[6] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or another suitable purification method.

Part 2: Calculation of the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein concentration) and at the λmax of the dye (for dye concentration).

Materials:

  • Purified this compound-labeled protein

  • Spectrophotometer

  • Quartz or UV-transparent cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Texas Red (approximately 586 nm, A_max_). If the absorbance is greater than 2.0, dilute the sample with the reaction buffer and record the dilution factor.[4]

  • Calculate the Molar Concentration of the Dye: [Dye] (M) = A_max_ / (ε_dye_ × path length)

  • Calculate the Corrected Absorbance of the Protein at 280 nm: A_protein_ = A₂₈₀ - (A_max_ × CF)

  • Calculate the Molar Concentration of the Protein: [Protein] (M) = A_protein_ / (ε_protein_ × path length)

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

An optimal DOL for antibodies typically falls between 2 and 10.[7]

Visualizations

Experimental Workflow for DOL Calculation

The following diagram illustrates the overall workflow from protein labeling to the final calculation of the degree of labeling.

G cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis P_prep Prepare Protein Solution React Thiol-Maleimide Reaction P_prep->React D_prep Prepare Dye Stock Solution D_prep->React Purify Purify Conjugate React->Purify Measure Spectrophotometric Measurement (A280 & Amax) Purify->Measure Calc Calculate DOL Measure->Calc

Caption: Workflow for labeling and DOL calculation.

Application: Indirect Immunofluorescence Signaling Pathway

Texas Red-labeled antibodies are frequently used in immunofluorescence to visualize specific antigens within cells. The following diagram depicts a simplified signaling cascade for indirect immunofluorescence.

G Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Texas Red-Labeled Secondary Antibody PrimaryAb->SecondaryAb Binds to Signal Fluorescent Signal (Emission at ~615 nm) SecondaryAb->Signal Generates

Caption: Indirect immunofluorescence detection.

References

Application Notes and Protocols for Texas Red C2 Maleimide in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye that serves as an excellent tool for single-molecule imaging applications. Its bright red fluorescence, high quantum yield, and reactivity towards cysteine residues make it a valuable probe for studying the dynamics, conformation, and interactions of individual biomolecules.[1][2][3][4] This document provides detailed application notes and protocols for the use of Texas Red C2 maleimide in single-molecule imaging, with a focus on single-molecule Förster Resonance Energy Transfer (smFRET) studies.

Photophysical and Chemical Properties

This compound is a derivative of sulforhodamine 101 and possesses photophysical properties ideal for single-molecule detection.[3] A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 728.83 g/mol [4][5]
Excitation Maximum (λex) ~595 nm[2][5][6][7]
Emission Maximum (λem) ~615 nm[2][5][6][7]
Quantum Yield (Φ) 0.93 (in PBS), 0.97 (in Ethanol)[1][8]
Fluorescence Lifetime (τ) 4.2 ns[9]
Reactive Group Maleimide[10][11]
Target Moiety Thiol (Sulfhydryl) groups (e.g., Cysteine)[10][11][12][13]
Solubility DMSO, DMF[10][12][13]

Key Applications in Single-Molecule Imaging

The primary application of this compound in single-molecule studies is as a fluorescent label for proteins and other thiol-containing biomolecules. Its properties are particularly well-suited for:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): As an acceptor fluorophore in FRET pairs (e.g., with a green-emitting donor like Alexa Fluor 488), this compound allows for the precise measurement of intramolecular distances and the study of conformational dynamics of proteins and nucleic acids.[14][15]

  • Single-Molecule Tracking (SMT): The high brightness and photostability of this compound enable the tracking of individual molecules over time to study their diffusion, transport, and localization within cells or on surfaces.

  • Protein Labeling for Super-Resolution Microscopy: The dye's characteristics are also beneficial for various super-resolution imaging techniques that rely on the detection of single fluorophores.

Experimental Protocols

I. Protein Labeling with this compound

This protocol details the steps for labeling a protein containing a cysteine residue with this compound.

A. Materials and Reagents:

  • Protein of interest with an accessible cysteine residue (1-10 mg/mL)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Degassed labeling buffer (e.g., 1x PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5)[10][12][13]

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[12][13]

B. Protocol Steps:

  • Prepare Protein Solution: Dissolve the protein in the degassed labeling buffer at a concentration of 1-10 mg/mL.[12][13] Ensure the buffer does not contain any thiol-containing compounds.

  • (Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution.[11][12][13] Incubate for 20-30 minutes at room temperature.[13] If using DTT, it must be removed by dialysis before adding the maleimide dye.[11]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[11][12] The optimal ratio may need to be determined empirically for each protein.

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[11][12]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[12][13]

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~595 nm).

    • Corrected A280 = A280 - (Amax × CF)

    • The correction factor (CF) for Texas Red is typically around 0.18.

II. Single-Molecule FRET Imaging

This protocol provides a general workflow for an smFRET experiment using a protein labeled with a donor and this compound as the acceptor.

A. Materials and Reagents:

  • Dual-labeled protein (Donor and this compound)

  • Imaging buffer (e.g., HEPES buffer with an oxygen scavenging system)

  • Microscope slides and coverslips (passivated to prevent non-specific binding)

  • Immobilization reagents (e.g., biotin-streptavidin system)[15][16]

  • Total Internal Reflection Fluorescence (TIRF) microscope[15][17]

B. Protocol Steps:

  • Surface Passivation: Clean and passivate microscope slides and coverslips to minimize non-specific binding of the labeled protein.

  • Immobilization: Immobilize the dual-labeled protein on the passivated surface at a low concentration (pM to nM range) to ensure single-molecule density.[15] This is often achieved using a biotin-streptavidin linkage.[15][16]

  • Imaging:

    • Use a TIRF microscope to selectively excite the donor fluorophore.[17]

    • Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dual-view imaging system or two separate cameras.[17]

    • Acquire a time-series of images to observe FRET dynamics.

  • Data Analysis:

    • Identify single molecules and extract the fluorescence intensity traces for the donor and acceptor.

    • Correct for background noise and spectral crosstalk.[18]

    • Calculate the FRET efficiency (E) for each molecule over time using the formula: E = IA / (ID + IA), where IA and ID are the intensities of the acceptor and donor, respectively.[15]

    • Generate FRET histograms and time trajectories to analyze conformational states and dynamics.[16]

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the key processes and workflows involved in using this compound for single-molecule imaging.

Maleimide_Labeling_Reaction Protein Protein with Cysteine (-SH) Thioether_Bond Stable Thioether Bond Formation Protein->Thioether_Bond Reacts with Maleimide This compound Maleimide->Thioether_Bond Labeled_Protein Labeled Protein Thioether_Bond->Labeled_Protein Results in

Caption: Covalent labeling of a protein via a thioether bond.

Caption: Workflow for a single-molecule FRET experiment.

Conformational_Change_FRET cluster_state1 Conformation 1 (High FRET) cluster_state2 Conformation 2 (Low FRET) D1 D A1 A D1->A1 Energy Transfer D2 D A2 A State1_Label High FRET Signal (Donor & Acceptor Close) State2_Label Low FRET Signal (Donor & Acceptor Far) State1_Label->State2_Label Conformational Change cluster_state1 cluster_state1 cluster_state2 cluster_state2

Caption: Principle of smFRET for studying conformational changes.

References

Application Notes and Protocols: Texas Red C2 Maleimide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye that serves as a powerful tool in neuroscience research for covalently labeling proteins and other biomolecules containing free sulfhydryl groups. This bright, red-emitting fluorophore is particularly useful for site-specific labeling of cysteine residues, enabling the investigation of protein structure, function, dynamics, and localization within neuronal systems. Its spectral properties, with an excitation maximum around 595 nm and an emission maximum around 615 nm, make it suitable for multicolor imaging experiments with other common fluorophores.[1] This document provides detailed application notes and protocols for the use of Texas Red C2 maleimide in key neuroscience research areas.

Key Applications in Neuroscience

This compound can be employed in a variety of applications to elucidate complex neuronal processes:

  • Labeling of Neuronal Proteins: Site-specific labeling of ion channels, receptors, and synaptic proteins to study their distribution, trafficking, and conformational changes.

  • Neuronal Tracing: Although less common than dextran-conjugated dyes, the principle of labeling proteins that are then transported can be adapted for anterograde or retrograde tracing of neuronal pathways.

  • Fluorescence-Based Assays: Development of fluorescence resonance energy transfer (FRET)-based biosensors to monitor protein-protein interactions and enzymatic activity in real-time.

  • Redox Proteomics: Quantifying the oxidation state of cysteine residues in neuronal proteins under various physiological and pathological conditions.

Data Presentation

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~595 nm
Emission Maximum (λem)~615 nm
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.5
Recommended Filter SetTRITC/Cy3.5
Representative Data for Labeled Neuronal Proteins

The following table provides expected, representative values for the labeling of a generic 100 kDa neuronal protein with a single reactive cysteine. Actual results will vary depending on the protein and experimental conditions.

ParameterRepresentative ValueMethod of Determination
Degree of Labeling (DOL)0.8 - 1.2 moles of dye per mole of proteinSpectrophotometry (A280 and A595)
Labeling Efficiency> 80%SDS-PAGE with in-gel fluorescence
Signal-to-Background Ratio (in cultured neurons)> 10Confocal Microscopy
Photostability (half-life in continuous imaging)> 60 secondsTime-lapse Confocal Microscopy

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Purified Neuronal Protein

This protocol describes the covalent labeling of a purified neuronal protein (e.g., an ion channel subunit, a synaptic vesicle protein) containing an accessible cysteine residue with this compound.

Materials:

  • Purified neuronal protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiol-containing reagents.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Degassed buffers

Procedure:

  • Protein Preparation:

    • Dissolve the purified neuronal protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.[2][3]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[4] Note: Do not use DTT at this stage as it will react with the maleimide.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4] For example, dissolve 1 mg of the dye in approximately 150 µL of solvent. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring or vortexing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching the Reaction:

    • Stop the labeling reaction by adding a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[2][3] The labeled protein can be identified by its red color.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and 595 nm (for Texas Red).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A595 x Correction Factor)] / ε_protein (The correction factor for Texas Red at 280 nm is typically around 0.2).

    • Calculate the dye concentration: Dye Concentration (M) = A595 / ε_dye (ε_dye for Texas Red is approximately 85,000 cm⁻¹M⁻¹).

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Protocol 2: Hypothetical Protocol for Neuronal Tracing

This protocol outlines a hypothetical approach for using this compound-labeled proteins for anterograde neuronal tracing. This is an advanced application and would require optimization.

Principle: A cysteine-containing, readily transported protein (e.g., a modified, non-toxic fragment of a lectin or a viral protein) is labeled with this compound and then introduced into a specific brain region. The labeled protein is taken up by neuronal cell bodies and transported down the axons, allowing for the visualization of projections.

Materials:

  • This compound-labeled transport protein (prepared as in Protocol 1).

  • Stereotaxic apparatus.

  • Microsyringe or micropipette for injection.

  • Anesthetized animal model.

  • Perfusion and fixation solutions (e.g., paraformaldehyde).

  • Vibratome or cryostat for sectioning.

  • Fluorescence microscope.

Procedure:

  • Preparation of Labeled Tracer:

    • Prepare a concentrated and sterile solution of the this compound-labeled transport protein in a physiologically compatible buffer.

  • Stereotaxic Injection:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Following aseptic surgical procedures, expose the skull and drill a small burr hole over the target brain region.

    • Lower a microsyringe or micropipette containing the labeled tracer to the desired coordinates.

    • Inject a small volume (e.g., 100-500 nL) of the tracer solution slowly over several minutes.

    • Leave the needle in place for an additional 5-10 minutes to minimize backflow before slowly retracting it.

  • Tracer Transport:

    • Allow for a survival period of 3-14 days to permit anterograde transport of the labeled protein. The exact duration will depend on the neuronal pathway being studied.

  • Tissue Processing:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by a 4% paraformaldehyde solution.

    • Dissect the brain and post-fix overnight in the same fixative.

    • Section the brain into 40-50 µm thick sections using a vibratome or cryostat.

  • Imaging:

    • Mount the brain sections on glass slides and coverslip with an appropriate mounting medium.

    • Visualize the Texas Red fluorescence in the labeled axons and terminals using a fluorescence or confocal microscope with a TRITC/Cy3.5 filter set.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_labeling Protein Labeling Workflow Protein Purified Neuronal Protein (with Cys residue) TCEP TCEP (optional reduction) Protein->TCEP Reduce Disulfides LabeledProtein Labeled Protein Conjugate Protein->LabeledProtein Incubate 2h-overnight TCEP->Protein TexasRed This compound (in DMSO) TexasRed->LabeledProtein Purification Purification (Size Exclusion / Dialysis) LabeledProtein->Purification Remove excess dye Analysis Analysis (Spectrophotometry, SDS-PAGE) Purification->Analysis Characterize conjugate

Caption: Workflow for labeling a purified neuronal protein.

G cluster_tracing Anterograde Neuronal Tracing Workflow Injection Stereotaxic Injection of Labeled Protein Uptake Uptake by Neuronal Cell Bodies Injection->Uptake Transport Anterograde Axonal Transport Uptake->Transport Survival Period (days) TissuePrep Perfusion and Tissue Sectioning Transport->TissuePrep Visualization Visualization of Axons and Terminals TissuePrep->Visualization

Caption: Workflow for anterograde neuronal tracing.

G cluster_reaction Maleimide-Thiol Reaction Reactants Protein-SH Texas Red-Maleimide Product Protein-S-Texas Red (Stable Thioether Bond) Reactants->Product pH 7.0-7.5

Caption: The chemical reaction between a thiol and a maleimide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Texas Red C2 Maleimide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low labeling efficiency when using Texas Red C2 maleimide (B117702) for conjugation to thiol-containing molecules like proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no labeling with Texas Red C2 maleimide?

Low labeling efficiency with maleimide dyes like this compound typically stems from one or more of the following factors:

  • Inactive Maleimide Dye: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at a pH above 7.5, which renders it unreactive towards thiols.[1][2] Maleimide dyes are also sensitive to moisture and light.[1]

  • Insufficiently Reduced Protein: Cysteine residues may exist as disulfide bonds, which do not react with maleimides.[1][3][4][5][6] Complete reduction of these bonds is crucial for making the thiol groups available for conjugation.[1]

  • Presence of Interfering Substances: Components in the reaction buffer can compete with the target thiols or inactivate the maleimide dye. Common culprits include thiol-containing reducing agents (e.g., DTT), primary amines (at pH > 7.5), and carrier proteins.[1]

  • Reoxidation of Thiols: Free sulfhydryl groups are prone to re-oxidation, forming disulfide bonds that are unreactive with maleimides. This can occur if the labeling reaction is not performed promptly after the removal of reducing agents.[1][7]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or dye-to-protein molar ratio can significantly impact labeling efficiency.[1]

Q2: How can I check if my this compound dye is still active?

To verify the activity of your maleimide dye, you can perform a control reaction with a known thiol-containing molecule, such as free cysteine or a well-characterized cysteine-containing peptide.[1] Successful labeling of the control molecule indicates that the dye is active. Additionally, proper storage and handling are critical. Maleimide dyes should be stored desiccated at -20°C.[1] Stock solutions should be prepared fresh in anhydrous DMSO or DMF and used immediately, as aqueous solutions are not stable.[1][5][8]

Q3: What is the optimal pH for the thiol-maleimide reaction, and why is it so important?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][9][10][11] This pH range is a critical balance. Below pH 6.5, the reaction is very slow because the thiol group is predominantly protonated and less nucleophilic.[2][11] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis into a non-reactive maleamic acid and can also react non-specifically with primary amines like lysine (B10760008) residues.[1][2][11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[9][11]

Q4: Which reducing agent is better for reducing disulfide bonds prior to labeling: DTT or TCEP?

Tris(2-carboxyethyl)phosphine (TCEP) is often the recommended reducing agent.[9] Unlike DTT, TCEP is a phosphine-based reducing agent and does not contain a thiol group, meaning it does not directly compete with the protein's thiols for the maleimide dye.[9] However, TCEP can still react with the maleimide, so its concentration should be optimized.[7][9] If Dithiothreitol (DTT) is used, it is essential to completely remove it before adding the maleimide dye, for instance, by using size-exclusion chromatography.[1][7]

Q5: How can I prevent the reoxidation of free thiols after reduction?

To minimize the reoxidation of sulfhydryl groups, the labeling reaction should be performed as soon as possible after the removal of the reducing agent.[1][7] Using degassed buffers for the reaction can help reduce the amount of dissolved oxygen, which contributes to oxidation.[1][2][6] The inclusion of a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze oxidation.[1]

Troubleshooting Guides

Issue 1: Low or No Labeling Detected

This troubleshooting guide follows a logical progression to identify the root cause of poor labeling efficiency.

low_labeling_troubleshooting start Start: Low Labeling Efficiency check_dye 1. Verify Dye Activity (Control Reaction) start->check_dye check_reduction 2. Confirm Protein Reduction (Ellman's Reagent) check_dye->check_reduction Dye is Active fail Consult Technical Support check_dye->fail Dye is Inactive check_buffer 3. Analyze Reaction Buffer (pH, Interfering Substances) check_reduction->check_buffer Protein is Reduced check_reduction->fail Protein Not Reduced optimize_ratio 4. Optimize Molar Ratio (Dye:Protein) check_buffer->optimize_ratio Buffer is Optimal check_buffer->fail Buffer Issues Found optimize_conditions 5. Adjust Reaction Conditions (Time, Temperature) optimize_ratio->optimize_conditions Ratio Optimized optimize_ratio->fail Optimization Fails success Successful Labeling optimize_conditions->success Conditions Optimized optimize_conditions->fail Optimization Fails

Caption: A troubleshooting decision tree for low labeling efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling
ParameterRecommended Range/ValueKey Considerations
pH 6.5 - 7.5Optimal for selective thiol conjugation.[9][10][11] Below 6.5, the reaction is too slow. Above 7.5, maleimide hydrolysis and non-specific reactions with amines can occur.[2][11]
Temperature 4°C or Room Temperature (20-25°C)For sensitive proteins, an overnight incubation at 4°C is recommended.[9] At room temperature, 1-2 hours is generally sufficient.[9]
Dye:Protein Molar Ratio 10:1 to 20:1A molar excess of the dye is used to drive the reaction to completion.[1][10][11] This may need to be optimized for each specific protein.
Reaction Time 1 hour to overnightDependent on temperature and the specific protein. Reactions at room temperature are typically faster than those at 4°C.[8][9]
Solvent for Dye Anhydrous DMSO or DMFThis compound has low aqueous solubility.[3][4][6] Stock solutions should be prepared fresh.[1][5][10]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling with this compound.

Materials:

  • Protein solution in a degassed buffer (e.g., PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Size-exclusion chromatography column (if using DTT)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[3][5] A protein concentration of 1-10 mg/mL is recommended.[3][4]

  • Add Reducing Agent:

    • If using TCEP: Add TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[1][5] Incubate for 20-30 minutes at room temperature.[1] You can then proceed directly to the labeling protocol.

    • If using DTT: Add DTT to the protein solution to a final concentration of a 10-fold molar excess.[1] Incubate for 30 minutes at room temperature.[1]

  • Remove DTT (if used): If DTT was used as the reducing agent, it must be completely removed before adding the this compound. This can be achieved using a size-exclusion chromatography column.[1]

  • Proceed Immediately: Use the reduced protein solution immediately in the labeling reaction to prevent reoxidation of the thiols.[1][7]

Protocol 2: Labeling of Reduced Protein with this compound

This protocol provides a general procedure for conjugating this compound to a reduced protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2, degassed)

Procedure:

  • Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][5][8] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[1][10]

  • Add Dye to Protein: Add the this compound stock solution to the reduced protein solution. The recommended starting molar ratio of dye to protein is between 10:1 and 20:1.[1] This ratio may need to be optimized.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][9]

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[3][6]

  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Texas Red (around 595 nm).[8]

Visualization of Experimental Workflow

labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) reduction Reduce Disulfide Bonds (TCEP or DTT) protein_prep->reduction dtt_removal Remove DTT (if used) (Size-Exclusion Chromatography) reduction->dtt_removal conjugation Conjugation (Dye + Protein, Molar Ratio 10:1 to 20:1) dtt_removal->conjugation dye_prep Prepare Fresh Dye Stock (Anhydrous DMSO/DMF) dye_prep->conjugation incubation Incubate (1-2h at RT or overnight at 4°C, protected from light) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography/Dialysis) incubation->purification dol Determine Degree of Labeling (DOL) (Spectrophotometry) purification->dol storage Store Conjugate (4°C or -20°C with cryoprotectant) dol->storage

Caption: Workflow for this compound labeling of proteins.

References

Technical Support Center: Troubleshooting Background Fluorescence with Texas Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you reduce background fluorescence when using Texas Red dyes in your immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background fluorescence in immunofluorescence?

A1: Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of fluorescent reagents.

  • Endogenous Autofluorescence: Many biological materials naturally fluoresce. Common sources include collagen, elastin, NADH, and lipofuscin, which is more pronounced in aged tissues.[1][2] Red blood cells also exhibit broad autofluorescence due to their heme groups.[3]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formalin (paraformaldehyde) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[3][4] This autofluorescence often has a broad emission spectrum, affecting multiple channels, including the red spectrum.[3][4]

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets in the sample through charge-based or hydrophobic interactions, leading to a diffuse background signal.[5][6]

  • Excess Fluorophore: Insufficient washing can leave unbound Texas Red-conjugated antibodies in the sample, contributing to overall background noise.[7][8]

  • Hydrophobic Dye Interactions: Some fluorescent dyes can non-specifically associate with hydrophobic regions in the sample. While Texas Red is noted to be less hydrophobic than other rhodamine derivatives, this can still be a contributing factor.[9]

Q2: I'm observing high background across my entire sample. What should I check first?

A2: When faced with high background across the entire field of view, it is prudent to first rule out environmental and reagent-related issues.

  • Optimize Antibody Concentrations: The concentrations of both primary and secondary antibodies may be too high, leading to non-specific binding.[10][11][12] It is crucial to titrate each antibody to its optimal working concentration.

  • Ensure Thorough Washing: Inadequate washing between antibody incubation steps can leave residual, unbound antibodies, resulting in a high background signal.[8] Increase the duration and number of wash steps.

  • Evaluate Blocking Procedures: Insufficient blocking is a common cause of non-specific antibody binding.[6] Ensure your blocking step is adequate in terms of both the agent used and the incubation time.

  • Check Reagent Quality: Prepare fresh staining solutions for each experiment, as the recommended concentration of the Texas Red dye can affect labeling efficiency and background.[7]

Q3: My tissue is known to have high autofluorescence. What specific steps can I take to mitigate this?

A3: For tissues with inherent autofluorescence (e.g., brain, kidney), several quenching or reduction methods can be employed before or after immunostaining.

  • Chemical Quenching: Various reagents can be used to quench autofluorescence.

    • Sudan Black B: Effective at reducing lipofuscin-induced autofluorescence. However, it can introduce its own fluorescence in the red and far-red channels, so careful evaluation is needed.[5]

    • Sodium Borohydride (B1222165): Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[3][4]

    • Commercial Reagents: Products like TrueVIEW™ or TrueBlack® are designed to quench autofluorescence from multiple sources, including lipofuscin.[2][3][5]

  • Photobleaching: Exposing the unstained tissue section to a broad-spectrum light source before antibody incubation can effectively reduce autofluorescence without affecting subsequent immunostaining.[2][13]

  • Perfusion: If working with animal models, perfusing the tissue with PBS prior to fixation can eliminate red blood cells, a significant source of autofluorescence.[3][4]

Q4: Can my choice of fixative affect the background when using Texas Red?

A4: Yes, the choice of fixative and the fixation protocol can significantly impact background fluorescence. Aldehyde fixatives like glutaraldehyde and formaldehyde (B43269) (paraformaldehyde) are known to induce autofluorescence.[3][4]

To minimize this:

  • Use the lowest effective concentration of the aldehyde fixative.

  • Keep the fixation time to the minimum required to preserve tissue morphology.[3][4]

  • Consider using an alternative fixative, such as chilled methanol (B129727) or ethanol, especially for cell surface markers.[1][4]

  • After aldehyde fixation, you can treat the sample with a quenching agent like sodium borohydride.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence with Texas Red dyes.

Issue 1: Diffuse, Even Background Across the Entire Sample
Possible CauseSuggested Solution
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.[10][11]
Inadequate Blocking Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).[12] Use 5-10% normal serum from the species in which the secondary antibody was raised.[14]
Insufficient Washing Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween 20.
Excess Texas Red Dye Ensure the Texas Red-conjugated antibody is used at the optimal concentration and that post-incubation washes are thorough.[7]
Autofluorescence from Media/Mountant Image cells in an optically clear buffered saline solution or a medium designed to reduce background fluorescence.[8]
Issue 2: Punctate or Structured Background (Autofluorescence)
Possible CauseSuggested Solution
Lipofuscin Granules Treat samples with a quenching agent like Sudan Black B or a commercial reagent such as TrueBlack®.[2][5]
Red Blood Cells If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[1][3]
Collagen/Elastin Fibers Use a quenching agent or consider photobleaching the sample before staining.[13] Choosing fluorophores in the far-red spectrum can also help, though this is not an option if Texas Red is required.[1][4]
Aldehyde Fixation Reduce fixation time or use a non-aldehyde fixative.[1][4] Treat with sodium borohydride after fixation.[3]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with Texas Red

This protocol provides a general workflow for immunofluorescence staining. Optimal incubation times and concentrations should be determined empirically.

  • Sample Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections.

    • For cultured cells, grow on coverslips.

  • Fixation:

    • Fix samples in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[15][16]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Texas Red-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.[15]

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium, preferably one with an anti-fade agent.

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

This procedure is performed after fixation and before permeabilization to reduce aldehyde-induced autofluorescence.

  • Fixation and Washing:

    • Fix the sample as required (e.g., with 4% paraformaldehyde).

    • Wash thoroughly with PBS.

  • Quenching:

    • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Incubate the samples in this solution for 10-15 minutes at room temperature.

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with Staining:

    • Continue with the permeabilization and blocking steps of your standard immunofluorescence protocol.

Visualizations

Troubleshooting_Workflow Start High Background Observed with Texas Red Check_Reagents Check Reagent & Protocol - Fresh Buffers? - Correct Concentrations? - Adequate Washing? Start->Check_Reagents Autofluorescence Is Background Structured? (e.g., punctate, fibrous) Check_Reagents->Autofluorescence  Yes, protocol is sound Diffuse_BG Address Diffuse Background Autofluorescence->Diffuse_BG  No, background is diffuse Tackle_Autofluorescence Address Autofluorescence Autofluorescence->Tackle_Autofluorescence  Yes, background is structured Titrate_Ab Titrate Primary & Secondary Antibodies Diffuse_BG->Titrate_Ab Improve_Blocking Optimize Blocking Step (Time, Reagent) Diffuse_BG->Improve_Blocking Quench_Fixation Quench Fixation-Induced AF (e.g., Sodium Borohydride) Tackle_Autofluorescence->Quench_Fixation Quench_Endogenous Quench Endogenous AF (e.g., Sudan Black B, Photobleaching) Tackle_Autofluorescence->Quench_Endogenous Re_Evaluate Re-evaluate Staining Titrate_Ab->Re_Evaluate Improve_Blocking->Re_Evaluate Quench_Fixation->Re_Evaluate Quench_Endogenous->Re_Evaluate

Caption: A decision-making workflow for troubleshooting high background fluorescence.

Staining_Pathway cluster_prep Sample Preparation cluster_stain Immunostaining cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Wash Blocking Blocking (e.g., 5% Serum) Permeabilization->Blocking Wash Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Texas Red Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Wash Final Washes Secondary_Ab->Wash Mount Mount & Image Wash->Mount

Caption: A typical experimental workflow for immunofluorescence staining.

References

Optimizing pH for Texas Red C2 Maleimide Conjugation Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Texas Red C2 maleimide (B117702) conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Texas Red C2 maleimide to a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This pH range provides the best balance between reaction efficiency and specificity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues.[1][3][4][5][6]

Q2: What occurs if the pH of the reaction is outside the optimal range?

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid, leading to a lower conjugation yield.[1] Additionally, the reactivity of primary amines (e.g., from lysine residues) towards the maleimide increases, resulting in non-specific labeling and undesirable side products.[2][3][5]

  • Below pH 6.5: The rate of the conjugation reaction significantly decreases.[2][3] This is because the thiol group (R-SH) is predominantly in its protonated form, and the more reactive species is the deprotonated thiolate anion (R-S⁻), which is more prevalent at higher pH.[2][3]

Q3: What are common side reactions to be aware of during maleimide conjugation, and how are they affected by pH?

Two primary side reactions are hydrolysis of the maleimide ring and thiazine (B8601807) rearrangement.

  • Maleimide Hydrolysis: This reaction, where the maleimide ring is opened by water, is significantly accelerated at higher pH values (above 7.5).[1][7][8][9] To minimize hydrolysis, it is crucial to perform the conjugation within the recommended pH range of 6.5-7.5 and to use freshly prepared maleimide stock solutions.[1][3]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring.[2][10] This rearrangement is more rapid at a higher pH.[2][10] If this is a concern, performing the reaction at the lower end of the optimal pH range (around 6.5) can help to minimize this side reaction.[3]

Q4: Which buffers are recommended for this compound conjugation?

Phosphate-buffered saline (PBS), Tris, or HEPES buffers with a pH between 7.0 and 7.5 are ideal for the conjugation reaction.[1][3][11][12][13] It is critical to use buffers that do not contain any thiol compounds, such as dithiothreitol (B142953) (DTT), as these will compete with the target molecule for reaction with the maleimide.[3][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer using a calibrated pH meter and adjust it to fall within the 7.0-7.5 range for optimal results.[1]
Maleimide Hydrolysis: The this compound has been hydrolyzed due to improper storage or high pH.Prepare fresh stock solutions of the maleimide dye in an anhydrous solvent like DMSO or DMF immediately before use.[3][13][14] Avoid aqueous storage of the maleimide.
Disulfide Bond Formation: The thiol groups on the protein or molecule are in the form of disulfide bonds and are unavailable for conjugation.Reduce disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2][11][12] TCEP is often preferred as it does not need to be removed before adding the maleimide.[2]
Thiol Oxidation: Free thiols have been oxidized, preventing reaction with the maleimide.Work with degassed buffers to minimize the presence of dissolved oxygen, which can lead to the oxidation of thiols.[2][3] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[2]
Non-Specific Labeling Reaction pH is too high: A pH above 7.5 increases the reactivity of primary amines (e.g., lysine residues) with the maleimide.Ensure the reaction pH is maintained within the optimal range of 6.5-7.5 to maintain chemoselectivity for thiols.[2][5]
Instability of the Conjugate Retro-Michael Reaction: The thioether bond formed can be reversible, leading to the release of the maleimide-containing payload.The stability of the thiosuccinimide linkage can be a concern. While not directly pH-optimized post-conjugation in this context, be aware of this potential instability.[4]
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the initial conjugate may be rearranging to a more stable thiazine structure.If possible, avoid conjugation to an N-terminal cysteine. Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[3]

Data Presentation

Table 1: Effect of pH on this compound Conjugation Reaction Parameters

pH RangeThiol ReactivityMaleimide StabilityReaction with AminesOverall Recommendation
< 6.5 Low (thiol is protonated)HighNegligibleNot recommended due to slow reaction rate.[2][3]
6.5 - 7.5 Good (balance of thiol and thiolate)GoodMinimalOptimal range for efficient and specific conjugation. [1][2][3]
> 7.5 High (thiolate form dominates)Low (hydrolysis increases)SignificantNot recommended due to maleimide instability and loss of specificity.[1][2][5]

Experimental Protocols

Protocol: General Procedure for this compound Conjugation

  • Preparation of the Molecule for Labeling:

    • Dissolve the protein or other thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[3][12] A typical protein concentration is 1-10 mg/mL.[3][12]

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP.[2][12] Incubate for 20-60 minutes at room temperature.[2]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[11][12]

  • Conjugation Reaction:

    • Add the this compound stock solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2][11][12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][11]

  • Purification of the Conjugate:

    • Remove the unreacted dye and other small molecules by size exclusion chromatography (e.g., a Sephadex column) or dialysis.[13][14]

  • Storage of the Conjugate:

    • For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[11][12]

    • For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%).[11][12][13] For storage up to a year, add 50% glycerol (B35011) and store at -20°C.[11][12]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Thiol-Molecule in Degassed Buffer (pH 7.0-7.5) TCEP Add TCEP (if reducing disulfides) Protein_Prep->TCEP Optional Mix Mix Maleimide and Thiol-Molecule (10-20x molar excess of dye) TCEP->Mix Maleimide_Prep Prepare Fresh This compound Stock in DMSO/DMF Incubate Incubate (2h @ RT or O/N @ 4°C) Protect from light Mix->Incubate Purify Purify Conjugate (Size Exclusion or Dialysis) Incubate->Purify Store Store Conjugate (Short or Long-term) Purify->Store

Caption: Experimental workflow for this compound conjugation.

Reaction_Scheme cluster_main Main Reaction (pH 6.5-7.5) cluster_side Side Reaction (pH > 7.5) Thiol Protein-SH (Thiol) Conjugate Stable Thioether Conjugate Thiol->Conjugate Maleimide Texas Red-Maleimide Maleimide->Conjugate Hydrolysis Hydrolysis Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide_Side Texas Red-Maleimide Maleimide_Side->Hydrolyzed_Maleimide Water H2O Water->Hydrolyzed_Maleimide

Caption: this compound reaction and hydrolysis side reaction.

References

Technical Support Center: Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Texas Red C2 Maleimide (B117702), with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Texas Red C2 Maleimide and what is its primary application?

This compound is a thiol-reactive fluorescent dye.[1][2] It is commonly used to create bright red-fluorescent bioconjugates by reacting with sulfhydryl groups (thiols) on molecules such as proteins, peptides, and thiol-modified oligonucleotides.[2] The resulting labeled molecules can be visualized in various biological applications.

Q2: What is maleimide hydrolysis and why is it a concern for my experiments with this compound?

Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, opening up to form a non-reactive maleamic acid derivative.[3] This is a significant issue because the hydrolyzed this compound is no longer capable of reacting with thiol groups, which is essential for the desired conjugation.[3][4] This leads to low conjugation efficiency, wasted reagents, and unreliable experimental results.[3]

Q3: What are the primary factors that influence the rate of maleimide hydrolysis?

The stability of the maleimide group is predominantly influenced by pH and temperature.[3][5]

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[3][6][7] Maleimides are most stable in a slightly acidic to neutral pH range of 6.5-7.5.[5][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[3][5]

  • Aqueous Environment: Prolonged exposure of the maleimide to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[3][4]

Q4: How can I detect and quantify the hydrolysis of this compound?

Several analytical techniques can be used to detect and quantify maleimide hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the intact maleimide, the desired conjugate, and the hydrolyzed maleamic acid by-product.[5][9]

  • Mass Spectrometry (MS): Mass spectrometry can identify the different species by their mass-to-charge ratio. A mass increase of 18 Da is indicative of hydrolysis.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise due to the hydrolysis of this compound.

Problem Possible Cause Recommended Solution
Low or no conjugation yield The this compound may have hydrolyzed before it had a chance to react with the target thiol.[3]Prepare Maleimide Solutions Fresh: Always prepare stock solutions of this compound in a dry, anhydrous organic solvent like DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions.[3][10] Control pH: Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range.[3][7][8] Minimize Reaction Time in Aqueous Buffer: Add the maleimide reagent to the aqueous reaction mixture as the last step and proceed with the conjugation immediately.[3]
Inconsistent conjugation results Variability in the extent of maleimide hydrolysis between experiments.Standardize Protocols: Ensure consistent buffer preparation, pH measurement, and reaction times. Aliquot Stock Solutions: Store the maleimide stock solution in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5]
Loss of fluorescent signal over time in the conjugate While hydrolysis of the maleimide before conjugation is the primary issue, the stability of the resulting thiosuccinimide linkage can also be a concern. It can undergo a retro-Michael reaction, leading to deconjugation.[11][12]Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 can create a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[5][7]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).[13][14]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light.[13][15]

Protocol 2: General Thiol-Maleimide Conjugation with this compound
  • Protein Preparation (if applicable): If your protein contains disulfide bonds, reduce them to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[3] Note: If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[3]

  • Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5.[8] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.[3][16] Avoid buffers containing primary amines like Tris, as they can react with the maleimide.[3][17]

  • Conjugation Reaction:

    • Immediately before use, dilute the required amount of the this compound stock solution into the reaction buffer.

    • Add the diluted maleimide solution to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[8][18]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[5]

  • Purification: Separate the labeled conjugate from unreacted dye and other reagents using methods like gel filtration, dialysis, or chromatography.[13]

Visualizations

Diagram 1: The Hydrolysis Pathway of Maleimide

Maleimide This compound (Reactive) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Maleamic Acid Derivative) (Non-reactive) Maleimide->Hydrolyzed_Maleimide pH > 7.5 Increased Temperature Water Water (H₂O) Water->Maleimide

Caption: The hydrolysis of this compound is accelerated by alkaline pH and elevated temperatures.

Diagram 2: Experimental Workflow for Thiol-Maleimide Conjugation

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Thiol_Molecule Thiol-containing Molecule Mix Mix Reactants Thiol_Molecule->Mix Prepare_Buffer Prepare Buffer (pH 6.5-7.5) Prepare_Buffer->Mix Prepare_Maleimide Prepare Fresh Maleimide Solution Prepare_Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product (HPLC, MS) Purify->Analyze

Caption: A general workflow for performing a successful thiol-maleimide conjugation reaction.

References

common mistakes in maleimide-thiol conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide-thiol conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9][10] This range is a crucial balance for maximizing reaction efficiency and selectivity. Below pH 6.5, the thiol group (-SH) is predominantly protonated, making it less nucleophilic and significantly slowing the reaction rate.[2][4][6][9] Above pH 7.5, two main side reactions become problematic: the maleimide (B117702) ring becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, and it can lose its selectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[2][3][4][6][7][8][9][10][11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining the optimal pH for chemoselectivity.[1][3][4][7][9][10]

Q2: What is maleimide hydrolysis and how can I prevent it?

A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[3][11] This is a primary cause of low or no conjugation efficiency because the hydrolyzed maleimide can no longer react with thiol groups.[3][11] The rate of hydrolysis is significantly influenced by pH and temperature, increasing at higher pH values (above 7.5) and elevated temperatures.[3] To prevent hydrolysis, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[3][11] For long-term storage, maleimide reagents should be dissolved in a dry, anhydrous organic solvent like DMSO or DMF and stored at -20°C, protected from moisture.[3][6][11][12]

Q3: My protein has disulfide bonds. How do I prepare it for conjugation?

A3: Disulfide bonds must be reduced to generate free thiol (sulfhydryl) groups for the conjugation reaction to occur, as maleimides do not react with disulfides.[12][13][14] A common method is to treat the protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective and does not need to be removed before adding the maleimide reagent.[1][3][4] Dithiothreitol (DTT) can also be used, but it contains a thiol group and must be completely removed after reduction (e.g., using a desalting column) to prevent it from reacting with the maleimide.[3][4][15] A 10-100 fold molar excess of the reducing agent is typically used.[1][12][13]

Q4: What are the common side reactions in maleimide-thiol conjugations?

A4: Besides maleimide hydrolysis, other common side reactions include:

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to non-specific labeling.[4][7][8]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to a thiazine rearrangement.[2][4][7][16][17] This is more prominent at physiological or higher pH.[7][17]

  • Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to a retro-Michael reaction.[7][9][11][18] This can result in the transfer of the maleimide-linked payload to other thiols, such as glutathione (B108866) in plasma.[7][9][11]

Q5: How can I improve the stability of my final conjugate?

A5: Conjugate stability can be compromised by the retro-Michael reaction.[9][18] To improve stability, a post-conjugation hydrolysis step can be performed. By incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0), the thiosuccinimide ring can be intentionally hydrolyzed to a stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[9][11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide reagent was inactivated by moisture or high pH.[2][3]Prepare maleimide stock solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) right before use.[3] Ensure the reaction buffer pH is between 6.5 and 7.5.[2][3]
Oxidized Thiols: Disulfide bonds in the protein were not fully reduced, or free thiols re-oxidized.[6][11]Ensure complete reduction with an adequate molar excess of a reducing agent like TCEP.[1][13] Use degassed buffers to prevent re-oxidation.[1][6][12][13]
Competing Thiols in Buffer: The buffer contains thiol-containing compounds (e.g., DTT from a previous step).Use thiol-free buffers like PBS, HEPES, or Tris.[2] If DTT was used for reduction, ensure its complete removal before adding the maleimide.[3][4]
Incorrect Molar Ratio: Insufficient molar excess of the maleimide reagent.[6]Use a 10-20 fold molar excess of the maleimide reagent as a starting point and optimize for your specific molecules.[2][4][12]
Non-specific Labeling / Heterogeneous Product Reaction with Amines: The reaction pH was too high (above 7.5), leading to reaction with lysine residues.[2][7]Strictly maintain the reaction pH within the optimal range of 6.5-7.5.[2][4]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine resulted in a rearrangement.[2][16]If possible, avoid conjugation to an N-terminal cysteine. Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[2][17]
Loss of Conjugate Payload Over Time Retro-Michael Reaction: The thioether bond is reversing, leading to payload exchange with other thiols.[9][18]After purification, perform a post-conjugation hydrolysis step by incubating the conjugate at pH 8.5-9.0 to form a more stable, ring-opened structure.[9][11]

Quantitative Data Summary

The efficiency and specificity of maleimide-thiol conjugation are highly dependent on several key reaction parameters. The following table summarizes the recommended conditions.

ParameterRecommended Range/ValueRationale & Notes
pH 6.5 - 7.5Balances efficient thiol reaction with minimal maleimide hydrolysis and side reactions with amines.[1][2][3][4]
Temperature 4°C to 25°C (Room Temp)Room temperature (1-2 hours) is common.[2][9] 4°C (overnight) can be used for sensitive proteins.[2][12]
Reaction Time 1 - 2 hours to OvernightDependent on reactants and temperature.[1][2][12]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 molar excess of maleimide is a common starting point to drive the reaction to completion.[2][4][12] This may require optimization.[19]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[1][2][12][13]
Buffer Composition PBS, HEPES, TrisBuffers must be free of thiols and primary amines.[1][2] Degassing the buffer is crucial to prevent thiol oxidation.[1][12][13]

Visualizations

Maleimide_Thiol_Reaction Maleimide-Thiol Conjugation Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Side Products Maleimide Maleimide Group pH_Optimal Optimal pH (6.5 - 7.5) Maleimide->pH_Optimal pH_High High pH (>7.5) Maleimide->pH_High pH_Low Low pH (<6.5) Maleimide->pH_Low Thiol Thiol Group (R-SH) Thiol->pH_Optimal Thiol->pH_Low Conjugate Stable Thioether Conjugate pH_Optimal->Conjugate Desired Pathway Hydrolysis Maleimide Hydrolysis (Inactive) pH_High->Hydrolysis Side Reaction AmineReaction Amine Reaction (Non-specific) pH_High->AmineReaction Side Reaction SlowReaction Very Slow Reaction pH_Low->SlowReaction Reduced Rate

Caption: Influence of pH on maleimide-thiol reaction pathways.

experimental_workflow General Experimental Workflow prep_protein 1. Prepare Thiolated Protein - Dissolve protein in degassed buffer - Reduce disulfides with TCEP (if needed) prep_maleimide 2. Prepare Maleimide Reagent - Dissolve in anhydrous DMSO/DMF - Prepare immediately before use conjugation 3. Conjugation Reaction - Add maleimide to protein solution - Incubate (1-2h at RT or overnight at 4°C) prep_protein->conjugation prep_maleimide->conjugation quenching 4. Quench Reaction (Optional) - Add excess free thiol (e.g., L-cysteine) conjugation->quenching purification 5. Purify Conjugate - Size exclusion chromatography - Dialysis quenching->purification characterization 6. Characterize & Store - SDS-PAGE, MS, UV-Vis - Store at -20°C or -80°C purification->characterization

Caption: A general workflow for maleimide-thiol conjugation.

troubleshooting_workflow Troubleshooting Low Conjugation Yield start Low Yield? check_maleimide Maleimide reagent prepared fresh in anhydrous solvent? start->check_maleimide check_ph Reaction pH in 6.5 - 7.5 range? check_maleimide->check_ph Yes solution_maleimide Prepare fresh maleimide stock check_maleimide->solution_maleimide No check_reduction Thiols reduced (if necessary)? check_ph->check_reduction Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_buffer Buffer free of competing thiols? check_reduction->check_buffer Yes solution_reduction Perform/optimize reduction step (TCEP) check_reduction->solution_reduction No check_ratio Sufficient molar excess of maleimide? check_buffer->check_ratio Yes solution_buffer Use thiol-free buffer; remove DTT check_buffer->solution_buffer No solution_ratio Increase molar ratio of maleimide check_ratio->solution_ratio No success Yield Improved check_ratio->success Yes

Caption: Troubleshooting workflow for low maleimide conjugation yield.

Experimental Protocols

Protocol 1: Protein Disulfide Bond Reduction

This protocol is for proteins that require the reduction of disulfide bonds to generate free thiols for conjugation.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)[1][12]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][12][13]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[1][12]

  • Flush the reaction vial with an inert gas, seal it, and incubate for 30-60 minutes at room temperature.[1][2][8] TCEP does not need to be removed before proceeding to the conjugation step.[3][4]

Protocol 2: Maleimide-Thiol Conjugation

Materials:

  • Reduced, thiol-containing protein solution (from Protocol 1)

  • Maleimide-activated reagent

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol, optional)

Procedure:

  • Allow the maleimide reagent to warm to room temperature before opening the vial to prevent moisture condensation.[3]

  • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][12][13]

  • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution while gently mixing.[2][9]

  • If the maleimide reagent is light-sensitive, protect the reaction from light by wrapping the vial in foil.[1]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2][5]

  • (Optional) To quench the reaction, add a quenching reagent like L-cysteine to stop any unreacted maleimide.[2][3]

Protocol 3: Purification and Storage of the Conjugate

Procedure:

  • Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[2][3][12][13]

  • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.[2]

  • For short-term storage, the conjugate can be kept at 4°C for up to a week.[12] For long-term storage, add stabilizers like BSA and sodium azide (B81097) and store at -20°C or -80°C. Adding 50% glycerol (B35011) can also act as a cryoprotectant for storage at -20°C.[1][2][12]

References

Technical Support Center: Purification of Texas Red C2 Maleimide-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying proteins after labeling with Texas Red C2 maleimide (B117702). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is purification necessary after labeling my protein with Texas Red C2 maleimide?

Purification is a critical step to remove unreacted, free this compound dye from the labeled protein conjugate.[1][2] Failure to remove the excess dye can lead to inaccurate quantification of labeling efficiency, interference in downstream applications such as fluorescence imaging or flow cytometry, and potential artifacts in experimental results.[1]

Q2: What are the most common methods for purifying fluorescently labeled proteins?

The most common and effective methods for separating labeled proteins from excess maleimide dye are size exclusion chromatography (SEC), also known as gel filtration, dialysis, and spin columns.[1][2][3][4] The choice of method depends on factors such as the size of the protein, the sample volume, and the required purity.[1][2]

Q3: How does Size Exclusion Chromatography (SEC) work for this purification?

SEC separates molecules based on their size.[5][6][7] The chromatography column is packed with porous beads. Larger molecules, like the labeled protein, cannot enter the pores and therefore travel a shorter path, eluting from the column first.[5][6][8] Smaller molecules, such as the free this compound dye, enter the pores, taking a longer path and eluting later.[6][8] This technique is effective for obtaining high-purity samples with minimal loss of biological activity.[6][7]

Q4: When is dialysis a suitable purification method?

Dialysis is a separation technique that removes small, unwanted molecules from macromolecules in solution through selective diffusion across a semi-permeable membrane.[9] It is suitable for removing small molecules like free dye, but it can be a time-consuming process and may lead to sample dilution.[2][9][10][11] Dialysis is generally recommended for maleimides with good aqueous solubility.[4][12]

Q5: What are the advantages of using spin columns for purification?

Spin columns, which often combine gel filtration with centrifugation, are ideal for small-scale purifications and for processing multiple samples in parallel.[13][14][15] They are fast and efficient, allowing for quick removal of unbound dye and buffer exchange.[13][15]

Experimental Workflows and Protocols

General Protein Labeling Workflow

The overall process of labeling and purifying a protein with this compound involves several key stages, from preparing the protein to storing the final conjugate.

G A 1. Prepare Protein Sample (in thiol-free buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfide Bonds (e.g., with TCEP) A->B D 4. Conjugation Reaction (incubate protein and dye) B->D C 3. Prepare this compound (dissolve in anhydrous DMSO or DMF) C->D E 5. Purify Labeled Protein (remove unreacted dye) D->E F 6. Characterize Conjugate (determine Degree of Labeling) E->F G 7. Store Labeled Protein F->G

Caption: General workflow for protein labeling and purification.

Detailed Protocol: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the steps for purifying a this compound-labeled protein using a gravity-flow SEC column (e.g., Sephadex G-25).

  • Column Preparation:

    • Swell the Sephadex G-25 resin in your desired buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

    • Pack the column to the desired bed height (e.g., 10-30 cm).

    • Equilibrate the column by washing with at least 3-5 column volumes of the buffer.

  • Sample Application:

    • Allow the buffer to drain until it reaches the top of the column bed.

    • Carefully load the labeling reaction mixture onto the column. For optimal separation, the sample volume should be a small percentage of the total column volume (typically 1-5%).[16]

  • Elution:

    • Begin adding elution buffer to the top of the column.

    • The labeled protein, being larger, will travel faster through the column. You will typically see a colored band moving down the column; this is your labeled protein.[17]

    • The smaller, unreacted dye will move more slowly.

  • Fraction Collection:

    • Collect fractions as the colored bands begin to elute from the column.

    • The first colored band to elute will be the purified, labeled protein.[17] A subsequent, slower-moving colored band will be the free dye.

  • Analysis:

    • Measure the absorbance of the collected fractions at 280 nm (for protein) and the maximum absorbance for Texas Red (around 595 nm) to identify the fractions containing the purified conjugate.

Comparison of Purification Methods
ParameterSize Exclusion Chromatography (SEC)DialysisSpin Columns
Principle Separation by molecular size[5][6][7]Diffusion across a semi-permeable membrane[9]Gel filtration combined with centrifugation[13]
Speed Moderate (30-60 minutes)Slow (hours to overnight)[2]Fast (minutes)[15]
Sample Volume Scalable, but optimal with small loading volumes relative to column size[16]Flexible, can accommodate various volumesIdeal for small volumes (µL to mL scale)[13][14]
Resolution High, good separation of protein from free dye[7]Lower, dependent on MWCO and timeGood, for removing small molecules
Protein Recovery Generally highCan be high, but potential for loss due to non-specific bindingHigh, with minimal sample loss
Final Concentration Can result in some dilution[7]Often results in significant dilution[10]Can result in a concentrated sample[13]
Best For High-purity preparations, analytical and preparative scale[6][7]Buffer exchange, removal of small molecule contaminants from larger volumesRapid, small-scale purifications, high-throughput screening[13][14]

Troubleshooting Guide

Encountering issues during purification can be frustrating. This guide addresses common problems and provides potential solutions.

Troubleshooting Common Purification Problems
ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of labeled protein Protein precipitation: Fluorescent dyes can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[18]- Reduce the dye-to-protein molar ratio during labeling.[18]- Use a more hydrophilic dye if possible.- Perform purification at 4°C.- Add non-ionic detergents or change buffer conditions (e.g., pH, salt concentration).[18]
Non-specific binding: The protein may be sticking to the purification column or dialysis membrane.- Pre-treat the column with a blocking agent like BSA.[19]- Choose a different type of purification resin or dialysis membrane.- Adjust buffer conditions (e.g., increase salt concentration) to reduce ionic interactions.
Free dye still present in the final product Inefficient separation: The purification method may not be optimal for the specific protein-dye combination.- For SEC: Ensure the column is sufficiently long for good resolution and that the sample volume is small relative to the column volume.[16]- For Dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and increase the frequency of buffer changes.[9] Ensure the dye is soluble in the dialysis buffer.[11]- For Spin Columns: Ensure the correct molecular weight cut-off is being used.
Dye aggregation: Some fluorescent dyes can form aggregates that are larger than expected.- Centrifuge the sample before purification to pellet any large aggregates.- Consider using a different, more soluble dye.
Protein is inactive after purification Denaturation: The protein may have been denatured by the organic solvent (DMSO/DMF) used to dissolve the dye or by harsh purification conditions.[18]- Minimize the amount of organic solvent in the labeling reaction.- Perform all steps at 4°C to maintain protein stability.- Ensure the purification buffer is optimal for the protein's stability.
Troubleshooting Decision Tree

If you are experiencing issues with your purification, this decision tree can help guide your troubleshooting process.

G Start Start Troubleshooting Q1 Is protein recovery low? Start->Q1 A1_Yes Check for precipitation. - Centrifuge sample. - Run SDS-PAGE on pellet and supernatant. Q1->A1_Yes Yes Q2 Is free dye still present? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize purification method. - SEC: Increase column length. - Dialysis: Increase time/buffer changes. Q2->A2_Yes Yes Q3 Is the protein inactive? Q2->Q3 No A2_Yes->Q3 A3_Yes Assess for denaturation. - Minimize organic solvent. - Perform steps at 4°C. Q3->A3_Yes Yes Success Purification Successful Q3->Success No A3_Yes->Success

Caption: A decision tree for troubleshooting protein purification.

Chemical Reaction

The labeling of a protein with this compound occurs through the reaction of the maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on the protein.

Caption: Thiol-maleimide conjugation reaction.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red C2 maleimide (B117702). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with non-specific binding of this thiol-reactive fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Texas Red C2 maleimide?

A1: Non-specific binding of this compound can arise from several factors:

  • Reaction with Primary Amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific labeling.[1] The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

  • Hydrophobic Interactions: Fluorescent dyes, including Texas Red, can be hydrophobic and may adsorb non-specifically to hydrophobic regions of proteins or other biomolecules.[2]

  • Ionic Interactions: Electrostatic interactions between the dye and charged regions on biomolecules or surfaces can also contribute to non-specific binding.

  • Inadequate Blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., microplates, cells, or tissues) can lead to high background fluorescence.[3]

  • Excess Unreacted Dye: Insufficient removal of unreacted this compound after the conjugation reaction is a common cause of high background.

Q2: How can I prevent the maleimide group from reacting with amines?

A2: To ensure specificity for thiol groups, it is crucial to control the pH of the reaction buffer. Maintain the pH between 6.5 and 7.5 to minimize the reactivity of the maleimide group towards primary amines.[1][2] Using buffers such as phosphate-buffered saline (PBS) or HEPES within this pH range is recommended.[4][5]

Q3: What are blocking agents and how do they reduce non-specific binding?

A3: Blocking agents are molecules used to saturate non-specific binding sites on a surface or sample, thereby preventing the fluorescently labeled molecule from binding non-specifically.[3] They work by physically occupying sites that might otherwise attract the dye or conjugated molecule through hydrophobic or ionic interactions. Common blocking agents include proteins like Bovine Serum Albumin (BSA), casein, non-fat dry milk, and whole serum.[3][6][7]

Q4: When should I quench the maleimide reaction and what should I use?

A4: The maleimide conjugation reaction should be stopped, or "quenched," after the desired incubation time to prevent any unreacted maleimide from binding non-specifically in downstream applications. This is achieved by adding a small molecule containing a free thiol group, such as L-cysteine, 2-mercaptoethanol (B42355) (BME), or dithiothreitol (B142953) (DTT), in a 10-50 mM final concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High Background Fluorescence in Stained Cells/Tissues Inadequate blocking.Optimize blocking conditions. Test different blocking agents (e.g., BSA, normal serum, casein) and vary the concentration (1-5%) and incubation time (1-2 hours at room temperature or overnight at 4°C).[2][7]
Insufficient washing.Increase the number and duration of wash steps after incubation with the fluorescent conjugate. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).[8]
Excess unreacted dye in the conjugate solution.Purify the this compound conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove free dye before use.
Autofluorescence of the sample.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit.
Non-Specific Labeling of Proteins (in solution) Reaction pH is too high ( > 7.5).Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[1][2]
Hydrophobic interactions between the dye and the protein.After conjugation, purify the labeled protein thoroughly using methods like size-exclusion chromatography or dialysis to remove non-covalently bound dye.
Precipitation of Protein During Conjugation High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the dye.Add the dye stock solution to the protein solution slowly while gently stirring. Keep the final concentration of the organic solvent to a minimum.
Over-labeling of the protein.Optimize the molar ratio of dye to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and perform a titration to find the optimal degree of labeling.[5]

Data Presentation: Comparison of Common Blocking Agents

While specific quantitative data for this compound is limited, the following table summarizes the general properties and recommended working concentrations of commonly used blocking agents. The optimal choice is application-dependent and should be determined empirically.

Blocking Agent Typical Concentration Advantages Disadvantages Best For
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.[9]Can have lot-to-lot variability. May contain endogenous biotin (B1667282) and immunoglobulins that can cause background in some systems.[6][10] Can fluoresce, leading to high background in near-infrared applications.[11]General immunofluorescence, Western blotting (except with anti-bovine secondary antibodies).[10]
Non-fat Dry Milk 1-5% (w/v)Very inexpensive, effective blocker.[9]Contains phosphoproteins (casein) and biotin, making it unsuitable for detecting phosphorylated proteins or using avidin-biotin systems.[6] Can mask some antigens.Western blotting (for non-phosphorylated targets).
Normal Serum (from the same species as the secondary antibody) 1-5% (v/v)Highly effective at reducing background from non-specific antibody binding and Fc receptor interactions.[7][10]More expensive than BSA or milk. Must be from a species that will not be recognized by the primary or secondary antibodies.[3]Immunohistochemistry (IHC) and immunocytochemistry (ICC) where low background is critical.
Casein 0.1-1% (w/v)A purified protein, can be more consistent than milk.[11]Shares some of the same disadvantages as milk regarding phosphoproteins.[6]ELISA, Western blotting.
Commercial Blocking Buffers Varies by manufacturerOften protein-free or contain non-mammalian proteins to reduce cross-reactivity. Provide high consistency and long shelf-life.[11]More expensive than homemade blockers.Applications where homemade blockers give high background or are incompatible with the detection system.

Experimental Protocols

Protocol 1: General Procedure for Blocking Non-Specific Binding in Cell Staining (Immunofluorescence)
  • Fixation and Permeabilization: Fix and permeabilize your cells as required by your experimental protocol.

  • Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate the cells in the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.[2] This step is crucial to saturate non-specific binding sites.

  • Incubation with Labeled Molecule:

    • Dilute your this compound-conjugated molecule to the desired final concentration in the blocking buffer.

    • Remove the blocking buffer from the cells (do not wash).

    • Add the diluted conjugate and incubate for the desired time and temperature, protected from light.

  • Washing:

    • Remove the conjugate solution.

    • Wash the cells 3-5 times with PBS containing 0.1% Tween-20 for 5-10 minutes each to remove unbound conjugate.[12]

  • Mounting and Imaging: Mount the coverslips and proceed with imaging.

Protocol 2: Quenching Unreacted this compound After Conjugation
  • Perform Conjugation: Carry out the conjugation of this compound to your protein of interest in a suitable buffer (pH 6.5-7.5) for the desired time (e.g., 2 hours at room temperature).[5]

  • Prepare Quenching Solution: Prepare a fresh stock solution of a quenching agent (e.g., 1 M L-cysteine or 2-mercaptoethanol) in the conjugation buffer.

  • Quench Reaction: Add the quenching agent to the reaction mixture to a final concentration of 10-50 mM. This should be a significant molar excess over the initial amount of the maleimide dye.

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature. This allows the quencher to react with any remaining unreacted maleimide groups.

  • Purification: Proceed immediately to purify the labeled protein from the excess dye and quenching agent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Mandatory Visualizations

maleimide_thiol_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_SH Protein-SH (Thiol) Conjugate Texas Red-S-Protein (Stable Thioether Bond) Protein_SH->Conjugate Reacts with TexasRed_Maleimide Texas Red-Maleimide TexasRed_Maleimide->Conjugate pH pH 6.5 - 7.5 pH->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: Troubleshooting Workflow for Non-Specific Binding.

References

Technical Support Center: Improving the Stability of Texas Red C2 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red C2 Maleimide (B117702) conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the stability and performance of your bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in Texas Red C2 maleimide conjugates?

A1: The primary cause of instability in maleimide-thiol conjugates is the reversibility of the thioether bond through a process called a retro-Michael reaction.[1][2] This reaction can lead to the deconjugation of the Texas Red dye from the target molecule, especially in environments rich in other thiols like glutathione, which is present in plasma.[2][3] Another factor is the potential for hydrolysis of the succinimide (B58015) ring formed during conjugation. While hydrolysis of the unreacted maleimide dye renders it inactive, controlled hydrolysis of the conjugate can actually stabilize the linkage and prevent the retro-Michael reaction.[2][4][5]

Q2: What is the optimal pH for conjugating this compound to a protein?

A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][5][6][7] This pH range offers a good compromise between the reactivity of the thiol group and the stability of the maleimide group. Below pH 6.5, the reaction rate is significantly slower because the thiol group is mostly protonated and less nucleophilic.[1][2][7] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react non-specifically with primary amines, such as the side chains of lysine (B10760008) residues.[1][2][6][7]

Q3: My conjugation yield is very low. What are the possible reasons?

A3: Low conjugation yield is a common issue that can be attributed to several factors:

  • Inactive Maleimide Reagent: The maleimide group on the Texas Red dye is susceptible to hydrolysis, which renders it unable to react with thiols.[5] This can happen if the reagent has been stored improperly or if aqueous stock solutions are used.[5][8]

  • Unavailable Thiol Groups: The cysteine residues on your protein may be forming disulfide bonds and are therefore not available to react with the maleimide.[9][10]

  • Suboptimal Reaction Conditions: An incorrect pH, temperature, or reaction time can lead to poor conjugation efficiency.[1]

  • Presence of Competing Thiols: Buffers or other reagents containing thiols (e.g., DTT) will compete with your protein for the maleimide dye.[11]

Q4: How can I improve the stability of my final this compound conjugate?

A4: To enhance the stability of your conjugate and prevent deconjugation, consider the following strategies:

  • Post-conjugation Hydrolysis: After the conjugation reaction, you can intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[2][7] This creates a stable, ring-opened structure that is resistant to the retro-Michael reaction.[4]

  • Proper Storage: Store your final conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[9][12][13] Adding a carrier protein like BSA and a bacteriostatic agent like sodium azide (B81097) can also help prevent denaturation and microbial growth.[12][13]

  • Use of Next-Generation Maleimides: For applications requiring very high stability, consider using "self-hydrolyzing" maleimides which are designed to rapidly hydrolyze after conjugation, leading to a more stable product.[4]

Q5: Are there any alternatives to this compound that might offer better stability or performance?

A5: Yes, several alternative fluorescent dyes are available that may provide enhanced brightness and photostability. For example, Alexa Fluor 594 and Atto 594 are spectrally similar to Texas Red and are often cited as having improved performance characteristics.[14][15][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound conjugates.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Low Conjugation Efficiency: See Q3 in the FAQ section.Follow the troubleshooting steps for low conjugation yield.
Photobleaching: The Texas Red dye has been exposed to excessive light.Minimize light exposure during all steps of the experiment. Use an anti-fade mounting medium for microscopy. Consider using a more photostable alternative dye.[14][15]
High Background Staining Unreacted Dye: Free this compound is still present in the conjugate solution.Ensure thorough purification of the conjugate after the labeling reaction using size-exclusion chromatography, dialysis, or ultrafiltration to remove all non-conjugated dye.[11][12][17]
Non-specific Binding: The conjugate is binding to unintended targets.Increase the number of washes. Add a blocking agent (e.g., BSA) to your buffer.
Conjugate Instability (Loss of Signal Over Time) Retro-Michael Reaction: The thioether bond is reversing, leading to deconjugation.[1][2]Perform a post-conjugation hydrolysis step to stabilize the linkage.[2][7] Store the conjugate under optimal conditions (see Q4 in the FAQ section).
Protein Degradation: The protein component of the conjugate is degrading.Store the conjugate in appropriate buffers, at the correct temperature, and consider adding protease inhibitors.
Inconsistent Results Between Batches Variability in Reagents: Differences in the quality or handling of the this compound or the protein.Always use fresh, high-quality reagents. Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF.[5][9][13] Quantify the number of free thiols before each conjugation reaction.
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time.Carefully control and document all reaction parameters for each batch.

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

This protocol describes the preparation of a protein sample for labeling, including an optional step for reducing disulfide bonds to free up cysteine residues.

  • Prepare the Protein Solution: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[11][13] A typical protein concentration is 1-10 mg/mL.[9][11]

  • Reduction of Disulfide Bonds (Optional):

    • Prepare a fresh stock solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[11][13]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiols.[8][11]

    • Incubate the mixture for 20-60 minutes at room temperature.[9][11][18]

Protocol 2: Conjugation of this compound to Protein

This protocol outlines the general procedure for labeling a protein with this compound.

  • Prepare the Maleimide Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF.[9][11][13]

    • Use the maleimide stock solution immediately, as maleimides are susceptible to hydrolysis.[8][11]

  • Perform the Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.[1][13]

    • Gently mix the reaction solution.

    • Protect the reaction from light.[11][13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11][13]

  • Purify the Conjugate:

    • Remove unreacted maleimide and byproducts from the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or an ultrafiltration device.[11][12][17]

Protocol 3: Post-Conjugation Stabilization by Hydrolysis

This optional protocol can be used to increase the stability of the conjugate.

  • Adjust the pH: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubate: Incubate the solution at room temperature for approximately 2 hours.

  • Re-equilibrate: Exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.

Data Presentation

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for thiol reactivity and maleimide stability.[1][5][7]
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds efficiently at both temperatures. 4°C is preferred for sensitive proteins.[1][13]
Molar Ratio (Maleimide:Protein) 10:1 to 20:1A molar excess drives the reaction to completion. The optimal ratio should be determined empirically.[1][13]
Reaction Time 2 hours to overnightDepends on the specific reactants and conditions.[1][13]
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)Should be free of extraneous thiols. A co-solvent like DMSO or DMF can be used for maleimide reagents with low aqueous solubility.[1]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification_stabilization Purification & Stabilization protein_prep Prepare Protein Solution (pH 7.0-7.5) disulfide_reduction Reduce Disulfide Bonds (Optional, with TCEP) protein_prep->disulfide_reduction If necessary conjugation Incubate Protein and Maleimide (2h @ RT or O/N @ 4°C) protein_prep->conjugation disulfide_reduction->conjugation maleimide_prep Prepare Texas Red C2 Maleimide Stock (DMSO/DMF) maleimide_prep->conjugation purification Purify Conjugate (Size-Exclusion/Dialysis) conjugation->purification stabilization Post-Conjugation Hydrolysis (Optional, pH 8.5-9.0) purification->stabilization For increased stability storage Store Conjugate (4°C or -20°C, protected from light) purification->storage stabilization->storage

Caption: Experimental workflow for the conjugation of this compound to a protein.

stability_pathways cluster_conjugation Conjugation Reaction cluster_instability Instability Pathway cluster_stability Stability Pathway protein_thiol Protein-SH conjugate Thiosuccinimide Conjugate protein_thiol->conjugate maleimide Texas Red Maleimide maleimide->conjugate retro_michael Retro-Michael Reaction (Reversible) conjugate->retro_michael Reversible hydrolysis Hydrolysis (Irreversible) conjugate->hydrolysis Stabilizes thiol_exchange Thiol Exchange (e.g., with Glutathione) retro_michael->thiol_exchange Leads to stable_conjugate Stable Ring-Opened Conjugate hydrolysis->stable_conjugate

Caption: Chemical pathways affecting the stability of maleimide-thiol conjugates.

References

effect of reducing agents on Texas Red C2 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Texas Red C2 maleimide (B117702) for labeling proteins and other biomolecules, with a specific focus on the role and effect of reducing agents.

Frequently Asked Questions (FAQs)

Q1: Why is a reducing agent necessary for labeling with Texas Red C2 maleimide?

Maleimide chemistry targets free sulfhydryl (thiol) groups (-SH), primarily found on cysteine residues.[1][2][3][4] In many proteins, these cysteine residues can form disulfide bonds (-S-S-), which are unreactive with maleimides.[2][3][4][5][6] A reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation with the this compound.[3][7]

Q2: Which reducing agent should I choose: DTT or TCEP?

The choice of reducing agent is critical for successful labeling. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide labeling reactions.[3][8]

  • TCEP is a thiol-free reducing agent, meaning it does not directly compete with the protein's thiols for the maleimide dye.[3][7][8] It is also more stable, odorless, and effective over a wider pH range compared to DTT.[3][8][9]

  • Dithiothreitol (DTT) is a potent, thiol-containing reducing agent.[8] However, its thiol groups will react with the maleimide, significantly lowering the labeling efficiency of your target protein.[7][8][10] Therefore, complete removal of excess DTT is mandatory before adding the this compound.[3][5][8]

Q3: Do I need to remove the reducing agent before adding the this compound?

This depends on the reducing agent used.

  • For DTT, removal is absolutely necessary. [3][8]

  • For TCEP, while it doesn't directly compete as aggressively as DTT, recent studies indicate that TCEP can also react with maleimides, albeit at a slower rate.[8] For optimal and reproducible labeling, it is highly recommended to remove excess TCEP before adding the maleimide dye.[8][11]

Q4: What is the optimal pH for this compound labeling?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[7][12][13][14][15]

  • Below pH 6.5, the reaction rate slows down as the thiol group is less reactive.[12][13][14]

  • Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis (reaction with water), which renders it inactive.[5][13][14] There is also an increased risk of non-specific reactions with primary amines, like the side chain of lysine (B10760008).[7][12][13][14]

Q5: What should I do with unreacted this compound after the labeling reaction?

It is crucial to quench any unreacted maleimide to prevent non-specific binding in downstream applications.[16][17] This is typically done by adding a small, thiol-containing molecule like L-cysteine, 2-mercaptoethanol (B42355) (BME), or N-acetylcysteine to the reaction mixture.[12][16][17] A final concentration of 10-50 mM of the quenching agent is generally sufficient.[12][17]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Labeling Efficiency Inactive Maleimide Dye: The maleimide group is sensitive to moisture and can hydrolyze, especially at pH > 7.5.[5][13]Store the dye desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][13] Do not store aqueous solutions of the dye.[13]
Insufficiently Reduced Protein: Disulfide bonds have not been fully cleaved, meaning there are no available free thiols for labeling.[5]Ensure complete reduction by using an adequate molar excess of TCEP (10-100 fold molar excess) and sufficient incubation time (20-30 minutes at room temperature).[2][4][5][18] You can use Ellman's reagent to confirm the presence of free thiols.[19]
Presence of Interfering Substances: Thiol-containing reducing agents (like DTT) are still present in the reaction mixture.[5]If DTT was used for reduction, ensure its complete removal via dialysis or a desalting column before adding the maleimide dye.[2][5]
Re-oxidation of Thiols: Free sulfhydryl groups can re-form disulfide bonds if exposed to oxygen.[5]Degas all buffers before use and consider performing the reaction under an inert gas (e.g., nitrogen or argon).[18]
High Background or Non-Specific Binding Unquenched Maleimide: Excess, unreacted this compound is binding to other molecules in your sample.[16]After the labeling reaction, add a quenching agent like L-cysteine (10-50 mM final concentration) and incubate for at least 15 minutes at room temperature.[12][16][17]
Reaction pH is too high: At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues).[7][13][14]Maintain the reaction pH between 6.5 and 7.5.[7][13][14]

Quantitative Data Summary

ParameterRecommended ConditionRationale/Notes
pH of Labeling Reaction 6.5 - 7.5[7][12][13][14][15]Balances thiol reactivity with maleimide stability.[7]
TCEP Molar Excess (for reduction) 10 - 100 fold[1][2][4][5]Ensures complete reduction of disulfide bonds.
DTT Molar Excess (for reduction) 10 fold[5]Must be completely removed before labeling.[5]
This compound to Protein Molar Ratio 10:1 to 20:1[2][4][5]A starting point that may require optimization.
Quenching Agent Concentration 10 - 50 mM[12][17]Effectively caps (B75204) unreacted maleimide groups.

Experimental Protocols

Protocol 1: Protein Reduction

This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling with this compound.

Materials:

  • Protein of interest

  • Degassed Reaction Buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (if using DTT)

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[5]

  • If using TCEP:

    • Add TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[2][4][5]

    • Incubate for 20-30 minutes at room temperature.[2][4][5]

    • For optimal results, remove excess TCEP using a desalting column.

  • If using DTT:

    • Add DTT to the protein solution to a final concentration of 10-fold molar excess.[5]

    • Incubate for 30 minutes at room temperature.[5]

    • Immediately after incubation, remove the DTT using a desalting column. This step is critical.[5]

Protocol 2: this compound Labeling of Proteins

This protocol provides a general procedure for conjugating this compound to a reduced protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Degassed Reaction Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 1 M L-cysteine in reaction buffer)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][5] This solution should be prepared fresh.

  • Add the this compound stock solution to the reduced protein solution. The recommended starting molar ratio of dye to protein is between 10:1 and 20:1.[2][5] This ratio may need to be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.[12][17]

  • Incubate for an additional 15-30 minutes at room temperature.[12]

  • Purify the labeled protein from excess dye and quenching agent using a desalting column or dialysis.[16]

Visualizations

experimental_workflow cluster_reduction Protein Reduction cluster_labeling Maleimide Labeling cluster_purification Quenching & Purification start Protein with Disulfide Bonds add_reducing Add Reducing Agent (TCEP or DTT) start->add_reducing incubate_reduction Incubate add_reducing->incubate_reduction reduced_protein Reduced Protein with Free Thiols incubate_reduction->reduced_protein remove_dtt Remove Excess DTT (Mandatory if used) reduced_protein->remove_dtt add_maleimide Add this compound remove_dtt->add_maleimide incubate_labeling Incubate (pH 6.5-7.5) add_maleimide->incubate_labeling labeled_protein Labeled Protein incubate_labeling->labeled_protein quench Quench Unreacted Maleimide labeled_protein->quench purify Purify Conjugate quench->purify final_product Purified Labeled Protein purify->final_product

Caption: Experimental workflow for this compound labeling.

reaction_pathway cluster_main Thiol-Maleimide Reaction cluster_interference Interference by Thiol-Containing Reducing Agent protein_thiol Protein-SH (Reduced Cysteine) thioether_bond Stable Thioether Bond (Labeled Protein) protein_thiol->thioether_bond + maleimide Texas Red C2 Maleimide maleimide->thioether_bond dtt DTT-SH dtt_maleimide_adduct DTT-Maleimide Adduct (Reduced Labeling Efficiency) dtt->dtt_maleimide_adduct + maleimide_int Texas Red C2 Maleimide maleimide_int->dtt_maleimide_adduct

Caption: Reaction pathway of maleimide labeling and DTT interference.

References

photobleaching issues with Texas Red C2 maleimide and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using Texas Red C2 maleimide (B117702) in fluorescence microscopy and other applications.

Troubleshooting Guide: Photobleaching of Texas Red C2 Maleimide Conjugates

Rapid signal loss or photobleaching of this compound conjugates can be a significant issue in fluorescence imaging. This guide provides a systematic approach to identifying and mitigating the problem.

Problem: The fluorescent signal from my this compound-labeled sample is fading too quickly during imaging.

Initial Assessment Workflow

G A 1. Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfide Bonds (Add 10-100x molar excess of TCEP, incubate 20-30 min at RT) A->B C 3. Prepare Maleimide Stock Solution (10 mM in anhydrous DMSO or DMF) B->C D 4. Conjugation Reaction (Add maleimide to protein at 10-20x molar excess, incubate 2h at RT or overnight at 4°C, protected from light) C->D E 5. Purify the Conjugate (Size-exclusion chromatography to remove unreacted dye) D->E F 6. Determine Degree of Labeling (DOL) (Measure absorbance at 280 nm and ~595 nm) E->F G A 1. Prepare Labeled Sample (e.g., Texas Red-labeled protein) B 2. Mount Sample (With and without antifade reagent for comparison) A->B C 3. Define Imaging Parameters (Set constant illumination intensity, exposure time, and acquisition interval) B->C D 4. Acquire Time-Lapse Images (Continuously image a defined region of interest) C->D E 5. Analyze Fluorescence Intensity (Measure the mean intensity of the ROI in each frame) D->E F 6. Plot and Calculate Half-Life (Plot normalized intensity vs. time and determine the t1/2) E->F

Validation & Comparative

A Head-to-Head Comparison: Texas Red C2 Maleimide vs. Alexa Fluor 594 Maleimide in Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence microscopy, particularly in applications demanding high sensitivity and prolonged imaging, the photostability of the chosen fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of two popular red-emitting, thiol-reactive fluorescent dyes: Texas Red C2 maleimide (B117702) and Alexa Fluor 594 maleimide. While both are used to label proteins and other biomolecules, their performance under continuous illumination differs significantly, impacting their suitability for various research applications.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Texas Red C2 maleimide and Alexa Fluor 594 maleimide. Brightness is a product of the molar extinction coefficient and the quantum yield, providing a measure of the fluorescence intensity of the dye.

PropertyThis compoundAlexa Fluor 594 Maleimide
Excitation Maximum (nm) ~595[1]~590[2]
Emission Maximum (nm) ~615[1]~617[2]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~85,000~73,000 - 96,000[3]
Quantum Yield (Φ) ~0.93[4]~0.66[4]
Relative Brightness (ε x Φ) ~79,050~48,180 - 63,360
Photostability ModerateHigh[1][2][3][5][6]

Note: The brightness of Alexa Fluor 594 conjugates is often reported to be higher than that of Texas Red conjugates despite a lower quantum yield, which may be attributed to a higher degree of labeling possible with Alexa Fluor 594 without significant self-quenching.[7]

Photostability: A Decisive Factor

While Texas Red exhibits a high quantum yield, its primary drawback is its moderate photostability.[4] Under continuous illumination, Texas Red conjugates are more susceptible to photobleaching—the irreversible loss of fluorescence—compared to Alexa Fluor 594.[1][5][6] This makes Alexa Fluor 594 a superior choice for applications that require extended imaging times, such as live-cell imaging, time-lapse microscopy, and super-resolution microscopy. The Alexa Fluor family of dyes is renowned for its exceptional photostability.[8] The photostability of Alexa Fluor 594 conjugates can, however, be influenced by the mounting medium used.[5]

Experimental Protocol: Evaluating Photostability

To quantitatively assess the photostability of fluorescently labeled proteins, a common method is to measure the rate of photobleaching under controlled conditions.

Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescently labeled protein, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescently labeled protein (e.g., antibody conjugated with this compound or Alexa Fluor 594 maleimide)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Antifade mounting medium (optional, but recommended for comparative studies)

  • Fluorescence microscope with:

    • A stable light source (e.g., laser or LED)

    • Appropriate excitation and emission filters for the specific dye

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled protein at a known concentration.

    • For cellular imaging, prepare cells labeled with the fluorescent conjugate.

    • Mount the sample on a microscope slide with a coverslip.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all samples being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images with continuous illumination. The time interval between images will depend on the rate of photobleaching.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no fluorescence) from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this comparison.

experimental_workflow Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_protein Prepare Labeled Protein Solution mount Mount Sample on Slide prep_protein->mount prep_cells Label Cells (Optional) prep_cells->mount setup_microscope Set Up Microscope & Illumination mount->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity acquire_timelapse->measure_intensity normalize Normalize Intensity measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot calculate_half_life Calculate Photobleaching Half-Life plot->calculate_half_life logical_relationship Factors Influencing Fluorophore Choice cluster_properties Fluorophore Properties cluster_application Application Requirements cluster_decision Decision brightness Brightness (Extinction Coefficient x Quantum Yield) choice Fluorophore Selection brightness->choice photostability Photostability (Resistance to Photobleaching) photostability->choice spectral Spectral Properties (Excitation/Emission) spectral->choice imaging_duration Imaging Duration imaging_duration->choice sensitivity Required Sensitivity sensitivity->choice multiplexing Multiplexing Needs multiplexing->choice

References

A Comparative Guide to Thiol-Reactive Dyes: Seeking Alternatives to Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent label for thiol-containing molecules is a critical step that dictates the sensitivity, accuracy, and reliability of their experiments. For decades, Texas Red C2 maleimide (B117702) has been a widely used reagent for this purpose. However, the advent of modern fluorescent dye technology has introduced a new generation of thiol-reactive probes that offer significant improvements in key performance metrics. This guide provides an objective comparison of Texas Red C2 maleimide with its leading alternatives, supported by quantitative data and detailed experimental protocols to facilitate an informed selection for your specific research needs.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

The ideal fluorescent dye for thiol labeling should exhibit high brightness, exceptional photostability, and robust performance across a range of experimental conditions. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination, such as fluorescence microscopy and single-molecule studies.

Here, we compare the key photophysical and performance characteristics of this compound with popular alternatives from the Alexa Fluor™, DyLight™, and CF™ Dye series.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)Photostability
This compound ~595~615~85,000~0.54~45,900Moderate
Alexa Fluor 594 C5 Maleimide ~590~617~73,000~0.66[1]~48,180High[2]
DyLight 594 Maleimide ~593~618~80,000[1]Not widely reported-High
CF™594 Maleimide ~593~614~115,000High-Excellent

Note: The quantum yield and, consequently, the relative brightness can be influenced by environmental factors such as the solvent and the biomolecule to which the dye is conjugated. The photostability is a qualitative assessment based on available data; quantitative comparisons under standardized conditions are often limited in the literature.

In-Depth Look at the Alternatives

Alexa Fluor™ 594: This dye is a well-established alternative to Texas Red, offering significantly improved photostability and brightness.[2] Its spectral characteristics are very similar to Texas Red, allowing for its use with existing filter sets and instrumentation.

DyLight™ 594: The DyLight series of dyes are known for their high fluorescence intensity and photostability. DyLight 594 is spectrally similar to Texas Red and Alexa Fluor 594, making it another excellent choice for replacing the older dye.

CF™ Dyes: Developed by Biotium, CF™ dyes are a newer generation of fluorescent probes with exceptional brightness and photostability. CF™594, in particular, is reported to be significantly brighter than Alexa Fluor 594.

Experimental Protocols

The following protocols provide a general framework for the successful labeling of thiol-containing proteins with maleimide-functionalized fluorescent dyes. Optimization may be necessary for specific proteins and applications.

Thiol Labeling of Proteins with Maleimide Dyes

This protocol outlines the key steps for conjugating a maleimide dye to cysteine residues in a protein.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification A Dissolve Protein in Thiol-Free Buffer (pH 6.5-7.5) B Reduce Disulfide Bonds (e.g., with TCEP) A->B D Add Dye to Protein (10-20 fold molar excess) B->D C Prepare Dye Stock Solution (in DMSO or DMF) C->D E Incubate (1-2h at RT or overnight at 4°C) D->E F Quench Reaction (optional, with free thiol) E->F G Remove Unconjugated Dye (e.g., Size-Exclusion Chromatography) F->G

Caption: General workflow for labeling proteins with maleimide dyes.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized fluorescent dye

  • Thiol-free buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5, degassed

  • Reducing agent (e.g., TCEP, DTT)

  • Anhydrous DMSO or DMF

  • Quenching reagent (optional, e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL. To ensure the availability of free thiol groups, reduce any disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[3] If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring.[4] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like L-cysteine to scavenge any unreacted maleimide.

  • Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of your conjugates. It can be determined spectrophotometrically.

G A Measure Absorbance of Conjugate at 280 nm (A280) and λmax of dye (A_dye) B Calculate Protein Concentration [Protein] = (A280 - (A_dye * CF)) / ε_protein A->B C Calculate Dye Concentration [Dye] = A_dye / ε_dye A->C D Calculate DOL DOL = [Dye] / [Protein] B->D C->D

Caption: Workflow for calculating the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.[6]

  • Calculate the DOL using the following formula: DOL = Amax / (εdye × Protein Concentration) where εdye is the molar extinction coefficient of the dye at its λmax.[7]

Conclusion

The landscape of fluorescent dyes for thiol labeling has evolved significantly, offering researchers a range of superior alternatives to traditional reagents like this compound. Dyes such as Alexa Fluor 594, DyLight 594, and CF™594 provide substantial improvements in brightness and photostability, leading to higher quality and more reliable experimental data. By understanding the key performance characteristics and employing optimized labeling protocols, researchers can select the most appropriate fluorescent probe to advance their scientific discoveries.

References

A Head-to-Head Comparison of Red Fluorescent Dyes for Thiol Labeling: Texas Red C2 Maleimide vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the selection of the optimal fluorescent dye is a critical determinant of experimental success. In the realm of red fluorescent probes for labeling thiol groups on proteins and other biomolecules, Texas Red C2 maleimide (B117702) has long been a staple. However, a newer generation of dyes, including Alexa Fluor 594, DyLight 594, and Cy5, offer compelling alternatives. This guide provides an objective, data-driven comparison of these workhorse fluorophores to aid in the selection of the most appropriate dye for your specific application.

Spectral and Photophysical Properties: A Quantitative Overview

The fundamental characteristics of a fluorescent dye are its spectral properties, which dictate its compatibility with available instrumentation, and its photophysical parameters, which determine its performance in terms of brightness and stability. The following table summarizes the key quantitative data for Texas Red C2 maleimide and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Weight ( g/mol )
This compound 595[1]615[1]~85,000[2]~0.93[2]~729
Alexa Fluor 594 C5 Maleimide 590617~73,000~0.66~820
DyLight 594 Maleimide 593618~80,000Not specifiedNot specified
Cy5 Maleimide 649670~250,000~0.20~754

Note: The exact spectral and photophysical properties can vary depending on the solvent, pH, and conjugation state of the dye. The data presented here are compiled from various sources and should be considered as representative values.

Performance Comparison: Brightness, Photostability, and Signal-to-Noise Ratio

Beyond the fundamental spectral properties, the practical performance of a fluorescent dye in an experimental setting is of paramount importance. Key performance indicators include brightness, photostability, and the resulting signal-to-noise ratio.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While this compound exhibits a high quantum yield, Alexa Fluor 594 is often reported to be brighter in practice.[1][3] Some newer dyes, such as iFluor 594, are also marketed as having superior brightness and labeling performance compared to Texas Red.[4] DyLight dyes are also noted for their high fluorescence intensity.[5]

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for applications requiring long or repeated imaging sessions. Alexa Fluor 594 is widely considered to be more photostable than Texas Red.[1][3] DyLight dyes are also promoted for their high photostability across a broad pH range.[5] In contrast, Cy5, while very bright, can be more susceptible to photobleaching than the Alexa Fluor dyes.[3]

Signal-to-Noise Ratio (SNR): A high signal-to-noise ratio is essential for detecting weak signals and obtaining high-quality images. The SNR is influenced by the brightness of the dye, the level of background fluorescence, and the detector sensitivity. Dyes with higher brightness and lower non-specific binding generally produce a better SNR. For instance, some in-house studies have suggested that iFluor 594 conjugates exhibit lower staining background compared to Alexa Fluor 594 conjugates.[4]

Experimental Protocols

To facilitate a direct comparison of these dyes in your own laboratory setting, we provide the following detailed protocols for a typical protein labeling experiment and for the evaluation of photostability.

Protocol 1: Protein Labeling with Maleimide Dyes

This protocol describes a general procedure for labeling a protein with a free cysteine residue with a thiol-reactive maleimide dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution (1-5 mg/mL in PBS, pH 7.2-7.5) mix Mix Protein and Dye (10-20 fold molar excess of dye) protein_prep->mix Add dropwise dye_prep Prepare Dye Stock Solution (1-10 mM in DMSO or DMF) dye_prep->mix incubate Incubate (1-2 hours at RT or overnight at 4°C, protected from light) mix->incubate purify Purify Conjugate (e.g., size-exclusion chromatography) incubate->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry) purify->dol store Store Conjugate (-20°C or 4°C with preservative) dol->store G cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prepare_slide Prepare Microscope Slide with labeled protein solution initial_image Acquire Initial Image (t=0) (Define region of interest - ROI) prepare_slide->initial_image time_lapse Acquire Time-Lapse Images (Continuous illumination at fixed intervals) initial_image->time_lapse measure_intensity Measure Mean Fluorescence Intensity of the ROI in each image time_lapse->measure_intensity plot_data Plot Normalized Intensity vs. Time measure_intensity->plot_data calculate_half_life Calculate Photobleaching Half-Life (t½) plot_data->calculate_half_life

References

A Researcher's Guide to Validating Texas Red C2 Maleimide Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful and verifiable labeling of proteins and other biomolecules is paramount. Texas Red C2 maleimide (B117702) is a widely used thiol-reactive fluorescent dye, favored for its bright red emission. However, ensuring the covalent attachment of this fluorophore and quantifying the extent of labeling is a critical step for the reliability and reproducibility of downstream applications. This guide provides a comprehensive overview of the methods to validate successful conjugation of Texas Red C2 maleimide, alongside a comparative look at alternative fluorescent dyes.

Performance Comparison of Thiol-Reactive Dyes

The selection of a fluorescent label extends beyond its spectral properties to include factors like conjugation efficiency, photostability, and brightness of the resulting conjugate. While direct head-to-head comparisons of conjugation efficiency under identical experimental conditions are not always readily available in published literature, a comparative analysis of their photophysical properties can guide the selection process.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
Texas Red 59661585,0000.9379,050Good brightness and photostability.[1]
Alexa Fluor 594 59061773,0000.6648,180Excellent photostability and pH insensitivity.[2] Brighter than Texas Red in some applications.[3]
DyLight 594 59361880,000Not specifiedNot specifiedHigh fluorescence intensity and photostability.
CF®594 593614115,000Not specifiedNot specifiedReported to be significantly brighter than Alexa Fluor® 594.[4]
California Red™ ~595~615Not specifiedNot specifiedNot specifiedClaimed to have higher labeling efficiency and fluorescence than Texas Red® for long peptides.[4]

Note: The relative brightness is a product of the molar extinction coefficient and the quantum yield and serves as a theoretical measure of the dye's fluorescence intensity. Actual performance can vary depending on the protein and conjugation conditions.

Experimental Protocols for Validation

A multi-faceted approach is recommended to confidently validate the conjugation of this compound. Here, we detail the protocols for three key analytical techniques: UV-Vis Spectrophotometry, SDS-PAGE with Fluorescence Imaging, and Mass Spectrometry.

Protocol 1: UV-Vis Spectrophotometry for Degree of Labeling (DOL) Determination

This method provides a quantitative measure of the average number of dye molecules conjugated to each protein molecule.

Materials:

  • This compound conjugated protein, purified from unreacted dye

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Sample Preparation: Ensure the protein-dye conjugate is free of unconjugated dye by using a desalting column or dialysis.

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • Measure the absorbance at the absorbance maximum of Texas Red, which is approximately 596 nm (A₅₉₆).

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M): Protein Concentration = [A₂₈₀ - (A₅₉₆ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₅₉₆: Absorbance of the conjugate at 596 nm.

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 596 nm. For Texas Red, this is approximately 0.24.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Dye Concentration (M): Dye Concentration = A₅₉₆ / ε_dye

      • ε_dye: Molar extinction coefficient of Texas Red at 596 nm (approximately 85,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

Protocol 2: SDS-PAGE with Fluorescence Imaging

This qualitative method visually confirms the covalent attachment of the fluorescent dye to the protein.

Materials:

  • This compound conjugated protein

  • Unconjugated protein control

  • SDS-PAGE gel and electrophoresis system

  • Fluorescence gel imager with appropriate excitation and emission filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm)

  • Coomassie Brilliant Blue or other total protein stain

Procedure:

  • Sample Preparation: Mix the conjugated protein and unconjugated control with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Fluorescence Imaging:

    • Before staining for total protein, place the gel in a fluorescence imager.

    • Excite the gel with a light source appropriate for Texas Red and capture the emission.

    • A fluorescent band should be visible at the molecular weight of the conjugated protein. The unconjugated control lane should not show a fluorescent band at the corresponding molecular weight.

  • Total Protein Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize all protein bands and confirm equal loading.

Protocol 3: Mass Spectrometry

Mass spectrometry provides the most definitive evidence of conjugation by detecting the mass shift corresponding to the attached dye.

Materials:

  • This compound conjugated protein, purified

  • Unconjugated protein control

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Sample Preparation: Prepare the conjugated and unconjugated protein samples according to the mass spectrometer's requirements. This may involve buffer exchange into a volatile buffer for ESI-MS or co-crystallization with a matrix for MALDI-TOF.

  • Mass Analysis:

    • Acquire the mass spectra for both the unconjugated and conjugated protein samples.

    • The mass of this compound is approximately 729.8 g/mol .

  • Data Interpretation:

    • The mass spectrum of the conjugated protein should show a peak or a distribution of peaks with a mass increase corresponding to the mass of the this compound multiplied by the number of attached dye molecules.

    • For example, a protein with one attached dye will show a mass increase of ~729.8 Da. Multiple peaks may be observed, representing a heterogeneous population of proteins with varying degrees of labeling.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the underlying chemistry, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_validation Step 3: Validation Protein Protein with Thiol (-SH) Reaction Conjugation Reaction (pH 6.5-7.5) Protein->Reaction Dye This compound Dye->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye Removal Conjugate Purified Conjugate Purification->Conjugate Validation_Methods Validation Methods Conjugate->Validation_Methods Spectrophotometry UV-Vis Spectrophotometry (DOL Calculation) Validation_Methods->Spectrophotometry SDS_PAGE SDS-PAGE with Fluorescence Imaging Validation_Methods->SDS_PAGE Mass_Spec Mass Spectrometry Validation_Methods->Mass_Spec

Caption: Experimental workflow for conjugation and validation.

maleimide_conjugation cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group on Cysteine) Reaction Michael Addition (pH 6.5-7.5) Protein_SH->Reaction Maleimide_Dye This compound Maleimide_Dye->Reaction Thioether_Bond Stable Thioether Bond Reaction->Thioether_Bond Conjugate Protein-S-Dye (Fluorescently Labeled Protein)

Caption: Maleimide-thiol conjugation chemistry.

By employing these robust validation methods and considering the performance characteristics of alternative dyes, researchers can ensure the quality and reliability of their fluorescently labeled biomolecules, leading to more accurate and impactful scientific discoveries.

References

A Researcher's Guide to Thiol-Reactive Red Fluorescent Dyes: A Quantitative Comparison of Texas Red C2 Maleimide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The selection of a fluorescent dye for this purpose is a critical decision, directly impacting the quality and reliability of experimental data. Among the plethora of available fluorophores, red fluorescent dyes are particularly advantageous due to their emission at longer wavelengths, which minimizes background autofluorescence from biological samples. This guide provides a comprehensive, quantitative comparison of Texas Red C2 maleimide (B117702) with two popular alternatives: Alexa Fluor 594 C5 maleimide and DyLight 594 maleimide.

This guide presents a summary of their performance characteristics, detailed experimental protocols for their use, and visual workflows to aid in the selection of the optimal dye for your specific research needs.

Quantitative Performance Comparison

The following tables summarize the key photophysical properties of Texas Red C2 maleimide, Alexa Fluor 594 C5 maleimide, and DyLight 594 maleimide. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, they should be considered as a comparative guide rather than absolute values.

Table 1: Spectral Properties and Brightness

PropertyThis compoundAlexa Fluor 594 C5 MaleimideDyLight 594 MaleimideSource(s)
Excitation Maximum (nm) 586 - 596590 - 591592 - 593[1][2][3][4]
Emission Maximum (nm) 603 - 615614 - 617616 - 618[1][2][3][4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~85,000 - 116,000~90,000 - 92,000~80,000[5][6]
Quantum Yield (Φ) ~0.54 - 0.93~0.66Reported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[6]
Brightness (ε × Φ) ~45,900 - 107,880~59,400 - 60,720High (specific value dependent on quantum yield)Calculated

Table 2: Photostability and Fluorescence Lifetime

PropertyThis compoundAlexa Fluor 594 C5 MaleimideDyLight 594 MaleimideSource(s)
Relative Photostability GoodHighHigh[5][7][8][9][10]
Fluorescence Lifetime (τ) (ns) ~4.2~3.9 - 4.1Not explicitly found[11][12]

Experimental Protocols

Accurate and reproducible protein labeling is critical for obtaining reliable experimental results. The following section provides detailed protocols for protein labeling with maleimide dyes, determination of the degree of labeling, and assessment of photostability.

Protocol 1: Protein Labeling with Maleimide Dyes

This protocol provides a general procedure for conjugating a maleimide-functionalized fluorescent dye to a protein containing free thiol groups.

Materials:

  • Protein to be labeled (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized dye (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 10-100 mM Tris, HEPES, or PBS, pH 7.0-7.5, degassed[13][14]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[13]

  • Purification column (e.g., size-exclusion chromatography)[15][16]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[17]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[15][17] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.[13]

  • Dye Stock Solution Preparation:

    • Equilibrate the vial of maleimide dye to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[13][14] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[13]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[13][14] This ratio may require optimization for your specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14][16]

  • Purification:

    • Remove the unreacted, free dye from the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[15][16]

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[13][14][18]

Procedure:

  • Measure Absorbance:

    • Dilute the purified protein-dye conjugate to a concentration where the absorbance at the dye's maximum absorption wavelength is between 0.5 and 1.5.

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[13][14]

  • Calculate Protein Concentration:

    • First, correct the absorbance at 280 nm for the contribution of the dye: A_prot = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye at 280 nm.

    • Then, calculate the molar concentration of the protein: [Protein] (M) = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Protocol 3: Quantitative Assessment of Photostability

This protocol outlines a method to quantify and compare the photostability of different fluorescently labeled proteins.[19][20][21][22][23]

Procedure:

  • Sample Preparation:

    • Prepare slides with the fluorescently labeled proteins of interest at a similar concentration and in the same mounting medium.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a field of view for each sample.

    • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time).

    • Continuously illuminate the sample with the excitation light and acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity of a region of interest.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Protein Preparation cluster_label Labeling cluster_purify Purification & Analysis p1 Protein in Thiol-Free Buffer p2 Reduce Disulfide Bonds (optional, with TCEP) p1->p2 l1 Add Maleimide Dye p2->l1 l2 Incubate (2h @ RT or O/N @ 4°C) l1->l2 u1 Purify Conjugate (Size-Exclusion Chrom.) l2->u1 u2 Determine DOL (Spectrophotometry) u1->u2 EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Regulates Transcription ERK_signaling GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Cytoplasm Cytoplasmic Targets ERK->Cytoplasm Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors

References

A Comparative Guide to the Serum Stability of Texas Red C2 Maleimide Protein Conjugates and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of fluorescent dyes to proteins is a cornerstone of modern biological research and therapeutic development. Texas Red C2 maleimide (B117702) has been a widely utilized thiol-reactive fluorescent probe for labeling proteins. However, the stability of the resulting conjugate in a biological milieu, particularly in serum, is a critical parameter that dictates its efficacy and reliability in various applications, from in vitro assays to in vivo imaging and drug delivery. This guide provides an objective comparison of the serum stability of Texas Red C2 maleimide protein conjugates with alternative fluorescent dyes and conjugation technologies, supported by experimental data and detailed protocols.

The Achilles' Heel of Maleimide Conjugation: Instability in Serum

The conventional method of labeling proteins with maleimide-functionalized dyes, including this compound, involves the formation of a thioether bond with the sulfhydryl group of a cysteine residue. While this reaction is highly specific and efficient under physiological conditions, the resulting succinimidyl thioether linkage is susceptible to degradation in the presence of endogenous thiols, such as glutathione (B108866) and albumin, which are abundant in serum.[1][2]

This instability primarily manifests through two mechanisms:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the dissociation of the dye from the protein. The released maleimide-dye can then react with other thiol-containing molecules in the serum, resulting in off-target labeling and a loss of specific signal.

  • Hydrolysis: The succinimide (B58015) ring of the maleimide can undergo hydrolysis, which can lead to a more stable, ring-opened structure. However, this process can be slow and may not completely prevent the retro-Michael reaction.

The consequence of this instability is a decrease in the effective concentration of the desired protein conjugate over time, leading to reduced signal intensity in imaging applications and potential off-target effects in therapeutic contexts.

Performance Comparison of Fluorescent Dyes

While the inherent instability lies within the maleimide-thiol linkage, the choice of the fluorescent dye itself is critical for the overall performance of the conjugate. Key parameters for comparison include photostability, quantum yield, and brightness.

FeatureTexas RedAlexa Fluor 594Cy5
Excitation Max (nm) ~595~590~649
Emission Max (nm) ~615~617~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000~96,000~250,000
Quantum Yield ~0.93Not specified, but conjugates are brighter than Texas Red~0.20
Relative Brightness GoodVery HighHigh
Photostability GoodHighModerate

Data compiled from various sources.

Alexa Fluor 594 is often cited as a superior alternative to Texas Red, offering greater brightness and photostability.[1] Cy5, while having a high extinction coefficient, has a lower quantum yield. The choice of dye will ultimately depend on the specific experimental requirements, such as the available excitation sources and the need for multiplexing with other fluorophores.

Enhancing Serum Stability: Alternative Conjugation Chemistries

To address the stability limitations of traditional maleimide chemistry, several alternative conjugation strategies have been developed that form more robust linkages.

Conjugation ChemistryLinkage FormedKey Advantages
Next-Generation Maleimides (NGMs) Thioether (with modifications)Increased stability through steric hindrance or electronic effects that disfavor the retro-Michael reaction.
Vinyl Sulfones ThioetherForms a stable, irreversible bond with thiols.
Phenyloxadiazole Sulfones ThioetherHighly reactive with cysteine residues and forms conjugates with superior stability in human plasma compared to maleimides.[3][4]

Experimental data has shown that these alternative chemistries can significantly improve the serum stability of protein conjugates. For instance, a maleamic acid conjugate, a type of next-generation maleimide, was found to be completely stable in blood serum over 7 days, whereas a classical maleimide conjugate showed significant degradation.

Experimental Protocols

Protocol 1: Protein Conjugation with Maleimide Dyes (e.g., this compound)

Materials:

  • Protein with a free cysteine residue (1-10 mg/mL in phosphate-buffered saline, PBS, pH 7.2-7.4)

  • This compound (or other maleimide dye)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP, DTT) - Optional, if cysteine residues are oxidized

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2

Procedure:

  • Protein Preparation (Optional): If the protein's cysteine residues are in a disulfide bond, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Dye Preparation: Dissolve the maleimide dye in a minimal amount of DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~595 nm for Texas Red).

Protocol 2: Serum Stability Assessment of Fluorescent Protein Conjugates

Materials:

  • Fluorescently labeled protein conjugate

  • Human or fetal bovine serum

  • PBS (pH 7.4)

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner or imager

Procedure:

  • Incubation: Incubate the fluorescent protein conjugate in serum at a final concentration of 1 mg/mL at 37°C. As a control, incubate the conjugate in PBS under the same conditions.

  • Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: Mix the aliquots with SDS-PAGE sample buffer (non-reducing). Do not heat the samples to preserve the fluorescence.

  • SDS-PAGE: Run the samples on a polyacrylamide gel.

  • Fluorescence Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission settings for the dye.

  • Analysis: Quantify the intensity of the fluorescent protein band at each time point. A decrease in intensity in the serum samples compared to the PBS control indicates instability and transfer of the dye to serum proteins (which will appear as new fluorescent bands).

Visualizing the Concepts

Protein Conjugation and Instability Pathway cluster_conjugation Conjugation cluster_instability Instability in Serum Protein Protein-SH Conjugate Protein-S-Dye (Thioether Bond) Protein->Conjugate Michael Addition (pH 6.5-7.5) MaleimideDye Maleimide-Dye MaleimideDye->Conjugate DeconjugatedProtein Protein-SH Conjugate->DeconjugatedProtein Retro-Michael Reaction ReleasedDye Maleimide-Dye Conjugate->ReleasedDye cluster_instability cluster_instability Conjugate->cluster_instability SerumThiol Serum Thiol (e.g., Albumin-SH) OffTarget SerumThiol-S-Dye (Off-Target Labeling) SerumThiol->OffTarget Thiol Exchange ReleasedDye->OffTarget

Caption: Workflow of protein conjugation with a maleimide dye and subsequent instability in serum.

Experimental Workflow for Serum Stability Assay start Fluorescent Protein Conjugate incubation Incubate at 37°C start->incubation serum in Serum incubation->serum pbs in PBS (Control) incubation->pbs aliquots Collect Aliquots at Time Points serum->aliquots pbs->aliquots sds_page SDS-PAGE (Non-reducing) aliquots->sds_page imaging Fluorescence Gel Imaging sds_page->imaging analysis Quantify Band Intensity imaging->analysis

Caption: Key steps in assessing the serum stability of a fluorescent protein conjugate.

Conclusion

While this compound is a functional fluorescent probe, the inherent instability of the maleimide-thiol linkage in serum presents a significant challenge for applications requiring long-term stability. For researchers, scientists, and drug development professionals, it is crucial to consider this limitation and explore alternatives. Next-generation maleimides and other thiol-reactive chemistries, such as those based on vinyl sulfones and phenyloxadiazole sulfones, offer significantly improved stability, leading to more reliable and effective protein conjugates for both research and therapeutic purposes. The provided protocols offer a framework for both the synthesis and the critical evaluation of the serum stability of these important biomolecules.

References

A Head-to-Head Comparison: Unveiling the Advantages of Texas Red C2 Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. Among the plethora of available fluorophores, rhodamine dyes have long been favored for their brightness and photostability. This guide provides an in-depth, objective comparison of Texas Red C2 maleimide (B117702) against other commonly used rhodamine-based maleimides, supported by experimental data to inform your selection process.

Texas Red, a sulforhodamine 101 derivative, is a popular red fluorescent dye.[1] The C2 maleimide functional group allows for its covalent attachment to thiol groups, which are present in cysteine residues of proteins, making it a valuable tool for fluorescently labeling biomolecules.[2][3]

Performance Characteristics: A Quantitative Comparison

The selection of an appropriate fluorescent dye is often guided by its photophysical properties. The following table summarizes the key quantitative data for Texas Red C2 maleimide and other rhodamine derivatives.

PropertyThis compoundTetramethylrhodamine (TMR) C2 MaleimideRhodamine Red-XRhodamine 6G
Excitation Maximum (λex) ~595 nm[4]~544 nm[5]~570 nm[6]~524-530 nm[7]
Emission Maximum (λem) ~615 nm[4]~572 nm[5]~590 nm[6]~550-560 nm[7]
Molar Extinction Coefficient (ε) ~116,000 M⁻¹cm⁻¹Not consistently reportedNot consistently reported~115,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (Φ) ~0.93 - 0.97Generally high, claimed to be more fluorescent than Texas Red conjugates[5]High~0.95[7]
Reactive Group MaleimideMaleimideNot specified as maleimide in all commercial formsNot a maleimide derivative in its native form
Key Features Bright red fluorescence, good water solubility.[1]Higher labeling efficiency compared to standard TMR maleimides.[5]Useful for multicolor labeling.[6]High photostability.[7]

Key Advantages of this compound

This compound offers several distinct advantages for researchers:

  • Longer Wavelength Emission: With an emission maximum of around 615 nm, this compound fluoresces in the red region of the spectrum.[4] This is particularly advantageous in biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[8]

  • High Quantum Yield: Texas Red dyes are known for their high quantum yields, meaning they efficiently convert absorbed light into fluorescent signal, resulting in brighter conjugates.[9]

  • Good Water Solubility: The presence of sulfonate groups in the Texas Red molecule imparts good water solubility, which can be beneficial when labeling proteins in aqueous buffers.[1]

  • Thiol-Reactive Specificity: The maleimide group provides a mechanism for site-specific labeling of proteins at cysteine residues, allowing for a degree of control over the conjugation site.[2][3]

While other rhodamine derivatives like TMR C2 maleimide are reported to have higher labeling efficiency and result in more fluorescent conjugates, the longer wavelength emission of this compound remains a significant benefit for many applications.[5]

Experimental Protocol: Protein Labeling with this compound

The following is a generalized protocol for the covalent labeling of a protein with this compound. Optimization may be necessary for specific proteins and experimental conditions.

Materials:
  • Protein to be labeled (containing free cysteine residues)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

  • Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:
  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: Do not use Dithiothreitol (DTT) as it contains a thiol group that will react with the maleimide. If DTT is used, it must be removed before adding the dye.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration chromatography or dialysis.

  • Degree of Labeling (DOL) Calculation:

    • The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~595 nm for Texas Red).

Visualizing the Workflow and Key Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer) conjugation Incubate Protein and Dye (2 hrs at RT or overnight at 4°C) prep_protein->conjugation prep_dye Prepare 10 mM Dye Stock (this compound in DMSO) prep_dye->conjugation purify Purify Conjugate (Gel Filtration or Dialysis) conjugation->purify analyze Analyze Conjugate (Determine Degree of Labeling) purify->analyze

Experimental workflow for protein labeling.

logical_relationships cluster_dye_properties Dye Properties cluster_experimental_outcomes Experimental Outcomes high_q_yield High Quantum Yield bright_signal Bright Fluorescent Signal high_q_yield->bright_signal long_wavelength Long Wavelength Emission high_snr High Signal-to-Noise Ratio long_wavelength->high_snr Reduces autofluorescence photostability Photostability reliable_imaging Reliable Imaging Data photostability->reliable_imaging bright_signal->reliable_imaging high_snr->reliable_imaging

Relationship between dye properties and outcomes.

References

Anti-Rhodamine Antibodies and Texas Red C2 Maleimide: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing fluorescent labeling, understanding the specificity of antibodies against fluorophores is paramount to generating accurate and reproducible results. This guide provides a comparative analysis of the cross-reactivity of anti-rhodamine antibodies with Texas Red C2 maleimide (B117702), offering insights for experimental design and antibody selection. While both rhodamine and Texas Red are xanthene-based dyes, their structural differences can influence antibody recognition.

Summary of Cross-Reactivity Data

Direct experimental data from peer-reviewed literature on the cross-reactivity of a wide range of anti-rhodamine antibodies with Texas Red C2 maleimide is limited. However, information from antibody manufacturers provides valuable insights into the specificity of particular clones. The following table summarizes the reported cross-reactivity profiles of commercially available anti-rhodamine and anti-Texas Red antibodies.

Antibody SpecificityTarget FluorophoreReported Cross-Reactivity with Texas RedReported Cross-Reactivity with Rhodamine/TRITCSource
Anti-Rhodamine [11H10] Rhodamine and its derivatives (TAMRA, TRITC)No reaction observedReactive[1]
Anti-Tetramethylrhodamine (Polyclonal) Tetramethylrhodamine (TRITC)Cross-reacts with Texas RedReactive[2]
Anti-Texas Red (Polyclonal) Texas RedReactiveCross-reacts with tetramethylrhodamine[2]

Key takeaway: The cross-reactivity between anti-rhodamine antibodies and Texas Red is not universal and is highly dependent on the specific antibody clone. The monoclonal antibody [11H10] is reported to be specific for rhodamine and its derivatives, with no observable binding to Texas Red[1]. In contrast, polyclonal anti-tetramethylrhodamine and anti-Texas Red antibodies have been shown to exhibit reciprocal cross-reactivity due to the structural similarities between the two fluorophores[2].

Visualizing Antibody Specificity and Cross-Reactivity

The following diagram illustrates the binding interactions described in the summary table.

cluster_antibodies Antibodies cluster_antigens Antigens (Fluorophores) Anti-Rhodamine [11H10] Anti-Rhodamine [11H10] Anti-Tetramethylrhodamine (polyclonal) Anti-Tetramethylrhodamine (polyclonal) Rhodamine Rhodamine Anti-Tetramethylrhodamine (polyclonal)->Rhodamine Specific Binding Texas Red Texas Red Anti-Tetramethylrhodamine (polyclonal)->Texas Red Cross-reactivity Anti-Texas Red (polyclonal) Anti-Texas Red (polyclonal) Anti-Texas Red (polyclonal)->Rhodamine Cross-reactivity Anti-Texas Red (polyclonal)->Texas Red Specific Binding

Antibody binding specificity and cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an anti-rhodamine antibody with this compound, a dot blot or an Enzyme-Linked Immunosorbent Assay (ELISA) can be performed. Below are generalized protocols for these methods.

Dot Blot Protocol

A dot blot is a simple and rapid method to assess antibody binding to an antigen.

Workflow:

prep Antigen Preparation spot Spot Antigens onto Membrane prep->spot block Blocking spot->block primary Primary Antibody Incubation block->primary wash1 Washing primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Washing secondary->wash2 detect Detection wash2->detect

Dot blot experimental workflow.

Methodology:

  • Antigen Preparation: Prepare serial dilutions of a rhodamine-conjugated protein (e.g., BSA-TRITC) and a this compound-conjugated protein (e.g., BSA-Texas Red) in a suitable buffer (e.g., PBS).

  • Spotting: Carefully spot 1-2 µL of each antigen dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-rhodamine antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) to the membrane and visualize the signal using a chemiluminescence imager. The presence and intensity of the spots will indicate the degree of antibody binding.

ELISA Protocol

ELISA provides a quantitative assessment of antibody-antigen interactions.

Workflow:

coat Coat Plate with Antigens block Blocking coat->block primary Primary Antibody Incubation block->primary wash1 Washing primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Washing secondary->wash2 substrate Substrate Addition wash2->substrate read Read Plate substrate->read

ELISA experimental workflow.

Methodology:

  • Coating: Coat the wells of a 96-well microplate with the rhodamine-conjugated protein and the Texas Red-conjugated protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C. Include uncoated wells as a background control.

  • Blocking: Wash the plate with a wash buffer (e.g., PBST) and then add a blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-rhodamine antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells multiple times with wash buffer.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until a color change is observed.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance values will be proportional to the amount of bound antibody.

Conclusion

The cross-reactivity of anti-rhodamine antibodies with this compound is not a given and should be verified experimentally, especially when quantitative analysis is required. While some polyclonal antibodies show cross-reactivity due to the structural similarities of the dyes, specific monoclonal antibodies, such as clone 11H10, are available that can distinguish between rhodamine and Texas Red. For critical applications, it is recommended to either use an antibody that has been validated for specificity or to perform in-house validation using standard immunological techniques like dot blot or ELISA. Researchers should also consider using dedicated anti-Texas Red antibodies when specific detection of this fluorophore is necessary.

References

A Comparative Guide to the Performance of Texas Red C2 Maleimide in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of fluorescent label and the reaction conditions are critical for successful outcomes. Texas Red C2 maleimide (B117702) is a popular thiol-reactive dye for labeling proteins and other biomolecules. This guide provides an objective comparison of its performance in different buffer systems, supported by available data, and contrasts it with other common red-fluorescent maleimide dyes.

Influence of Buffer Systems on Texas Red C2 Maleimide Performance

The reaction of maleimides with thiols to form a stable thioether bond is highly dependent on the pH of the reaction buffer. The optimal pH range for this conjugation is between 7.0 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. Commonly used buffers for maleimide conjugation reactions include Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffers.[1][3][4][5]

While direct quantitative comparisons of this compound performance in these specific buffers are not extensively available in peer-reviewed literature, we can infer performance based on the chemical properties of the buffers and the principles of maleimide chemistry.

Key Considerations for Buffer Selection:

  • pH Stability: Maintaining the pH within the optimal 7.0-7.5 range is crucial. Tris buffers have a pH that is more sensitive to temperature changes compared to PBS and HEPES.[2]

  • Primary Amines: Tris contains a primary amine that can compete with the thiol reaction at pH values above 7.5, leading to non-specific labeling of lysine (B10760008) residues.[6] Therefore, when using Tris buffer, it is critical to control the pH carefully.

  • Thiol-Free: The buffer must be free of any thiol-containing compounds, such as dithiothreitol (B142953) (DTT), which would compete with the target molecule for reaction with the maleimide.[3]

  • Maleimide Stability: The maleimide group can undergo hydrolysis, particularly at alkaline pH, rendering it inactive. The rate of hydrolysis increases with pH.[7][8][9] Therefore, prolonged incubation in buffers with a pH at the higher end of the optimal range may reduce labeling efficiency.

Performance Comparison of Red-Fluorescent Maleimide Dyes

Beyond the buffer system, the choice of the fluorescent dye itself is critical. Here, we compare the photophysical properties of this compound with two other popular red-fluorescent maleimide dyes: Alexa Fluor 594 maleimide and Cy5 maleimide.

PropertyThis compoundAlexa Fluor 594 C5 MaleimideCy5 Maleimide
Excitation Max (nm) ~595[10][11]~590[12]~651[13]
Emission Max (nm) ~615[10][11]~617[12]~670[13]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~85,000[11]~92,000~250,000[13]
Quantum Yield (Φ) ModerateHighModerate
Photostability Good[10][14]High[12]Moderate
pH Sensitivity Low[12]Low (pH 4-10)[12]Moderate
Solubility Good in polar solvents[11]Good in aqueous solutions[12]Good in aqueous solutions

Note: The exact photophysical properties can vary depending on the conjugation partner and the local environment.

Experimental Protocols

A general protocol for labeling a protein with this compound is provided below. This protocol can be adapted for other maleimide dyes and biomolecules.

Protein Preparation and Reduction (Optional)
  • Dissolve the Protein: Dissolve the protein containing a free cysteine in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[1][3][5] A typical protein concentration is 1-10 mg/mL.[4]

  • Reduce Disulfide Bonds (if necessary): If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[5][15] If DTT is used, it must be removed before adding the maleimide dye.

Dye Preparation and Conjugation
  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5][16]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the protein solution while gently stirring.[5][16]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[16]

Purification and Characterization
  • Purification: Remove unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[1]

  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~595 nm for Texas Red).[1][5][16]

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the factors influencing the success of the labeling reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve in Buffer pH 7.0-7.5) reduction Disulfide Reduction (Optional) (with TCEP) protein_prep->reduction If needed conjugation Conjugation Reaction (Protein + Dye) protein_prep->conjugation reduction->conjugation dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification Purification (Remove excess dye) conjugation->purification characterization Characterization (Determine DOL) purification->characterization

Experimental workflow for protein labeling with this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Performance Outcomes pH Buffer pH Efficiency Labeling Efficiency pH->Efficiency Specificity Specificity pH->Specificity Stability Conjugate Stability pH->Stability Buffer_Type Buffer Type Buffer_Type->Efficiency Buffer_Type->Specificity Temp Temperature Temp->Efficiency Ratio Dye:Protein Ratio Ratio->Efficiency

Key factors influencing the performance of maleimide conjugation.

References

A Comparative Analysis of Quantum Yield for Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical decision that profoundly influences the quality and reliability of experimental data. A key performance indicator for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[1][2] This guide provides a comparative analysis of the quantum yields of several common red fluorescent probes, offering valuable insights for experimental design and probe selection. Furthermore, a detailed protocol for the experimental determination of quantum yield is provided to empower researchers to characterize their own probes.

Data Presentation: Quantum Yield of Common Red Fluorescent Probes

The following table summarizes the quantum yields and other key photophysical properties of a selection of widely used red fluorescent dyes and proteins. It is crucial to note that the quantum yield of a fluorophore is highly sensitive to its environment, including solvent polarity, temperature, and conjugation to biomolecules.[1][3] Therefore, the values presented here should be considered representative, and for critical applications, direct comparison under identical experimental conditions is recommended.[1]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Environment
Organic Dyes
Rhodamine B543565106,0000.49 - 0.70[1]Ethanol
Rhodamine 6G530550116,000~0.95[1]Ethanol
Rhodamine 101---0.913[4]Ethanol
Cy5649667250,000~0.27[1]PBS
Cresyl Violet---0.578[4]Ethanol
Oxazine 170---0.579[4]Ethanol
Oxazine 1---0.141[4]Ethanol
HITCI---0.283[4]Ethanol
IR-125---0.132[4]Ethanol
IR-140---0.167[4]Ethanol
Fluorescent Proteins
mCherry58761072,0000.22Aqueous Buffer
mKate2588633105,0000.40Aqueous Buffer
mRuby2559600113,0000.35Aqueous Buffer
mScarlet569594100,0000.70[5]Aqueous Buffer
SuperNova561--0.022 (Singlet Oxygen)[6]Aqueous Buffer
KillerRed561--0.0076 (Singlet Oxygen)[6]Aqueous Buffer

Note: The quantum yields for SuperNova and KillerRed are for the generation of singlet oxygen, as they are primarily used as photosensitizers.

Experimental Protocols: Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method.[1] This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known, well-characterized quantum yield.[1][2]

Materials:
  • Fluorometer capable of measuring excitation and emission spectra.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 101 or Cresyl Violet for red dyes).[1][7]

  • Solvent of high purity.[7]

  • The fluorescent probe to be analyzed.

Procedure:
  • Selection of a Standard: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample.[1]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.[1]

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[2][8]

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

    • Slope_standard is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • η_sample is the refractive index of the solvent used for the sample.

    • η_standard is the refractive index of the solvent used for the standard.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Solutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Quantum Yield (Φ) calculate->result

Caption: Experimental workflow for determining relative fluorescence quantum yield.

immunofluorescence_pathway cluster_binding Antibody Binding cluster_detection Signal Detection antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Secondary Antibody-Fluorophore Conjugate primary_ab->secondary_ab binds to emission Emitted Fluorescence secondary_ab->emission emits excitation Excitation Light excitation->secondary_ab excites microscope Fluorescence Microscope emission->microscope detected by signal Visualization of Target microscope->signal

Caption: Simplified signaling pathway of indirect immunofluorescence.

References

Safety Operating Guide

Proper Disposal of Texas Red C2 Maleimide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Texas Red C2 maleimide (B117702), a fluorescent dye commonly used in biological research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the reactive nature of the maleimide group, this compound requires specific handling and deactivation steps prior to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines. All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes and fine powder.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

While one Safety Data Sheet (SDS) for a Texas Red® maleimide product states that it is not classified as a hazardous substance or mixture, the maleimide functional group is known to be a reactive and potentially hazardous moiety.[1] Therefore, it is best practice to handle all waste containing this compound as hazardous chemical waste.

Step-by-Step Disposal Procedures

The proper disposal of Texas Red C2 maleimide involves a multi-step process that includes deactivation of the reactive maleimide, segregation of waste streams, and compliant disposal through your institution's EHS office.

Step 1: Deactivation of Reactive Maleimide Waste

To mitigate the reactivity of the maleimide group, it is essential to deactivate it by quenching with an excess of a thiol-containing compound. This procedure should be applied to all liquid waste containing this compound, including unused stock solutions and reaction mixtures.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of either β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the quenching solution should be sufficient to provide a 10-fold molar excess of the thiol compound relative to the amount of this compound to be deactivated.

  • Reaction: In a clearly labeled hazardous waste container, add the this compound waste to the quenching solution.

  • Incubation: Gently mix the solution and allow the deactivation reaction to proceed for at least two hours at room temperature. This incubation period helps to ensure the complete reaction of the maleimide group.

  • Labeling: Securely cap the container and label it as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".

Step 2: Segregation and Collection of Waste

Proper segregation of different waste types is critical for safe and compliant disposal.

Waste TypeCollection and Labeling Procedure
Unused Solid this compound Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound".
Deactivated Liquid Waste Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour down the drain. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".
Contaminated Solid Waste All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".
Empty Containers The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste (and can be deactivated as described in Step 1). After triple-rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after defacing the label.

Chemical Incompatibilities:

When segregating waste, be aware of the chemical incompatibilities of Texas Red dyes. Avoid mixing this compound waste with strong oxidizing agents. Additionally, avoid buffer components that are nucleophilic, such as primary amines (e.g., amino acids or ethanolamine) and thiols (e.g., mercaptoethanol or DTT), in non-waste collection containers as they can react with the maleimide.[2]

Step 3: Storage and Final Disposal

All hazardous waste must be stored and disposed of in compliance with institutional and regulatory guidelines.

  • Storage: Store all labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should have secondary containment to prevent the spread of any potential spills.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required by your institution. Do not pour any this compound waste down the drain.

Disposal Workflow and Decision-Making Process

The following diagrams illustrate the logical steps for the proper handling and disposal of this compound waste.

Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_actions Disposal Actions cluster_final Final Disposal start Generate Texas Red C2 Maleimide Waste ppe Don Appropriate PPE start->ppe is_liquid Liquid Waste? ppe->is_liquid is_solid Unused Solid? is_liquid->is_solid No deactivate Deactivate with Thiol (e.g., BME, DTT) is_liquid->deactivate Yes is_contaminated Contaminated Material? is_solid->is_contaminated No collect_solid Collect in Original Sealed Container is_solid->collect_solid Yes is_empty Empty Container? is_contaminated->is_empty No collect_debris Collect in Labeled Waste Bag/Container is_contaminated->collect_debris Yes triple_rinse Triple Rinse with Solvent is_empty->triple_rinse Yes store Store in Satellite Accumulation Area deactivate->store collect_solid->store collect_debris->store collect_rinsate Collect 1st Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->deactivate contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound waste.

Deactivation_Process cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final Final Steps maleimide_waste Texas Red C2 Maleimide Waste mix Combine in Labeled Hazardous Waste Container maleimide_waste->mix thiol_solution 10-fold Molar Excess of Thiol Solution (BME or DTT) thiol_solution->mix incubate Incubate for >= 2 hours at Room Temperature mix->incubate deactivated_waste Deactivated, Non-Reactive Thioether Adduct incubate->deactivated_waste label_final Label Container Appropriately deactivated_waste->label_final store_dispose Store for EHS Pickup label_final->store_dispose

Caption: Deactivation process for reactive maleimide waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the proper handling and disposal of Texas Red C2 maleimide (B117702). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

When working with Texas Red C2 maleimide, a thiol-reactive fluorescent dye, a comprehensive PPE strategy is non-negotiable. The maleimide group is known to be toxic if ingested, can cause severe skin burns and eye damage, and may elicit an allergic skin reaction.[1] The following table outlines the minimum PPE requirements for each stage of handling.

Stage of Handling Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[2]Chemical-resistant gloves (e.g., Nitrile).[2]Laboratory coat.[2]Use in a well-ventilated area or a chemical fume hood. A dust mask may be used to prevent inhalation of fine particles.[2]
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[2]Chemical-resistant gloves (e.g., Nitrile).[2]Laboratory coat.[2]Work in a well-ventilated area or a chemical fume hood.[2]
Reaction & Conjugation Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Waste Disposal Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required if waste is properly contained.

A note on glove selection: Disposable nitrile gloves offer protection for incidental contact and should be removed immediately after a splash. For more extensive handling, consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves.[3]

II. Experimental Protocols: From Receipt to Disposal

Proper handling from the moment of receipt to the final disposal is critical. The following protocols provide a step-by-step guide for safe laboratory operations involving this compound.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a freezer at -20°C to -80°C, protected from light and moisture.[4][5][6]

B. Preparation of Stock Solution:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • All handling of the powdered form should be conducted in a chemical fume hood.

  • Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to the desired concentration.[4] For example, to create a 10 mM stock solution, dissolve 5 mg of the compound in 686.031 µL of DMSO.[7]

  • Store the stock solution at -20°C, protected from light.[4]

C. Protein Labeling Procedure:

  • Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M phosphate (B84403) buffer with 5 mM EDTA at a pH of 7, to a concentration of 5 mg/ml.[4]

  • If necessary, reduce disulfide bonds within the protein to generate free thiol groups for labeling. This can be achieved by adding a 100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubating for 20 minutes at room temperature.[8]

  • Add the this compound stock solution to the protein solution. A 20-fold molar excess of the dye is often recommended.[8]

  • Incubate the reaction mixture at room temperature for 3 hours with occasional stirring or overnight at 4°C.[4][8]

  • Purify the labeled protein from unreacted dye using methods such as gel filtration or dialysis.[4]

D. Deactivation and Disposal of Waste:

To minimize the reactivity of maleimide-containing waste, it is best practice to deactivate the maleimide group before disposal.[1]

  • Prepare a Quenching Solution: Make a ~100 mM solution of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline).[1]

  • Deactivation: In a designated chemical waste container, add the this compound waste to a 10-fold molar excess of the quenching solution.[1]

  • Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[1]

  • Waste Segregation:

    • Liquid Waste: Collect the deactivated solution in a clearly labeled hazardous waste container.

    • Solid Waste: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste: this compound contaminated debris".[1]

  • Final Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

III. Emergency Procedures: Immediate Actions

In case of accidental exposure, follow these first aid measures immediately:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Give water to drink (two glasses at most).[9] Seek immediate medical advice.[9]

IV. Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management storage Storage (-20°C to -80°C, dark) weighing Weighing Powder (Fume Hood) storage->weighing dissolving Dissolving in DMSO (Fume Hood) weighing->dissolving protein_prep Protein Preparation (Buffer, Reducing Agent) dissolving->protein_prep Add to Protein labeling Labeling Reaction protein_prep->labeling purification Purification (Gel Filtration/Dialysis) labeling->purification deactivation Deactivation (Thiol Quenching) purification->deactivation Collect Waste liquid_waste Liquid Waste Collection deactivation->liquid_waste solid_waste Solid Waste Collection deactivation->solid_waste ehs_disposal EHS Disposal liquid_waste->ehs_disposal solid_waste->ehs_disposal

Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.

References

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